molecular formula C6H9N3O3 B1670411 6-diazo-5-oxo-L-norleucine CAS No. 157-03-9

6-diazo-5-oxo-L-norleucine

货号: B1670411
CAS 编号: 157-03-9
分子量: 171.15 g/mol
InChI 键: YCWQAMGASJSUIP-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Diazo-5-oxo-L-norleucine (DON) is a broad-acting, investigational glutamine antagonist originally isolated from Streptomyces . As a glutamine mimetic, DON serves as a potent and critical tool for researchers studying glutamine metabolism, a pathway upon which many rapidly proliferating cancer cells become "addicted" for their growth and survival . Its primary research value lies in its ability to broadly inhibit a wide array of glutamine-utilizing enzymes . DON's mechanism of action involves entering the catalytic centers of key enzymes due to its structural similarity to glutamine, leading to their irreversible, covalent inhibition . Key enzymatic targets include carbamoyl phosphate synthase and CTP synthase in pyrimidine synthesis, as well as FGAR amidotransferase and GMP synthase in purine synthesis . By disrupting these fundamental biosynthetic pathways, DON depletes nucleotide pools, ultimately leading to the inhibition of tumor cell proliferation and the induction of apoptosis . Further research also suggests that its antitumor effect may involve disruption of mitochondrial function and integrity . While DON demonstrated robust efficacy in preclinical models, its clinical development was historically hampered by dose-limiting gastrointestinal toxicities . This has renewed interest in its research application, particularly for investigating tumor-specific glutamine blockade. Recent advanced studies focus on novel prodrug strategies designed to target DON delivery to tumors while minimizing exposure to healthy tissues, paving the way for its potential therapeutic resurgence . DON is provided as a high-purity, crystalline solid for research purposes. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

属性

IUPAC Name

(2S)-2-amino-6-diazo-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028846
Record name Diazooxonorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157-03-9
Record name 6-Diazo-5-oxo-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazooxonorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazooxonorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-6-diazo-5-oxocaproic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-DIAZO-5-OXO-L-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J0H273KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON), a natural product isolated from Streptomyces, is a potent glutamine antagonist that has been extensively studied for its anticancer properties.[1][2] As a structural analog of L-glutamine, DON exerts its cytotoxic effects by irreversibly inhibiting a broad range of glutamine-utilizing enzymes, thereby disrupting numerous critical metabolic pathways essential for cancer cell proliferation and survival.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of DON, including its enzymatic targets, impact on cellular signaling pathways, and methodologies for its study.

Core Mechanism of Action: Irreversible Glutamine Antagonism

DON's primary mechanism of action is the irreversible inhibition of glutamine-dependent enzymes. This process occurs in a two-step fashion:

  • Competitive Binding: Due to its structural similarity to glutamine, DON competitively binds to the glutamine-binding site of target enzymes.

  • Irreversible Covalent Modification: Following binding, the diazo group of DON becomes susceptible to nucleophilic attack by a cysteine residue within the enzyme's active site. This leads to the formation of a stable covalent bond, permanently inactivating the enzyme.

This mechanism-based inactivation makes DON a highly potent and broad-spectrum inhibitor of glutamine metabolism.

Key Enzymatic Targets and Affected Pathways

DON's promiscuity as a glutamine antagonist leads to the inhibition of numerous enzymes across several vital metabolic pathways.

Glutaminolysis

DON is a potent inhibitor of glutaminase (B10826351) (GLS) , the enzyme that catalyzes the conversion of glutamine to glutamate.[5][6] This initial step is critical for the entry of glutamine carbons and nitrogen into the tricarboxylic acid (TCA) cycle and for the synthesis of other non-essential amino acids and glutathione.

De Novo Purine (B94841) and Pyrimidine (B1678525) Synthesis

The synthesis of nucleotides is heavily reliant on glutamine as a nitrogen donor. DON inhibits several key enzymes in these pathways:

  • Amidophosphoribosyltransferase (ATase): The committed step in de novo purine synthesis.

  • CTP Synthetase (CTPS): Catalyzes the formation of CTP from UTP in pyrimidine synthesis.[4][7]

  • GMP Synthetase (GMPS): Involved in the synthesis of GMP from XMP in the purine pathway.

Inhibition of these enzymes leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, thereby halting cell proliferation.

Hexosamine Biosynthetic Pathway (HBP)

DON inhibits glutamine-fructose-6-phosphate aminotransferase (GFAT) , the rate-limiting enzyme in the HBP.[8][9] This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation. Disruption of the HBP can affect protein folding, stability, and signaling.

Quantitative Data on Enzyme Inhibition and Cellular Effects

The following tables summarize the quantitative data available for the inhibitory activity of DON.

Table 1: Inhibition of Key Glutamine-Utilizing Enzymes by DON

EnzymeOrganism/Tissue SourceInhibition Constant (Ki)Reference(s)
Glutaminase (GLS)-6 µM[5][6]
CTP Synthetase (CTPS)E. coliIrreversible inhibitor[7]
Amidophosphoribosyltransferase-Irreversible inhibitor[10]

Table 2: Cytotoxicity of DON in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference(s)
P493BLymphoma10.0 ± 0.1172[11]
H69Lung Cancer--[11]
DU4475Breast Cancer--[11]
A549Lung Cancer18.1 ± 1.3 x 10⁻³ (24h), 0.6 ± 2.9 x 10⁻⁴ (72h)24, 72[12]
MCF-7Breast Cancer10.5 ± 0.8 (24h), >1000 (72h)24, 72[12]
DU-145Prostate Cancer10.1 ± 2.9 x 10⁻³ (24h), 53.6 ± 0.40 (72h)24, 72[12]
WM2664Melanoma6.2 ± 2.4 x 10⁻³ (24h), 212.2 ± 10.5 (72h)24, 72[12]
HTB-26Breast Cancer10-50-[13]
PC-3Pancreatic Cancer10-50-[13]
HepG2Hepatocellular Carcinoma10-50-[13]
Caco-2Colon Cancer43.16 (24h)24[14]

Signaling Pathways and Cellular Processes Affected by DON

The widespread enzymatic inhibition by DON triggers a cascade of effects on cellular signaling and function.

Disruption of Nucleotide Synthesis

By inhibiting key enzymes in purine and pyrimidine biosynthesis, DON leads to a severe depletion of nucleotide pools. This directly impacts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation.

Glutamine Glutamine Amidophosphoribosyltransferase Amidophosphoribosyltransferase Glutamine->Amidophosphoribosyltransferase CTP_Synthetase CTP_Synthetase Glutamine->CTP_Synthetase GMP_Synthetase GMP_Synthetase Glutamine->GMP_Synthetase DON DON DON->Amidophosphoribosyltransferase DON->CTP_Synthetase DON->GMP_Synthetase PRPP PRPP PRPP->Amidophosphoribosyltransferase Purine_Synthesis Purine_Synthesis Amidophosphoribosyltransferase->Purine_Synthesis DNA_RNA_Synthesis DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis UTP UTP UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP CTP->DNA_RNA_Synthesis XMP XMP XMP->GMP_Synthetase GMP GMP GMP_Synthetase->GMP GMP->DNA_RNA_Synthesis

Inhibition of Nucleotide Synthesis by DON
Perturbation of the Hexosamine Biosynthetic Pathway

DON's inhibition of GFAT disrupts the HBP, leading to decreased levels of UDP-GlcNAc. This can impair protein glycosylation, leading to endoplasmic reticulum stress and altered cell signaling.

Glutamine Glutamine GFAT GFAT Glutamine->GFAT Fructose_6_P Fructose_6_P Fructose_6_P->GFAT DON DON DON->GFAT Glucosamine_6_P Glucosamine_6_P GFAT->Glucosamine_6_P UDP_GlcNAc UDP_GlcNAc Glucosamine_6_P->UDP_GlcNAc Protein_Glycosylation Protein_Glycosylation UDP_GlcNAc->Protein_Glycosylation

DON's Impact on the Hexosamine Biosynthetic Pathway
Induction of Mitochondrial Dysfunction and Apoptosis

By blocking glutaminolysis, DON deprives cancer cells of a key anaplerotic substrate for the TCA cycle, leading to mitochondrial dysfunction. This, coupled with the disruption of other metabolic pathways, can trigger apoptosis.[2]

Experimental Protocols

Glutaminase Activity Assay (Colorimetric)

This protocol outlines a method to measure glutaminase activity in cell or tissue lysates.

Materials:

  • Glutaminase Assay Kit (e.g., Novus Biologicals NBP3-24496 or similar)[15][16][17]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • PBS (0.01 M, pH 7.4)

  • Ice bath

  • Homogenizer (for tissue samples)

Procedure:

  • Sample Preparation:

    • Serum/Plasma: Use directly or centrifuge to remove turbidity.

    • Tissue: Homogenize weighed tissue in PBS on ice. Centrifuge to pellet debris and collect the supernatant.

    • Cells: Resuspend cells in PBS, sonicate on ice, and centrifuge to collect the supernatant.

  • Enzymatic Reaction:

    • In separate tubes for each sample, create a "Sample" and a "Control" tube.

    • To the "Sample" tube, add the sample and the reaction buffer containing the glutamine substrate.

    • To the "Control" tube, add the sample and a buffer without the substrate.

    • Incubate both tubes at 37°C for 30 minutes.

  • Chromogenic Reaction:

    • Centrifuge the reaction tubes and transfer the supernatant to a 96-well plate.

    • Add the chromogenic reaction mix to each well.

    • Incubate at 37°C for 20 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the "Control" from the "Sample" to determine the glutaminase-specific activity.

    • Calculate the enzyme activity based on a standard curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of DON on cell viability.[18][19][20][21][22][23]

Materials:

  • 96-well cell culture plate

  • Adherent cells of interest

  • Complete cell culture medium

  • DON solution at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a range of DON concentrations and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value of DON.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol uses the JC-1 dye to measure changes in mitochondrial membrane potential after DON treatment.[15][18][24][25]

Materials:

  • Cells of interest

  • DON solution

  • JC-1 staining solution

  • Flow cytometer or fluorescence microscope

  • FCCP or CCCP (positive control for depolarization)

Procedure:

  • Cell Treatment:

    • Treat cells with DON at the desired concentration and for the desired time. Include an untreated control and a positive control (treated with FCCP or CCCP).

  • JC-1 Staining:

    • Resuspend the treated cells in a medium containing the JC-1 staining solution.

    • Incubate at 37°C for 15-30 minutes, protected from light.

  • Washing:

    • Wash the cells with an appropriate buffer to remove excess dye.

  • Analysis:

    • Flow Cytometry: Analyze the cells using a flow cytometer, measuring both green (monomeric JC-1, indicating low membrane potential) and red (J-aggregates, indicating high membrane potential) fluorescence.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and observe the ratio of red to green fluorescence.

  • Data Interpretation:

    • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Metabolic Flux Analysis (Seahorse XF Analyzer)

This workflow outlines the use of a Seahorse XF Analyzer to measure the impact of DON on cellular respiration and glycolysis.[26][27][28][29]

cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells Seed cells in Seahorse microplate Treat_Cells Treat cells with DON Hydrate_Cartridge Hydrate sensor cartridge overnight Load_Cartridge Load inhibitors into sensor cartridge Prepare_Media Prepare assay medium Prepare_Media->Treat_Cells Equilibrate Equilibrate cells in non-CO2 incubator Treat_Cells->Equilibrate Run_Assay Run Seahorse XF Mito Stress Test Load_Cartridge->Run_Assay Equilibrate->Run_Assay Analyze_Data Analyze OCR and ECAR data Run_Assay->Analyze_Data

References

The Discovery and Scientific Journey of 6-Diazo-5-oxo-L-norleucine (DON): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist that has been a subject of scientific inquiry for over six decades. First identified as a tumor-inhibitory substance, its potent and broad-spectrum activity against various glutamine-utilizing enzymes has made it a valuable tool for cancer research and a candidate for therapeutic development. This technical guide provides an in-depth exploration of the history, discovery, and foundational experimental work that established DON as a significant molecule in the field of metabolic oncology.

Discovery and Initial Characterization

Isolation from a Terrestrial Streptomyces

In 1956, a team of researchers including Henry W. Dion and colleagues reported the isolation of a novel tumor-inhibitory substance from the fermentation broth of an unidentified Streptomyces species cultured from a Peruvian soil sample[1][2]. This discovery was part of a broader effort in the mid-20th century to screen microbial metabolites for antibiotic and antitumor activities. The compound was given the name this compound, commonly abbreviated as DON.

Physicochemical Properties

Early characterization of DON revealed it to be a water-soluble, yellowish crystalline powder[1]. It is soluble in aqueous solutions of methanol, acetone (B3395972), and ethanol (B145695) but is difficult to dissolve in absolute alcohols. The crystalline form appears as yellowish-greenish needles. Key physicochemical properties from the initial characterization are summarized in the table below.

PropertyValueReference
Molecular FormulaC6H9N3O3[1]
Molar Mass171.156 g/mol [1]
Specific Rotation ([α]D26)+21° (c = 5.4% in H2O)[1]
Ultraviolet Absorption Maxima (in phosphate (B84403) buffer, pH 7)274 nm (E1%1cm 683), 244 nm (E1%1cm 376)[1]
Experimental Protocol: Isolation and Characterization of DON (Based on Dion et al., 1956)

Objective: To isolate and characterize the antitumor compound from the Streptomyces fermentation broth.

Materials:

  • Fermentation broth of the DON-producing Streptomyces species.

  • Adsorbent resins (e.g., activated carbon).

  • Solvents for elution (e.g., aqueous acetone, ethanol).

  • Chromatography columns (e.g., alumina).

  • Instrumentation for physicochemical analysis (e.g., polarimeter, UV spectrophotometer, elemental analysis equipment).

Procedure:

  • Adsorption: The filtered fermentation broth was passed through a column packed with an adsorbent resin, such as activated carbon, to capture the active compound.

  • Elution: The resin was then washed with water to remove impurities, followed by elution of DON using a solvent gradient, likely aqueous acetone or ethanol.

  • Concentration: The eluate containing DON was concentrated under reduced pressure.

  • Chromatography: The concentrated, crude extract was further purified by chromatography on an alumina (B75360) column. Fractions were collected and assayed for antitumor activity.

  • Crystallization: Active fractions were pooled, concentrated, and subjected to crystallization, likely from an aqueous alcohol solution, to yield the purified, crystalline DON.

  • Characterization: The crystalline product was then subjected to various physicochemical analyses to determine its properties, including:

    • Elemental Analysis: To determine the empirical and molecular formula.

    • Optical Rotation: To determine the stereochemistry of the molecule.

    • Ultraviolet Spectroscopy: To identify characteristic chromophores.

    • Infrared Spectroscopy: To identify functional groups.

    • Chemical Degradation Studies: To elucidate the chemical structure.

Early Biological Studies and Antitumor Activity

Contemporaneously with its isolation and characterization, the biological activities of DON were investigated by Coffey et al. in 1956. These studies established its potent in vitro and in vivo antitumor effects.

In Vitro and In Vivo Antitumor Activity

DON demonstrated significant inhibitory effects against a range of experimental tumors in murine models. The initial biological studies highlighted its efficacy against sarcoma, carcinoma, and leukemia models.

Tumor ModelObservationReference
Sarcoma 180 (in mice)Inhibition of tumor growth[2]
Ehrlich Ascites Tumor (in mice)Inhibition of tumor growth[2]
Leukemia L1210 (in mice)Increased survival time[2]
Experimental Protocol: In Vivo Antitumor Activity Assay (A Representative 1950s Protocol)

The following is a generalized protocol representative of the methods likely employed in the 1950s to assess the antitumor activity of a new compound in a murine model.

Objective: To determine the in vivo antitumor efficacy of DON in a mouse tumor model (e.g., Sarcoma 180).

Materials:

  • Healthy, age-matched mice.

  • Sarcoma 180 tumor cells.

  • Sterile saline solution.

  • DON, dissolved in a suitable vehicle (e.g., sterile saline).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: A known number of Sarcoma 180 cells were implanted subcutaneously into the flank of each mouse.

  • Treatment Initiation: Once the tumors reached a palpable size, the mice were randomly assigned to a control group and a DON-treated group.

  • Drug Administration: The DON-treated group received daily intraperitoneal injections of DON at a predetermined dose. The control group received injections of the vehicle only.

  • Tumor Measurement: The tumor size was measured every other day using calipers. Tumor volume was calculated using a standard formula (e.g., V = 0.5 x length x width^2).

  • Data Analysis: The average tumor volume of the treated group was compared to the control group to determine the percentage of tumor growth inhibition. The general health and any signs of toxicity in the mice were also monitored.

Mechanism of Action: A Potent Glutamine Antagonist

The structural similarity of DON to L-glutamine led to early investigations into its mechanism of action as a glutamine antagonist. It was discovered that DON acts as an irreversible inhibitor of a wide range of enzymes that utilize glutamine as a nitrogen donor for the biosynthesis of essential macromolecules.

Inhibition of Key Metabolic Pathways

DON's primary mode of action is the covalent modification of the active sites of glutamine-dependent enzymes, leading to their irreversible inactivation. This broad inhibition disrupts several critical metabolic pathways, including:

  • De Novo Purine (B94841) Biosynthesis: DON inhibits amidophosphoribosyltransferase (PPAT), the enzyme that catalyzes the first committed step in purine synthesis.

  • De Novo Pyrimidine (B1678525) Biosynthesis: DON inhibits carbamoyl (B1232498) phosphate synthetase II (CPSII) and CTP synthetase (CTPS), which are crucial for pyrimidine nucleotide production.

  • Glutaminolysis: DON inhibits glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate (B1630785), a key anaplerotic substrate for the TCA cycle.

  • Amino Acid Synthesis: DON can inhibit other enzymes involved in the synthesis of various amino acids.

Quantitative Data on Enzyme Inhibition
EnzymeInhibition Constant (Ki/IC50)Organism/Cell LineReference
Glutaminase (Kidney-type)~1 mM (IC50)Human
Amidophosphoribosyltransferase (PPAT)Not specified in early literature-
CTP Synthetase (CTPS)Not specified in early literature-
Gamma-glutamyl Transpeptidase 1 (hGGT1)2.7 ± 0.7 mM (Ki)Human

Note: The available quantitative data from early studies is limited. More recent studies have provided more precise measurements, but the focus of this guide is on the initial discovery period.

Experimental Protocol: Glutaminase Inhibition Assay (A Representative Protocol)

Objective: To determine the inhibitory effect of DON on glutaminase activity.

Materials:

  • Purified or partially purified glutaminase.

  • L-glutamine (substrate).

  • DON (inhibitor).

  • Buffer solution (e.g., phosphate buffer, pH 8.0).

  • Nessler's reagent for ammonia (B1221849) detection or a coupled assay to measure glutamate production.

  • Spectrophotometer.

Procedure:

  • Enzyme Preparation: A solution of glutaminase was prepared in the appropriate buffer.

  • Inhibitor Pre-incubation: The enzyme was pre-incubated with various concentrations of DON for a set period to allow for irreversible inhibition. A control group without DON was also prepared.

  • Reaction Initiation: The enzymatic reaction was initiated by adding L-glutamine to the enzyme-inhibitor mixture.

  • Incubation: The reaction mixture was incubated at a constant temperature (e.g., 37°C) for a specific time.

  • Reaction Termination: The reaction was stopped, for example, by adding a strong acid.

  • Product Quantification: The amount of product formed (ammonia or glutamate) was quantified. For ammonia, Nessler's reagent could be used to produce a colored product that can be measured spectrophotometrically.

  • Data Analysis: The rate of the enzymatic reaction was calculated for each DON concentration and compared to the control to determine the extent of inhibition and to calculate inhibitory constants like IC50.

Visualizing the Impact of DON

Signaling Pathway: Inhibition of De Novo Purine Synthesis

purine_synthesis_inhibition Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase 5-Phosphoribosylamine 5-Phosphoribosylamine PRPP->5-Phosphoribosylamine Amidophosphoribosyltransferase (PPAT) IMP IMP 5-Phosphoribosylamine->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Glutamine Glutamine Glutamine->5-Phosphoribosylamine Glutamate Glutamate DON DON Amidophosphoribosyltransferase\n(PPAT) Amidophosphoribosyltransferase (PPAT) DON->Amidophosphoribosyltransferase\n(PPAT) Inhibits

Caption: Inhibition of de novo purine synthesis by DON.

Experimental Workflow: Isolation of DON

DON_Isolation_Workflow cluster_0 Fermentation and Extraction cluster_1 Purification Streptomyces_Fermentation Streptomyces Fermentation Filtration Filtration of Broth Streptomyces_Fermentation->Filtration Adsorption_Chromatography Adsorption on Activated Carbon Filtration->Adsorption_Chromatography Elution Elution with Aqueous Acetone Adsorption_Chromatography->Elution Concentration_1 Concentration of Eluate Elution->Concentration_1 Alumina_Chromatography Alumina Column Chromatography Concentration_1->Alumina_Chromatography Fraction_Collection Collection of Active Fractions Alumina_Chromatography->Fraction_Collection Concentration_2 Pooling and Concentration Fraction_Collection->Concentration_2 Crystallization Crystallization Concentration_2->Crystallization Pure_DON Pure_DON Crystallization->Pure_DON Yields

Caption: Experimental workflow for the isolation of DON.

Conclusion

The discovery of this compound in the 1950s marked a significant milestone in the field of natural product chemistry and cancer research. The early, meticulous work on its isolation, characterization, and biological evaluation laid the groundwork for decades of subsequent research into its mechanism of action and therapeutic potential. While its clinical development was initially hampered by toxicity, the foundational understanding of DON as a potent glutamine antagonist continues to inspire modern drug development efforts, including the design of novel prodrugs and targeted delivery systems. This historical perspective provides valuable context for contemporary researchers working to harness the power of metabolic inhibitors in the fight against cancer.

References

6-Diazo-5-oxo-L-norleucine (DON) as a Glutamine Antagonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a potent and broad-spectrum glutamine antagonist that has garnered significant interest in the field of oncology and metabolic research. By mimicking glutamine, DON irreversibly inhibits a wide array of enzymes dependent on this crucial amino acid, thereby disrupting key metabolic pathways essential for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of DON, including its mechanism of action, effects on critical signaling pathways, and detailed experimental protocols for its investigation. Quantitative data on its enzymatic inhibition and cellular effects are summarized, and its therapeutic potential and challenges, such as toxicity and prodrug strategies, are discussed. This document is intended to serve as a valuable resource for researchers and drug development professionals working with or exploring the therapeutic applications of this compound.

Introduction

Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of cellular processes, including nucleotide and amino acid synthesis, redox homeostasis, and anaplerosis to fuel the tricarboxylic acid (TCA) cycle.[1][2] Many cancer cells exhibit a strong dependence on glutamine, a phenomenon often referred to as "glutamine addiction," to support their rapid growth and proliferation.[1][3] This metabolic vulnerability has made the inhibition of glutamine metabolism an attractive therapeutic strategy in oncology.[1][2]

This compound (DON), a naturally occurring glutamine analog originally isolated from Streptomyces, is a powerful inhibitor of glutamine-utilizing enzymes.[4] Its structural similarity to glutamine allows it to bind to the active sites of these enzymes, leading to irreversible inhibition through covalent modification.[1][5] This broad-spectrum antagonism disrupts several critical metabolic pathways, including de novo purine (B94841) and pyrimidine (B1678525) biosynthesis and the hexosamine biosynthetic pathway.[1][6] While DON has demonstrated robust anti-tumor efficacy in preclinical and early clinical studies, its development has been hampered by dose-limiting gastrointestinal toxicities.[7] This guide delves into the technical details of DON's function and provides practical information for its scientific investigation.

Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-dependent enzymes. It acts as a mechanism-based inactivator, first binding competitively to the glutamine-binding site of the enzyme. Subsequently, the diazo group of DON is activated, leading to the formation of a covalent adduct with a nucleophilic residue in the enzyme's active site, thereby permanently inactivating the enzyme.[1]

The major metabolic pathways disrupted by DON include:

  • De Novo Purine and Pyrimidine Synthesis: Glutamine is a nitrogen donor in several key steps of purine and pyrimidine synthesis. DON inhibits enzymes such as amidophosphoribosyltransferase (ATase) and CTP synthetase, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.[6][8]

  • Hexosamine Biosynthetic Pathway (HBP): This pathway utilizes glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation of proteins and lipids. DON inhibits the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), disrupting protein glycosylation and cellular signaling.[9][10]

  • Glutaminolysis: The conversion of glutamine to glutamate, catalyzed by glutaminase (B10826351) (GLS), is a key entry point for glutamine into the TCA cycle. DON inhibits glutaminase, thereby reducing the production of α-ketoglutarate and impacting cellular energy metabolism.[1][11]

Quantitative Data: Enzyme Inhibition and Cellular Potency

The efficacy of DON as a glutamine antagonist has been quantified through various in vitro studies. The following tables summarize key inhibitory constants (Ki) for specific enzymes and the half-maximal inhibitory or effective concentrations (IC50/EC50) in different cancer cell lines.

Enzyme TargetKi Value (µM)Reference
Glutaminase (GLS)6[4][5][12][13]

Table 1: Inhibitory Constant (Ki) of DON for Glutaminase. This table presents the reported Ki value for the inhibition of glutaminase by DON.

Cell LineCancer TypeIC50 / EC50 (µM)Assay Duration (h)Reference
P493B LymphomaLymphomaEC50: 10.0 ± 0.1172[14]
P493B Lymphoma (Prodrug 6)LymphomaEC50: 5.0 ± 0.1272[14]
Rat Dermal FibroblastsNormal FibroblastIC50: 232.548[15]
Mouse Embryonic FibroblastsNormal FibroblastIC50: > 100048[15]
U251Glioblastoma~20 (estimated from graph)72[8]
SF-XLGlioblastoma~45 (estimated from graph)72[8]
Hs578T (HALow)Triple-Negative Breast Cancer~1.5 (estimated from graph)72[9]
Hs578T (HAHigh)Triple-Negative Breast Cancer~2.0 (estimated from graph)72[9]

Table 2: In Vitro Potency of DON in Various Cell Lines. This table summarizes the reported IC50 and EC50 values of DON in different cancer and normal cell lines, along with the duration of the assay.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of DON.

Cell Viability Assays

4.1.1. CyQUANT™ XTT Cell Viability Assay

This colorimetric assay measures cell viability based on the metabolic activity of living cells.

  • Materials:

    • Cells of interest

    • 96-well microplate

    • Complete cell culture medium

    • This compound (DON)

    • CyQUANT™ XTT Cell Viability Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. X12223)

    • Microplate reader capable of absorbance measurements at 450 nm and 660 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

    • Allow cells to adhere overnight in a CO2 incubator.

    • Prepare serial dilutions of DON in complete culture medium and add them to the respective wells. Include vehicle-treated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

    • Prepare the XTT working solution by adding 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent and vortex to mix.[10]

    • Add 70 µL of the XTT working solution to each well.[10]

    • Incubate the plate at 37°C for 4 hours in a CO2 incubator.[10]

    • Read the absorbance at 450 nm and 660 nm using a microplate reader.[10]

    • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

Apoptosis Assay

4.2.1. Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells of interest

    • 6- or 12-well plates

    • Complete cell culture medium

    • This compound (DON)

    • Annexin V-FITC Apoptosis Detection Kit (e.g., Bio-Techne, Cat. No. NBP2-29373)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6- or 12-well plates and allow them to adhere.

    • Treat cells with the desired concentrations of DON for the specified time. Include a vehicle-treated control.

    • Induce apoptosis in a separate set of cells to serve as a positive control (e.g., by heat shock at 55°C for 20 minutes).[16]

    • Harvest the cells, including any floating cells from the supernatant, by centrifugation.

    • Wash the cells once with cold PBS.[7]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[7]

    • Incubate the cells at room temperature for 15-20 minutes in the dark.[7][16]

    • Add 400 µL of 1X Binding Buffer to each tube and mix gently.[16]

    • Analyze the stained cells by flow cytometry within one hour.[7]

Metabolic Analysis

4.3.1. Seahorse XFp Extracellular Flux Analysis

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

  • Materials:

    • Cells of interest

    • Seahorse XFp Cell Culture Miniplates

    • Seahorse XFp Analyzer and consumables

    • Complete cell culture medium

    • Seahorse XF RPMI assay medium supplemented with glucose, pyruvate, and glutamine

    • This compound (DON)

    • Mito Stress Test Kit or Glycolysis Stress Test Kit (Agilent)

  • Procedure:

    • Hydrate the Seahorse XFp sensor cartridge with sterile water in a non-CO2 incubator at 37°C overnight.

    • Seed cells in a Seahorse XFp cell culture miniplate at an optimized density (typically 5 x 10^3 to 4 x 10^4 cells per well for adherent cells) and allow them to adhere.[17]

    • The following day, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., DON, oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test).

    • Calibrate the Seahorse XFp Analyzer with the loaded sensor cartridge.

    • Replace the calibration plate with the cell plate and initiate the assay.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.

    • Analyze the data using the Seahorse Wave software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by DON and a typical experimental workflow for its investigation.

Glutamine_Metabolism_and_DON_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt SLC1A5 Glutamate_cyt Glutamate Glutamine_cyt->Glutamate_cyt Amidotransferases Purine_Synth De Novo Purine Synthesis Glutamine_cyt->Purine_Synth Pyrimidine_Synth De Novo Pyrimidine Synthesis Glutamine_cyt->Pyrimidine_Synth Glutamine_mito Glutamine Glutamine_cyt->Glutamine_mito Fructose6P Fructose-6-P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT UDP_GlcNAc UDP-GlcNAc Glucosamine6P->UDP_GlcNAc Glycosylation Protein Glycosylation UDP_GlcNAc->Glycosylation Nucleotides Nucleotides (DNA, RNA) Purine_Synth->Nucleotides Pyrimidine_Synth->Nucleotides Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito GLS aKG α-Ketoglutarate Glutamate_mito->aKG GDH / TAs TCA_Cycle TCA Cycle aKG->TCA_Cycle DON This compound (DON) GLS GLS DON->GLS GFAT GFAT DON->GFAT Amidotransferases Amidotransferases DON->Amidotransferases

Caption: Glutamine metabolism and sites of DON inhibition.

Experimental_Workflow_DON start Start: Hypothesis (DON affects cancer cell viability and metabolism) cell_culture Cell Culture (Select appropriate cancer cell line) start->cell_culture don_treatment DON Treatment (Dose-response and time-course) cell_culture->don_treatment viability_assay Cell Viability Assay (e.g., XTT, CyQUANT) don_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) don_treatment->apoptosis_assay metabolic_assay Metabolic Analysis (Seahorse XFp Analyzer) don_treatment->metabolic_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis metabolic_assay->data_analysis conclusion Conclusion (Evaluate hypothesis) data_analysis->conclusion

References

The Insidious Blockade: A Technical Guide to the Effects of 6-Diazo-5-oxo-L-norleucine on Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has garnered significant interest in the field of cancer metabolism and drug development. As a structural analog of glutamine, DON irreversibly inhibits a class of enzymes known as glutamine amidotransferases, which are critical for the biosynthesis of nucleotides. This technical guide provides an in-depth analysis of DON's effects on purine (B94841) and pyrimidine (B1678525) synthesis, offering quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the affected metabolic pathways.

Mechanism of Action: An Irreversible Antagonist

DON exerts its inhibitory effects by acting as a suicide substrate for glutamine-utilizing enzymes. The molecule competitively binds to the glutamine-binding site of these enzymes. Following binding, the enzyme's catalytic machinery activates the diazo group of DON, leading to the formation of a highly reactive electrophile that covalently modifies a critical active site residue, typically a cysteine. This irreversible alkylation permanently inactivates the enzyme, leading to a profound disruption of downstream metabolic pathways.[1][2]

Impact on Nucleotide Synthesis: A Dual Blockade

Nucleotide biosynthesis is broadly categorized into two main pathways: de novo synthesis, which builds nucleotides from simple precursors, and salvage pathways, which recycle pre-existing nucleobases and nucleosides. DON's primary impact is on the de novo synthesis pathways of both purines and pyrimidines, as these pathways are heavily reliant on glutamine as a nitrogen donor.

Inhibition of Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that constructs the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone. DON inhibits several key enzymes in this pathway that utilize glutamine as a nitrogen donor:

  • Glutamine PRPP Amidotransferase (PPAT): This enzyme catalyzes the first committed step of de novo purine synthesis, the conversion of PRPP to 5-phosphoribosylamine.[3]

  • Phosphoribosylformylglycinamidine Synthase (FGARAT): This enzyme is responsible for the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM).[4]

  • Guanosine Monophosphate (GMP) Synthase: This enzyme catalyzes the final step in the synthesis of GMP from xanthosine (B1684192) monophosphate (XMP).

The inhibition of these enzymes leads to a depletion of the intracellular purine nucleotide pool, which is essential for DNA and RNA synthesis, as well as for cellular energy metabolism.

Inhibition of Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway assembles the pyrimidine ring before attaching it to PRPP. DON targets two critical glutamine-dependent enzymes in this pathway:

  • Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPSII): This enzyme catalyzes the first and rate-limiting step in pyrimidine biosynthesis, the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.

  • Cytidine Triphosphate (CTP) Synthase: This enzyme catalyzes the amination of uridine (B1682114) triphosphate (UTP) to form CTP.[1]

Inhibition of these enzymes disrupts the production of pyrimidine nucleotides, further compromising nucleic acid synthesis and other essential cellular processes.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of DON against various glutamine-utilizing enzymes has been quantified in several studies. The following table summarizes the available quantitative data. It is important to note that specific inhibitory constants (Ki or IC50) for all targeted enzymes are not consistently reported in the literature.

EnzymeOrganism/SourceInhibition Constant (Ki/IC50)Reference(s)
Glutaminase (B10826351) (Kidney-type, cKGA)HumanIC50: ~1 mM[5]
GlutaminasesGeneralKi: 6 µM[1][6]
CTP SynthaseGeneral- (Inhibitory activity noted)[1]
GMP Synthase-- (Inhibitory activity noted)-
FGAR Amidotransferase-- (Inhibitory activity noted)[4]
PRPP Amidotransferase-- (Inhibitory activity noted)[3]
Carbamoyl Phosphate Synthetase II-- (Inhibitory activity noted)-
Rat Dermal Fibroblasts (Cell Proliferation)RatIC50: 232.5 µM[7]

Note: The IC50 value for glutaminase from Selleck Chemicals appears to be an outlier compared to the more frequently cited Ki value. This discrepancy may be due to different assay conditions or enzyme preparations.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of DON with nucleotide biosynthesis, the following diagrams have been generated using the Graphviz DOT language.

De Novo Purine Synthesis Pathway Inhibition by DON

Purine_Synthesis_Inhibition cluster_inhibition Inhibition by DON Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase 5-Phosphoribosylamine 5-Phosphoribosylamine PRPP->5-Phosphoribosylamine PRPP Amidotransferase (PPAT) GAR GAR 5-Phosphoribosylamine->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM FGAR Amidotransferase (FGARAT) AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP XMP XMP IMP->XMP IMP Dehydrogenase Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase GMP GMP XMP->GMP GMP Synthase AMP AMP Adenylosuccinate->AMP PRPP Amidotransferase (PPAT) PRPP Amidotransferase (PPAT) FGAR Amidotransferase (FGARAT) FGAR Amidotransferase (FGARAT) GMP Synthase GMP Synthase DON DON DON->PRPP Amidotransferase (PPAT) DON->FGAR Amidotransferase (FGARAT) DON->GMP Synthase

Caption: Inhibition of De Novo Purine Synthesis by DON.

De Novo Pyrimidine Synthesis Pathway Inhibition by DON

Pyrimidine_Synthesis_Inhibition cluster_inhibition Inhibition by DON Glutamine + CO2 + 2ATP Glutamine + CO2 + 2ATP Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + CO2 + 2ATP->Carbamoyl Phosphate Carbamoyl Phosphate Synthetase II (CPSII) Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP OMP Orotate->OMP Orotate Phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CTP Synthase Carbamoyl Phosphate Synthetase II (CPSII) Carbamoyl Phosphate Synthetase II (CPSII) CTP Synthase CTP Synthase DON DON DON->Carbamoyl Phosphate Synthetase II (CPSII) DON->CTP Synthase

Caption: Inhibition of De Novo Pyrimidine Synthesis by DON.

General Workflow for an Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Enzyme Solution Prepare Enzyme Solution Prepare Reagents->Prepare Enzyme Solution Prepare Substrate Solution Prepare Substrate Solution Prepare Reagents->Prepare Substrate Solution Prepare Inhibitor (DON) Dilutions Prepare Inhibitor (DON) Dilutions Prepare Reagents->Prepare Inhibitor (DON) Dilutions Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Prepare Enzyme Solution->Mix Enzyme and Inhibitor Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Solution->Initiate Reaction with Substrate Prepare Inhibitor (DON) Dilutions->Mix Enzyme and Inhibitor Pre-incubate Pre-incubate Mix Enzyme and Inhibitor->Pre-incubate Pre-incubate->Initiate Reaction with Substrate Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction with Substrate->Monitor Reaction Progress Calculate Initial Velocities Calculate Initial Velocities Monitor Reaction Progress->Calculate Initial Velocities Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) Calculate Initial Velocities->Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) Determine Kinetic Parameters (Ki, IC50) Determine Kinetic Parameters (Ki, IC50) Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk)->Determine Kinetic Parameters (Ki, IC50)

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of DON on nucleotide synthesis.

GMP Synthase Activity Assay

This protocol is adapted from a continuous spectrophotometric assay that monitors the conversion of XMP to GMP.[8]

Materials:

  • Purified GMP Synthase

  • Xanthosine 5'-monophosphate (XMP)

  • ATP

  • Glutamine

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 100 mM KCl)

  • This compound (DON)

  • Spectrophotometer capable of reading at 290 nm

  • 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of DON in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of DON in the reaction buffer to achieve the desired final concentrations.

    • Prepare stock solutions of XMP, ATP, and glutamine in the reaction buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Reaction Buffer

      • Varying concentrations of DON (or vehicle control)

      • ATP (final concentration, e.g., 1 mM)

      • Glutamine (final concentration, e.g., 2 mM)

      • Purified GMP Synthase (final concentration to be optimized for linear reaction rate)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding XMP (final concentration, e.g., 150 µM) to each well.

    • Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 290 nm over time (e.g., for 10-20 minutes) at 37°C. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each DON concentration from the linear portion of the progress curve.

    • Plot the initial velocity as a function of the DON concentration.

    • Determine the IC50 value of DON for GMP synthase by fitting the data to a suitable dose-response curve.

Measurement of Nucleotide Pool Depletion by LC-MS/MS

This protocol outlines a general procedure for quantifying intracellular nucleotide levels following treatment with DON.

Materials:

  • Cell culture reagents

  • This compound (DON)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system with a suitable column for nucleotide separation (e.g., C18)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of DON (and a vehicle control) for a specified duration (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl.

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

    • Incubate the plates on ice for 10 minutes to allow for cell lysis and protein precipitation.

    • Scrape the cells and transfer the cell lysate/methanol mixture to pre-chilled microcentrifuge tubes.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant (containing the metabolites) to new microcentrifuge tubes.

    • Dry the supernatant using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Separate the nucleotides using an appropriate chromatographic method.

    • Detect and quantify the individual nucleotides (e.g., ATP, GTP, CTP, UTP) using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the specific nucleotides.

  • Data Analysis:

    • Generate standard curves for each nucleotide using known concentrations of analytical standards.

    • Quantify the concentration of each nucleotide in the cell extracts based on the standard curves.

    • Compare the nucleotide levels in DON-treated cells to the control cells to determine the extent of nucleotide pool depletion.

Conclusion

This compound is a powerful tool for investigating the role of glutamine metabolism in nucleotide synthesis. Its irreversible inhibition of key enzymes in both purine and pyrimidine biosynthesis pathways leads to a significant depletion of nucleotide pools, ultimately impacting cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and exploit the metabolic vulnerabilities targeted by DON. Further research to elucidate the precise inhibitory constants for all targeted enzymes will enhance our understanding of DON's multifaceted mechanism of action and aid in the development of more selective and potent inhibitors for therapeutic applications.

References

The Role of 6-Diazo-5-oxo-L-norleucine (DON) in the Inhibition of Glutamine Utilizing Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for rapidly proliferating cells, including cancer cells. It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and lipids, and plays a crucial role in maintaining cellular redox homeostasis. The dependence of many tumors on glutamine has made the enzymes involved in its metabolism attractive targets for cancer therapy. 6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that mimics glutamine and broadly inhibits a range of glutamine-utilizing enzymes.[1][2] This technical guide provides an in-depth overview of the role of DON in inhibiting these enzymes, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Mechanism of Action

DON is a reactive analog of glutamine that acts as a broad-spectrum, irreversible inhibitor of enzymes that utilize glutamine as a substrate.[3] Its mechanism of action involves covalent modification of the enzyme's active site.[4] Specifically, DON binds to the glutamine-binding site of these enzymes. The diazo group of DON is then attacked by a nucleophilic residue, typically a cysteine, in the enzyme's active site. This results in the formation of a stable covalent adduct, leading to irreversible inactivation of the enzyme.[3][4]

Quantitative Data: Inhibition of Glutamine-Utilizing Enzymes by DON

The inhibitory potency of DON against various glutamine-utilizing enzymes has been characterized by determining their inhibition constants (Ki). The following table summarizes the established Ki values for DON against key enzymes involved in glutamine metabolism.

EnzymePathway InvolvedKi Value (µM)
Glutaminase (B10826351) (GLS)GlutaminolysisLow micromolar
CTP Synthetase (CTPS)Pyrimidine (B1678525) Nucleotide Synthesis~1.3
GMP SynthetasePurine (B94841) Nucleotide Synthesis~0.4
Phosphoribosyl-pyrophosphate (PRPP) AmidotransferasePurine Nucleotide Synthesis~3.0
Asparagine SynthetaseAmino Acid Synthesis~18
Glucosamine-6-phosphate SynthaseHexosamine Biosynthesis~0.6

Key Signaling Pathways Affected by DON

The broad-spectrum inhibitory activity of DON on glutamine-utilizing enzymes leads to the disruption of several critical cellular signaling pathways that are essential for cancer cell proliferation and survival.

Inhibition of Nucleotide Biosynthesis

DON potently inhibits key enzymes in both de novo purine and pyrimidine biosynthesis pathways, which are heavily reliant on glutamine as a nitrogen donor.[5] By inhibiting PRPP amidotransferase and GMP synthetase in the purine pathway, and CTP synthetase in the pyrimidine pathway, DON effectively depletes the cellular pools of nucleotides required for DNA and RNA synthesis.[1][6] This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

cluster_purine Purine Biosynthesis cluster_pyrimidine Pyrimidine Biosynthesis PRPP PRPP PRPP_AT PRPP Amidotransferase PRPP->PRPP_AT PRA PRA IMP IMP PRA->IMP GMP_S GMP Synthetase IMP->GMP_S GMP GMP PRPP_AT->PRA GMP_S->GMP Glutamine_purine Glutamine Glutamine_purine->PRPP_AT Glutamine_purine2 Glutamine Glutamine_purine2->GMP_S DON_purine DON DON_purine->PRPP_AT inhibits DON_purine2 DON DON_purine2->GMP_S inhibits UTP UTP CTPS CTP Synthetase UTP->CTPS CTP CTP CTPS->CTP Glutamine_pyrimidine Glutamine Glutamine_pyrimidine->CTPS DON_pyrimidine DON DON_pyrimidine->CTPS inhibits

Caption: Inhibition of Nucleotide Biosynthesis by DON.

Disruption of Glutaminolysis and the TCA Cycle

DON inhibits glutaminase (GLS), the enzyme that catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate (B1630785). This blockage prevents the entry of glutamine-derived carbon into the tricarboxylic acid (TCA) cycle, a central hub for cellular energy production and the generation of biosynthetic precursors.[1] The inhibition of glutaminolysis leads to a reduction in ATP levels and an increase in oxidative stress, contributing to the cytotoxic effects of DON.

Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA Biosynthesis Biosynthesis (Lipids, etc.) TCA->Biosynthesis ATP ATP Production TCA->ATP GLS->Glutamate DON DON DON->GLS inhibits

Caption: Disruption of Glutaminolysis and TCA Cycle by DON.

Modulation of the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1 activity is sensitive to amino acid availability, including glutamine. By depleting intracellular glutamine and its metabolites, DON can lead to the suppression of mTORC1 signaling. This results in the inhibition of protein synthesis and cell growth, further contributing to the anti-cancer effects of DON.

Glutamine_enzymes Glutamine-Utilizing Enzymes Glutamine_metabolites Glutamine Metabolites Glutamine_enzymes->Glutamine_metabolites mTORC1 mTORC1 Glutamine_metabolites->mTORC1 activates Protein_synthesis Protein Synthesis mTORC1->Protein_synthesis promotes Cell_growth Cell Growth mTORC1->Cell_growth promotes DON DON DON->Glutamine_enzymes inhibits

Caption: Modulation of mTOR Signaling by DON.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the inhibitory effects of DON on glutamine-utilizing enzymes.

Protocol 1: Glutaminase (GLS) Activity Assay

Objective: To determine the inhibitory effect of DON on glutaminase activity.

Principle: This assay measures the production of glutamate from glutamine by GLS. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified glutaminase (GLS)

  • L-glutamine

  • DON

  • Glutamate dehydrogenase (GDH)

  • NAD+

  • Assay Buffer: 50 mM Tris-HCl, pH 8.6, 20 mM KCl, 0.2 mM EDTA

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DON in a suitable solvent (e.g., water or DMSO).

  • Prepare serial dilutions of DON in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NAD+ (final concentration 1 mM)

    • GDH (final concentration ~1 U/well)

    • DON dilution or vehicle control

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding L-glutamine (final concentration to be optimized, e.g., 20 mM).

  • Immediately start monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each DON concentration.

  • Plot the percentage of GLS activity versus the logarithm of DON concentration to determine the IC50 value.

  • To determine the Ki, perform the assay with varying concentrations of both glutamine and DON and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or non-linear regression).

Protocol 2: CTP Synthetase (CTPS) Inhibition Assay

Objective: To determine the inhibitory effect of DON on CTP synthetase activity.

Principle: This assay measures the ATP-dependent conversion of UTP to CTP, with glutamine as the nitrogen donor. The formation of CTP can be monitored by the increase in absorbance at 291 nm.

Materials:

  • Purified CTP synthetase

  • UTP

  • ATP

  • L-glutamine

  • GTP (as an allosteric activator)

  • DON

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution and serial dilutions of DON.

  • Prepare a reaction mixture containing Assay Buffer, UTP (e.g., 500 µM), ATP (e.g., 2 mM), and GTP (e.g., 100 µM).

  • In a 96-well plate, add the reaction mixture and the DON dilutions or vehicle control.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding purified CTP synthetase to each well.

  • Immediately monitor the increase in absorbance at 291 nm over time.

  • Calculate the initial reaction velocity for each DON concentration.

  • Determine the IC50 and Ki values as described in Protocol 1.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of DON on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • DON

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of DON in complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of DON or vehicle control to the cells.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Calculate the percentage of cell viability for each DON concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability versus the logarithm of DON concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the inhibitory effects of DON.

cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Assay Enzyme Activity Assays (GLS, CTPS, etc.) IC50_Ki Determine IC50 and Ki values Enzyme_Assay->IC50_Ki Mechanism_Confirmation Confirm Mechanism of Action IC50_Ki->Mechanism_Confirmation Cell_Culture Cancer Cell Culture Treatment Treat with DON Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, Metabolomics) Treatment->Pathway_Analysis IC50_cellular Determine Cellular IC50 Viability_Assay->IC50_cellular Pathway_Analysis->Mechanism_Confirmation IC50_cellular->Mechanism_Confirmation

Caption: General Experimental Workflow for DON Evaluation.

Conclusion

This compound is a powerful and broad-spectrum inhibitor of glutamine-utilizing enzymes, making it a valuable tool for studying glutamine metabolism and a potential therapeutic agent for glutamine-addicted cancers. This technical guide has provided a comprehensive overview of DON's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the key affected signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cancer metabolism and targeted therapies. Further investigation into the selective delivery of DON to tumor tissues and its combination with other therapeutic agents holds promise for improving its clinical efficacy and minimizing off-target toxicities.

References

Early Clinical Studies of 6-Diazo-5-oxo-L-norleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist that has been the subject of clinical investigation as a potential anti-cancer agent for several decades.[1][2] As an analogue of L-glutamine, DON competitively and irreversibly inhibits a broad range of enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells.[1][3] This broad-spectrum inhibition of glutamine metabolism disrupts key cellular processes, including nucleotide and amino acid synthesis, leading to cytotoxic effects in tumor cells.[3][4] Early clinical studies in the 1950s and later Phase I and II trials explored various dosing schedules and patient populations, providing foundational data on the safety, tolerability, and preliminary efficacy of this compound.[1] However, dose-limiting gastrointestinal toxicities, such as nausea and vomiting, presented significant challenges to its clinical development.[1][2] Renewed interest in targeting cancer metabolism has brought DON and its prodrugs back into focus, underscoring the importance of understanding the findings from its initial clinical investigations.[1][2][5] This technical guide provides an in-depth overview of the early clinical studies of DON, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: Glutamine Antagonism

DON's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes.[1] Glutamine is a crucial amino acid for cancer cells, serving as a key source of nitrogen and carbon for the synthesis of nucleotides, non-essential amino acids, and for replenishing the tricarboxylic acid (TCA) cycle.[6] By mimicking glutamine, DON binds to the glutamine-binding site of these enzymes, leading to the formation of a covalent adduct that permanently inactivates the enzyme.[1]

Some of the key enzymatic pathways inhibited by DON include:

  • De novo purine (B94841) and pyrimidine (B1678525) synthesis: Essential for DNA and RNA replication.[4]

  • Glutaminase (GLS): Catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.[6]

  • CTP synthetase: Involved in pyrimidine biosynthesis.[4]

  • FGAR aminotransferase: An enzyme in the purine biosynthesis pathway.[4]

  • NAD synthetase: Crucial for the synthesis of the coenzyme NAD+.[4]

The broad inhibition of these pathways deprives cancer cells of essential building blocks for growth and proliferation, ultimately leading to cell death.

Glutamine_Metabolism_and_DON_Inhibition Glutamine Metabolism and Sites of DON Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) Purines Purine Synthesis Glutamine->Purines Amidotransferases Pyrimidines Pyrimidine Synthesis Glutamine->Pyrimidines Amidotransferases Amino_Acids Other Amino Acids Glutamine->Amino_Acids Amidotransferases alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase (GDH) / Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle DON This compound (DON) DON->Purines DON->Pyrimidines DON->Amino_Acids Glutaminase Glutaminase DON->Glutaminase

Figure 1: Simplified signaling pathway of glutamine metabolism and the inhibitory action of this compound (DON).

Quantitative Data from Early Clinical Studies

The following tables summarize the quantitative data from key early Phase I clinical studies of DON. These studies primarily focused on determining the maximum tolerated dose (MTD), characterizing the dose-limiting toxicities (DLTs), and observing any preliminary anti-tumor activity.

Table 1: Phase I Trial of DON Administered in 5-Day Courses

ParameterValueReference
Patient Population 25 evaluable patients with refractory advanced solid tumors[7]
Dosing Schedule Five daily intravenous injections every 3-4 weeks[7]
Dose Range 7.5 to 90 mg/m²/day[7]
Dose-Limiting Toxicity Nausea, vomiting, malaise, and anorexia (severe at >52.5 mg/m²/day)[7]
Other Toxicities Diarrhea, stomatitis, mild leukopenia, mild thrombocytopenia, transient hypocalcemia (at ≥67.5 mg/m²/day)[7]
Maximum Tolerated Dose (MTD) Suggested total dose of 250 mg/m² (50 mg/m²/day x 5)[7]
Anti-Tumor Activity Mixed responses in one patient with bladder carcinoma and one with pulmonary adenocarcinoma[7]

Table 2: Phase I Study of DON with a Twice Weekly Schedule

ParameterValueReference
Patient Population 26 evaluable patients[8]
Dosing Schedule Intravenous, twice weekly[8]
Dose Range 100 to 500 mg/m²[8]
Dose-Limiting Toxicity Nausea and vomiting[8]
Other Toxicities Transient thrombocytopenia, mucositis (39% of patients)[8]
Recommended Phase II Dose 200-300 mg/m² iv twice weekly[8]
Anti-Tumor Activity No definite therapeutic responses observed in 18 patients with measurable lesions[8]

Table 3: Phase I Study of DON Administered as a 24-Hour Infusion

ParameterValueReference
Dosing Schedule 24-hour intravenous infusion[9]
Dose-Limiting Toxicity Acute nausea, vomiting, and diarrhea[9]
Other Major Toxicity Thrombocytopenia (maximal 7-10 days post-infusion)[9]
Maximum Tolerated Dose (MTD) 600 mg/m² over 24 hours[9]
Pharmacokinetics (t1/2 alpha) 1.81 hours[9]
Excretion Primarily renal[9]
Recommended Phase II Starting Dose 400 mg/m²[9]

Table 4: Phase I Study of DON in Children

ParameterValueReference
Patient Population 20 children (17 evaluable)[10]
Dose Range 150 mg/m² to 520 mg/m² (intravenous)[10]
Dose-Limiting Toxicity Nausea and vomiting (controlled with chlorpromazine)[10]
Pharmacokinetics (plasma t1/2) 3 hours[10]
Anti-Tumor Activity Improvement in 5 of 9 children with acute leukemia and 5 of 8 with solid tumors (not classified as partial response)[10]

Experimental Protocols

Detailed experimental protocols from the early clinical studies are not always extensively reported in the publications. However, based on the available information and standard practices of the era, the following methodologies were likely employed.

Phase I Dose-Escalation Workflow

The early clinical trials of DON followed a standard dose-escalation design to determine the MTD.

Phase_I_Dose_Escalation_Workflow General Workflow for a Phase I Dose-Escalation Study Start Start Enroll Enroll Cohort of Patients (e.g., 3-6 patients) Start->Enroll Administer Administer DON at Pre-defined Dose Level Enroll->Administer Monitor Monitor for Dose-Limiting Toxicities (DLTs) Administer->Monitor DLT_Observed DLT Observed? Monitor->DLT_Observed Expand_Cohort Expand Cohort at Current Dose Level DLT_Observed->Expand_Cohort Yes No_DLT No DLT Observed DLT_Observed->No_DLT No Stop_Escalation Stop Dose Escalation MTD Exceeded Expand_Cohort->Stop_Escalation DLT Rate > Threshold Escalate Escalate to Next Dose Level Expand_Cohort->Escalate DLT Rate <= Threshold MTD_Defined MTD Defined Stop_Escalation->MTD_Defined No_DLT->Escalate Escalate->Enroll End End MTD_Defined->End

Figure 2: A generalized workflow for a Phase I dose-escalation clinical trial.

Drug Administration

DON was typically administered intravenously.[7][8][9][10] The drug was reconstituted in a suitable sterile vehicle, such as saline, for infusion. The administration schedule varied across studies, including daily injections for five days, twice-weekly injections, or a continuous 24-hour infusion.[7][8][9]

Patient Monitoring and Toxicity Assessment

Patients were closely monitored for adverse events. Toxicity was graded according to the National Cancer Institute (NCI) Common Toxicity Criteria available at the time of the studies (versions from the 1980s). Dose-limiting toxicities were pre-defined in the study protocols and typically included severe non-hematologic and hematologic toxicities.

Measurement of DON in Plasma

Pharmacokinetic studies were conducted in some trials to determine the plasma concentration of DON over time.[9][10] While the early papers do not detail the exact analytical methods, later research describes methods such as high-performance liquid chromatography (HPLC) for the quantification of DON in biological samples. A rapid-sampling HPLC procedure was mentioned for use in a pediatric study.[10]

Tumor Response Evaluation

Tumor response was assessed in patients with measurable disease. The criteria for response were based on the standards of the time, which were precursors to the modern Response Evaluation Criteria in Solid Tumors (RECIST). These early criteria involved measuring tumor dimensions and categorizing the response as a complete response, partial response, stable disease, or progressive disease.

Conclusion and Future Directions

The early clinical studies of this compound provided valuable insights into its potential as an anti-cancer agent, while also highlighting the significant challenge of its gastrointestinal toxicity.[1][2] These foundational trials established initial dosing schedules and identified the maximum tolerated doses for various administration routes. The understanding of DON's mechanism as a broad-spectrum glutamine antagonist has paved the way for a renewed interest in this compound.[1][5] Current research efforts are focused on developing prodrugs of DON that can selectively target tumor tissues, thereby minimizing systemic toxicity and improving the therapeutic index.[5][11][12] The data from these early clinical investigations remain a critical resource for informing the design of future clinical trials of DON and its derivatives, as the field of cancer metabolism continues to evolve.

References

The Renaissance of a Glutamine Antagonist: A Technical Guide to 6-Diazo-5-oxo-L-norleucine (DON) in Cancer Metabolism Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once relegated to the archives of cancer therapeutics due to systemic toxicity, the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) is experiencing a resurgence. This revival is driven by a deeper understanding of cancer's profound metabolic dependencies, particularly the phenomenon of "glutamine addiction," and the advent of innovative prodrug strategies that enhance tumor-specific delivery. This technical guide provides an in-depth analysis of DON's mechanism of action, its role in the reprogramming of cancer metabolism, and detailed experimental protocols for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Rationale for Targeting Glutamine Metabolism

Cancer cells undergo a fundamental reprogramming of their metabolism to sustain rapid proliferation and survival.[1][2] One of the most prominent metabolic alterations is an increased dependence on the non-essential amino acid glutamine.[3] Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and it replenishes the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][4] This "glutamine addiction" presents a therapeutic vulnerability in a wide range of cancers.

This compound (DON) is a potent glutamine antagonist that mimics glutamine and irreversibly inhibits a broad spectrum of glutamine-utilizing enzymes.[5] Early clinical trials with DON showed promising anti-tumor activity, but its development was halted due to significant gastrointestinal toxicities, as the GI tract is also highly dependent on glutamine.[1] The development of tumor-activated prodrugs, such as DRP-104 (sirpiglenastat), has renewed interest in DON by enabling its preferential delivery to the tumor microenvironment, thereby minimizing systemic side effects.[6][7][8]

Mechanism of Action: A Multi-Pronged Metabolic Assault

DON's anti-cancer activity stems from its ability to broadly inhibit glutamine-dependent metabolic pathways, leading to a multi-pronged assault on tumor cell proliferation and survival.

  • Inhibition of Nucleotide Synthesis: DON blocks several key enzymes in both purine (B94841) and pyrimidine (B1678525) synthesis, depriving cancer cells of the building blocks for DNA and RNA replication.[9] This is a primary mechanism of its cytotoxic effect.

  • Disruption of the TCA Cycle: By inhibiting glutaminase, DON prevents the conversion of glutamine to glutamate, a key anaplerotic substrate for the TCA cycle. This impairs mitochondrial respiration and energy production.[10]

  • Alteration of Redox Balance: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By limiting glutamine availability, DON can disrupt redox homeostasis, leading to increased reactive oxygen species (ROS) and oxidative stress.[3]

  • Impact on Signaling Pathways: Glutamine metabolism is intricately linked to major signaling pathways that control cell growth and proliferation, such as the mTOR and MAPK/ERK pathways.[10][11] DON's metabolic perturbations can, therefore, have profound effects on these signaling networks.

Quantitative Data on the Effects of DON and its Prodrugs

The following tables summarize key quantitative data from preclinical studies, illustrating the efficacy of DON and its prodrugs in various cancer models.

Cell Line Compound IC50 / EC50 (µM) Assay Reference
P493B LymphomaDON10.0 ± 0.11Cell Viability (72h)[12]
P493B LymphomaProdrug 65.0 ± 0.12Cell Viability (72h)[12]
P493B LymphomaDRP-1041 ± 0.2Cell Viability (72h)[13]
P493B LymphomaProdrug P110.30 ± 0.05Cell Viability (72h)[13]
Rat Dermal FibroblastsDON232.5Cell Proliferation (CyQUANT)[14]
Mouse Embryonic FibroblastsDON> 1000Cell Proliferation (CyQUANT)[14]
Cancer Model Compound Metric Result Reference
Glioblastoma (U251 cells)DON (10 µM) + L-asparaginase (1 IU/ml)Cell Viability (% of Control)~40%[15]
Glioblastoma (U87 cells)DON (10 µM) + L-asparaginase (1 IU/ml)Cell Viability (% of Control)~60%[15]
Glioblastoma (SF767 cells)DON (10 µM) + L-asparaginase (1 IU/ml)Cell Viability (% of Control)~55%[15]
EL4 Lymphoma XenograftDRP-104Tumor vs. GI Tissue DON Exposure (AUC)11-fold higher in tumor[16]
EL4 Lymphoma XenograftDRP-104Tumor vs. Plasma DON Exposure (AUC)6-fold higher in tumor[16]
EL4 Lymphoma XenograftProdrug P11Tumor vs. Jejunum DON Exposure (AUC)4.4-fold higher in tumor[13]
EL4 Lymphoma XenograftProdrug P11Tumor vs. Plasma DON Exposure (AUC)3.6-fold higher in tumor[13]
Glioblastoma Murine ModelDONTumor Glutamine Level Change~2-fold increase[13]
Glioblastoma Murine ModelProdrug P11Tumor FGAR Level Change~150-fold increase[13]

Signaling Pathways and Metabolic Reprogramming

DON's metabolic interventions have significant downstream consequences on key signaling pathways that regulate cancer cell growth, proliferation, and survival.

The Interplay between Glutamine Metabolism and mTOR Signaling

The mTOR pathway is a central regulator of cell growth and metabolism, and its activity is sensitive to amino acid availability, including glutamine. Glutamine deprivation has been shown to inhibit mTORC1 signaling, a key complex in the mTOR pathway.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Glutamine Glutamine Glutamine->mTORC1 Activates DON This compound (DON) DON->Glutamine Inhibits utilization

DON's impact on the mTOR signaling pathway.
Adaptive Resistance via the MEK/ERK Pathway

Recent studies have shown that cancer cells can develop adaptive resistance to DON by upregulating the MEK/ERK signaling pathway.[6][10] This highlights a potential therapeutic strategy of combining DON with MEK inhibitors.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK c_Jun c-Jun ERK->c_Jun Proliferation_Survival Cell Proliferation & Survival c_Jun->Proliferation_Survival Glutamine_Deprivation Glutamine Deprivation (via DON) Glutamine_Deprivation->EGFR Activates

Adaptive MEK/ERK signaling in response to DON.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of DON on cancer cells.

Cell Viability Assay (MTS/CyQUANT)

Objective: To determine the cytotoxic or cytostatic effects of DON on cancer cell lines and to calculate IC50/EC50 values.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (DON) stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CyQUANT Cell Proliferation Assay Kit

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare serial dilutions of DON in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the DON dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.

  • For CyQUANT assay: Aspirate the medium and freeze the plate at -80°C for at least one hour to lyse the cells. Thaw the plate at room temperature and add 200 µL of the CyQUANT GR dye/cell-lysis buffer solution to each well. Incubate for 2-5 minutes at room temperature, protected from light. Measure fluorescence with excitation at ~480 nm and emission at ~520 nm.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50/EC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere_Overnight Adhere overnight Seed_Cells->Adhere_Overnight Prepare_DON_Dilutions Prepare DON serial dilutions Adhere_Overnight->Prepare_DON_Dilutions Treat_Cells Treat cells with DON Adhere_Overnight->Treat_Cells Prepare_DON_Dilutions->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Add_Reagent Add MTS or CyQUANT reagent Incubate->Add_Reagent Measure_Signal Measure absorbance or fluorescence Add_Reagent->Measure_Signal Analyze_Data Calculate viability & IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Workflow for cell viability assays with DON.
Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of DON on the phosphorylation status and expression levels of key proteins in signaling pathways like mTOR and MEK/ERK.

Materials:

  • Cancer cell line of interest

  • 6- or 12-well plates

  • DON stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-ERK, anti-ERK, anti-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Plate cells and treat with DON at the desired concentrations and time points.

  • Lyse the cells with ice-cold RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., actin).

In Vivo Efficacy Studies with DON Prodrugs in Mouse Models

Objective: To evaluate the anti-tumor efficacy and tolerability of DON prodrugs in a preclinical setting.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft implantation

  • DON prodrug (e.g., DRP-104) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Analytical balance

Protocol:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the DON prodrug (e.g., 1-3 mg/kg, s.c., daily for 5 days on, 2 days off) and vehicle control according to the planned schedule.[17]

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor mouse body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., pharmacokinetics, metabolomics).

Conclusion and Future Directions

The re-emergence of this compound, facilitated by innovative prodrug technologies, represents a significant advancement in the field of cancer metabolism. By targeting the fundamental metabolic process of glutamine utilization, DON and its next-generation derivatives hold the potential to be effective therapeutics for a broad range of "glutamine-addicted" tumors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of anti-cancer agents.

Future research should focus on:

  • Identifying predictive biomarkers of response to DON therapy.

  • Elucidating the full spectrum of metabolic and signaling adaptations to DON treatment to devise rational combination therapies.

  • Optimizing dosing schedules and prodrug design for even greater tumor selectivity and efficacy.

The continued investigation of DON and its prodrugs is a promising avenue that may lead to new and effective treatments for some of the most challenging cancers.

References

Structural Analogs of 6-Diazo-5-oxo-L-norleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist originally isolated from Streptomyces[1]. As a structural analog of L-glutamine, DON effectively inhibits a broad range of enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells[1]. This broad-spectrum inhibition of glutamine metabolism gives DON potent antitumor activity, which has been demonstrated in various preclinical models[2]. However, its clinical development has been hampered by significant dose-limiting toxicities, particularly gastrointestinal issues, as many healthy, rapidly dividing cells also rely on glutamine[1][3].

To overcome this limitation, significant research has focused on developing structural analogs of DON, primarily through prodrug strategies. These prodrugs are designed to be inactive in systemic circulation and become activated to release DON preferentially within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing off-target toxicity[4]. This guide provides an in-depth technical overview of the structural analogs of DON, focusing on their synthesis, mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Glutamine Antagonism

DON and its active forms derived from prodrugs exert their cytotoxic effects by acting as competitive inhibitors of glutamine-utilizing enzymes. The diazo group of DON is crucial for its activity, allowing it to covalently bind to the active site of these enzymes, leading to irreversible inhibition[2]. This disrupts numerous metabolic pathways essential for cancer cell growth and survival.

Key Inhibited Pathways:
  • Nucleotide Synthesis: DON inhibits glutamine-dependent enzymes involved in both purine (B94841) and pyrimidine (B1678525) biosynthesis, such as amidophosphoribosyltransferase (ATase) and carbamoyl (B1232498) phosphate (B84403) synthetase II (CPSII), thereby halting DNA and RNA synthesis.

  • Hexosamine Biosynthesis: Inhibition of glutamine:fructose-6-phosphate amidotransferase (GFAT) disrupts the synthesis of UDP-N-acetylglucosamine, a key building block for glycoproteins and other macromolecules[5].

  • Glutaminolysis: DON inhibits glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate (B1630785). This depletes the cell of glutamate, a precursor for the synthesis of other amino acids and a key anaplerotic substrate for the TCA cycle.

  • mTOR Signaling: The disruption of glutamine metabolism by DON analogs like JHU-083 has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation[6][7][8].

The following diagram illustrates the primary mechanism of action of DON.

DON_Mechanism_of_Action Mechanism of Action of this compound (DON) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Glutamine Transporters Glutamine_Enzymes Glutamine-Dependent Enzymes Glutamine_int->Glutamine_Enzymes Substrate DON This compound (DON) DON->Glutamine_Enzymes Irreversible Inhibition Metabolic_Pathways Nucleotide Synthesis Hexosamine Biosynthesis Glutaminolysis Glutamine_Enzymes->Metabolic_Pathways Catalysis Cell_Growth Tumor Cell Proliferation and Survival Metabolic_Pathways->Cell_Growth Supports

Caption: Mechanism of action of this compound (DON).

Structural Analogs of DON: The Prodrug Approach

The primary strategy in developing DON analogs has been the creation of prodrugs that mask the active molecule until it reaches the tumor. This is typically achieved by modifying the amino and/or carboxyl groups of DON with promoieties that are cleaved by tumor-specific enzymes or the tumor microenvironment's unique characteristics.

Key Prodrugs:
  • JHU-083: A DON prodrug designed for enhanced brain penetration to treat glioblastoma[6][7][8]. It has demonstrated efficacy in preclinical models of glioma and medulloblastoma[9].

  • DRP-104 (Sirpiglenastat): A tumor-targeted DON prodrug that has shown significant antitumor activity and a favorable safety profile in preclinical studies[10][11]. It is currently in clinical trials for advanced solid tumors[12][13].

Quantitative Efficacy Data

The following tables summarize available quantitative data for DON and its key analogs. Due to the proprietary nature of some drug development programs, comprehensive public data is limited.

Table 1: In Vitro Cytotoxicity of DON and Analogs (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
DONVariousPancreatic CancerComparable across cell lines, except HPAF-II[14]
DONcKGA (enzyme)-~1000[15]
JHU-083D425MEDMedulloblastoma< 10 (induces apoptosis)[9]
JHU-083BT142, Br23cGliomaReduces cell growth[6]

Table 2: In Vivo Efficacy of DON Prodrugs in Murine Models

CompoundTumor ModelKey FindingsReference
JHU-083Orthotopic IDH1R132H GliomaExtended survival at 25 mg/kg dose.[6]
JHU-083D425MED MedulloblastomaSignificantly extended survival at 20 mg/kg.[9]
DRP-104Syngeneic Orthotopic Pancreatic CancerSignificantly reduced tumor growth and liver metastasis.[16]
DRP-104Various Solid TumorsSignificant antitumor activity as monotherapy and in combination with checkpoint inhibitors.[17]

Experimental Protocols

This section details representative experimental protocols for the synthesis, in vitro evaluation, and in vivo testing of DON analogs.

Synthesis of DON Prodrugs

The synthesis of DON prodrugs typically involves the protection of the amino and carboxyl groups of DON, followed by the attachment of a promoiety.

General Scheme for Ester-Based Prodrug Synthesis:

Synthesis_Workflow General Synthesis Workflow for DON Prodrugs DON This compound (DON) Protected_DON Protected DON (e.g., Boc-DON) DON->Protected_DON Protection Coupling Peptide Coupling Reaction (e.g., EDC, HOBt) Protected_DON->Coupling Promoieties Promoieties (e.g., Amino Acid Esters) Promoieties->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Prodrug Final DON Prodrug Purification->Final_Prodrug

Caption: General synthesis workflow for DON prodrugs.

A detailed protocol for the synthesis of specific DON prodrugs with ester and amide promoieties can be found in the work by Tenora et al. (2022)[3].

In Vitro Assays

Glutaminase Inhibition Assay:

This assay measures the ability of a DON analog to inhibit the activity of glutaminase. A common method involves a coupled enzyme reaction where the glutamate produced by glutaminase is converted to α-ketoglutarate by glutamate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Cell Viability Assay (MTT Assay):

This colorimetric assay is used to assess the cytotoxic effects of DON analogs on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the DON analog for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Animal Studies

Orthotopic Pancreatic Cancer Xenograft Model:

This model is used to evaluate the in vivo efficacy of DON analogs against pancreatic cancer in a clinically relevant setting.

  • Cell Preparation: Culture human pancreatic cancer cells and resuspend them in a suitable medium, such as a 1:1 mixture of media and Matrigel[18].

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice)[19][20].

  • Surgical Procedure: Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas.

  • Orthotopic Injection: Carefully inject the pancreatic cancer cell suspension (e.g., 1 x 10^6 cells) into the head or tail of the pancreas[19]. An ultrasound-guided injection can be used for a less invasive procedure[21].

  • Closure: Suture the abdominal wall and skin.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the DON analog and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous, or oral).

  • Efficacy Assessment: Measure tumor volume at regular intervals. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Signaling Pathways

The primary signaling pathway affected by DON and its analogs is glutamine metabolism. The following diagram provides a simplified representation of this pathway and the points of inhibition by DON.

Glutamine_Metabolism Glutamine Metabolism and Inhibition by DON Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) Nucleotides Nucleotides Glutamine->Nucleotides Amidotransferases Hexosamines Hexosamines Glutamine->Hexosamines GFAT Other_AAs Other Amino Acids Glutamine->Other_AAs Various Enzymes Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Glutamate Dehydrogenase/ Transaminases TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle DON DON Glutaminase Glutaminase DON->Glutaminase Amidotransferases Amidotransferases DON->Amidotransferases GFAT GFAT DON->GFAT

References

Methodological & Application

Application Notes and Protocols for 6-diazo-5-oxo-L-norleucine (DON) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has garnered significant interest as a potential anti-cancer therapeutic.[1][2] Originally isolated from Streptomyces, DON mimics L-glutamine, allowing it to bind to and irreversibly inhibit a broad range of glutamine-utilizing enzymes.[3][4] This broad inhibition disrupts multiple metabolic pathways crucial for cancer cell proliferation and survival, including de novo nucleotide synthesis, the hexosamine biosynthesis pathway, and glutaminolysis, which feeds the tricarboxylic acid (TCA) cycle.[2][3][5] These application notes provide detailed protocols for the use of DON in cell culture experiments to assess its anti-proliferative and metabolic effects.

Mechanism of Action

DON acts as a covalent, irreversible inhibitor of glutamine-dependent enzymes.[3] By binding to the glutamine active site, it effectively blocks the utilization of glutamine for essential cellular processes.[4] This leads to a cascade of downstream effects, including the disruption of mitochondrial function, induction of apoptosis (programmed cell death), and inhibition of pathways required for the synthesis of nucleotides and amino acids.[1][6][7] The extensive reliance of many cancer cells on glutamine, often termed "glutamine addiction," makes DON a promising agent for targeted cancer therapy.[2][8]

Quantitative Data Summary

The effective concentration of DON can vary significantly depending on the cell line and the duration of treatment. The following tables summarize reported effective concentrations and half-maximal effective/inhibitory concentrations (EC50/IC50) for various cancer cell lines.

Table 1: Effective Concentrations of DON in Cell Culture

Cell LineCancer TypeConcentrationTreatment DurationObserved EffectReference
Hs578T (HALow)Triple-Negative Breast Cancer2.5 µM72 hours~40% decrease in cell number[7]
Hs578T (HAHigh)Triple-Negative Breast Cancer5 µM24 hours~60% decrease in glycolysis[7]
Hs578T (HAHigh)Triple-Negative Breast Cancer10 µM48 hours16.1% decrease in cell-associated hyaluronan[7]
P493BLymphoma5.0 - 10.0 µM72 hoursDose-dependent decrease in cell proliferation[9]
Neuroblastoma & Ewing's Sarcoma LinesPediatric CancersDose-response72 hoursInhibition of cell viability[10]

Table 2: EC50 and IC50 Values for DON

Cell LineCancer TypeValueAssayReference
P493BLymphomaEC50: 10.0 ± 0.11 µMCell Viability[9]
Mouse Embryonic FibroblastsNon-cancerousIC50: > 1000 µMCell Proliferation[11]

Experimental Protocols

General Guidelines for Handling DON

DON is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is a water-soluble yellowish powder.[1] For cell culture experiments, prepare a stock solution (e.g., 10 mM in sterile PBS or DMSO) and store it at -20°C or -80°C.[12][13] When preparing media, dilute the stock solution to the desired final concentration.

Protocol 1: Cell Viability/Proliferation Assay (Crystal Violet)

This protocol is adapted from a study on triple-negative breast cancer cells and provides a straightforward method to assess the effect of DON on cell proliferation and survival.[7]

Materials:

  • Cancer cell line of interest (e.g., Hs578T)

  • Complete cell culture medium

  • This compound (DON)

  • 24-well cell culture plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • 10% Triton X-100

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a density of approximately 7,000 cells/mL in complete culture medium.[7] Allow cells to adhere overnight.

  • DON Treatment: The following day, replace the medium with fresh medium containing various concentrations of DON (e.g., 0 µM, 0.5 µM, 1 µM, 2.5 µM).[7]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 10 minutes.

    • Wash the cells again with PBS.

    • Stain the cells with Crystal Violet solution for 10 minutes at room temperature.

    • Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Add 10% Triton X-100 to each well to solubilize the dye.[7]

    • Incubate for 30 minutes at room temperature with gentle shaking.[7]

    • Measure the absorbance at 590 nm using a microplate reader.[7]

  • Analysis: Normalize the absorbance values of the treated wells to the control (0 µM DON) to determine the percentage of cell viability.

Protocol 2: Analysis of Mitochondrial Function (Seahorse XFp Analyzer)

This protocol allows for the real-time measurement of mitochondrial respiration and is based on a method used to assess the metabolic effects of DON.[7]

Materials:

  • Cancer cell line of interest

  • Seahorse XFp Cell Culture Microplates

  • Complete cell culture medium

  • DON

  • Seahorse XF Assay Medium (supplemented with pyruvate, glucose, and glutamine)

  • Seahorse XFp Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)

  • Seahorse XFp Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XFp cell culture microplate at an optimized density (e.g., 6,000 cells/well) and allow them to adhere.[7]

  • DON Treatment: Treat the cells with the desired concentration of DON (e.g., 5 µM) for 24 hours.[7] Include untreated control wells.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with 1 mM pyruvate, 25 mM glucose, and 2 mM glutamine.[7] Incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse Assay:

    • Load the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone & Antimycin A).

    • Calibrate the Seahorse XFp Analyzer.

    • Place the cell culture microplate in the analyzer and initiate the assay protocol. The analyzer will sequentially inject the compounds and measure the oxygen consumption rate (OCR).

  • Data Normalization: After the assay, lyse the cells in each well and measure the total protein or DNA content to normalize the OCR data.[7]

  • Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Visualizations

G Experimental Workflow for DON Cell Culture Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells adhesion Allow Adhesion (Overnight) seed_cells->adhesion prep_don Prepare DON dilutions adhesion->prep_don treat_cells Treat Cells with DON adhesion->treat_cells prep_don->treat_cells incubation Incubate (24-72h) treat_cells->incubation viability Cell Viability Assay (e.g., Crystal Violet, MTT) incubation->viability metabolism Metabolic Assay (e.g., Seahorse) incubation->metabolism other Other Assays (e.g., Apoptosis, Western Blot) incubation->other data_analysis Data Analysis viability->data_analysis metabolism->data_analysis other->data_analysis end End data_analysis->end

Caption: Workflow for treating cultured cells with DON and subsequent analysis.

G DON-Mediated Inhibition of Glutamine Metabolism cluster_pathways Glutamine-Dependent Pathways cluster_products Cellular Products & Processes Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis DeNovo_Nucleotide De Novo Nucleotide Synthesis Glutamine->DeNovo_Nucleotide Hexosamine Hexosamine Biosynthesis Pathway (HBP) Glutamine->Hexosamine DON This compound (DON) DON->Glutaminolysis Inhibits DON->DeNovo_Nucleotide Inhibits DON->Hexosamine Inhibits TCA TCA Cycle (Energy Production) Glutaminolysis->TCA Nucleotides Purines & Pyrimidines (DNA/RNA Synthesis) DeNovo_Nucleotide->Nucleotides Glycosylation Protein Glycosylation Hexosamine->Glycosylation

Caption: DON inhibits key metabolic pathways by acting as a glutamine antagonist.

References

Application Notes and Protocols for In Vivo Dosing and Administration of 6-diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist that has been investigated for its therapeutic potential, primarily in oncology, for several decades.[1] As an analogue of L-glutamine, DON irreversibly inhibits a broad range of enzymes dependent on glutamine, thereby disrupting cellular metabolism.[2] This document provides detailed application notes and protocols for the in vivo dosing and administration of DON, summarizing key quantitative data and outlining experimental procedures to guide researchers in preclinical studies.

The clinical development of DON has been historically challenged by its dose-limiting gastrointestinal (GI) toxicities.[3][4] Consequently, recent research has focused on two main strategies to improve its therapeutic index: the use of lower, more frequent dosing schedules and the development of tumor-targeting prodrugs.[4][5] These approaches aim to maintain therapeutic concentrations at the target site while minimizing systemic exposure and associated side effects.

Data Presentation: In Vivo Dosing Regimens

The following tables summarize quantitative data from various preclinical and clinical studies of DON, providing a comparative overview of dosing schedules, administration routes, and observed outcomes.

Table 1: Preclinical In Vivo Dosing of DON and its Prodrugs

Animal ModelCompoundDoseAdministration RouteDosing ScheduleKey Findings & Toxicities
Mice (EL-4 Lymphoma)DON Prodrug 31 mg/kg followed by 0.3 mg/kgOral (p.o.)Daily for 5 days, then daily for 9 daysRobust tumor elimination without significant toxicity or weight loss.[6][7]
Mice (U87 Glioblastoma Xenograft)DON0.8 mg/kgIntraperitoneal (i.p.)DailyOver 50% decrease in tumor size. Observed toxicities included weight loss, lethargy, ptosis, and hunching.[8]
MiceDON1.6 mg/kgIntravenous (i.v.)Single dosePlasma half-life of 1.2 hours.[9]
MiceDON0.6 mg/kgIntraperitoneal (i.p.)Single doseBrain to plasma ratio of approximately 0.1 after 1 hour.[9]
SwineDON and DON Prodrug 11.6 mg/kg (equimolar doses)Intravenous (i.v.) infusion1-hour infusionProdrug 1 resulted in a 15-fold enhanced CSF/plasma ratio and a 9-fold enhanced brain/plasma ratio compared to DON.[6][10]

Table 2: Clinical Trial Dosing of DON

Patient PopulationDoseAdministration RouteDosing ScheduleDose-Limiting Toxicities
Adult (Refractory Solid Tumors)7.5 to 90 mg/m²/dayIntravenous (i.v.)5 daily injections every 3-4 weeksNausea, vomiting, malaise, and anorexia (severe at >52.5 mg/m²/day).[11]
Adult (Refractory Cancers)50 to 600 mg/m²/dose (approx. 1.35–16.2 mg/kg)Intravenous (i.v.)Two to three times weekly every 3-4 weeksNot specified.[10]
Adult600 mg/m²Intravenous (i.v.) infusion24-hour infusionAcute nausea, vomiting, and diarrhea.[12]
Various0.2 to 0.6 mg/kg/doseIntravenous (i.v.) / Intramuscular (i.m.)Once dailyGastrointestinal mucositis.[6]
Various0.2 to 1.1 mg/kg/doseOralOnce dailyGastrointestinal mucositis.[6]

Experimental Protocols

The following are detailed protocols for the preparation and administration of DON in a research setting. These are generalized procedures and may require optimization based on the specific experimental design and institutional guidelines.

Protocol 1: Preparation of DON for In Vivo Administration

Materials:

  • This compound (DON) powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.9% Sodium Chloride (Saline)

  • Vehicle for oral administration (e.g., sterile water, corn oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure for Parenteral Administration (Intravenous, Intraperitoneal):

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of DON powder.

    • Dissolve DON in sterile PBS to create a stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Note: The diazo group of DON has inherent instability, and solutions should be prepared fresh daily and protected from light.[13]

    • Filter the stock solution through a 0.22 µm sterile filter into a sterile tube.

  • Dosing Solution Preparation:

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume needed for the experiment.

    • Dilute the stock solution with sterile PBS or 0.9% saline to the final desired concentration for injection. The final volume per animal should be consistent with the recommended administration volumes for the chosen route (see Tables in Protocol 2 and 3).

Procedure for Oral Administration (Oral Gavage):

  • Vehicle Selection:

    • Based on the experimental requirements and the solubility of the specific DON formulation or prodrug, select an appropriate vehicle. For aqueous solutions, sterile water is suitable. For some prodrugs, a lipid-based vehicle like corn oil may be necessary.

  • Dosing Solution Preparation:

    • If using an aqueous vehicle, follow the steps for preparing a parenteral solution, substituting PBS or saline with sterile water.

    • If using an oil-based vehicle, directly suspend or dissolve the weighed DON or DON prodrug in the required volume of corn oil. Ensure a homogenous suspension by vortexing thoroughly before each administration.

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering a liquid substance directly into the stomach of a mouse.

Materials:

  • Properly sized gavage needles (stainless steel or flexible plastic with a ball-tip)

  • Syringes

  • Prepared DON dosing solution

  • Animal scale

Procedure:

  • Animal and Equipment Preparation:

    • Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.[5][14]

    • Select the appropriate gavage needle size based on the mouse's weight (e.g., 20-22G for a 20-25g mouse).[5]

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[5]

    • Fill the syringe with the calculated volume of the DON dosing solution and attach the gavage needle.

  • Restraint and Administration:

    • Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck, ensuring the head and body are in a straight line.[5]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[5]

    • Allow the mouse to swallow the needle, which will guide it into the esophagus. Pass the needle down to the pre-measured depth without resistance.[5]

    • Slowly administer the substance over 2-3 seconds.[5]

    • Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes.[5]

Protocol 3: Intravenous (Tail Vein) Injection in Mice

This protocol describes the administration of a substance directly into the lateral tail vein of a mouse.

Materials:

  • Sterile needles (27-30 gauge)

  • Sterile syringes (0.3-1.0 mL)

  • Prepared DON dosing solution

  • Mouse restrainer

  • Heat source (e.g., heat lamp or warming pad)

  • 70% Isopropyl alcohol wipes

  • Sterile gauze

Procedure:

  • Animal and Equipment Preparation:

    • Weigh the mouse to calculate the correct dosing volume. The maximum recommended bolus injection volume is 5 mL/kg.[6]

    • Prepare the syringe with the DON solution, ensuring there are no air bubbles.

    • Place the mouse in a restrainer.

    • Warm the mouse's tail using a heat lamp or by placing the restrainer on a warming pad for 5-10 minutes to dilate the lateral tail veins.[11]

  • Injection Procedure:

    • Clean the tail with a 70% isopropyl alcohol wipe.

    • Visualize one of the lateral tail veins.

    • Insert the needle (bevel up) into the vein at a shallow angle, parallel to the tail.[11] A small flash of blood in the needle hub may indicate successful entry.

    • Slowly inject the solution. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[11]

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[2]

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the in vivo use of DON.

DON_Mechanism_of_Action Glutamine Glutamine Enzymes Glutamine-Utilizing Enzymes (e.g., Glutaminase, GFAT, CTP Synthetase) Glutamine->Enzymes DON This compound (DON) DON->Enzymes Irreversible Inhibition Metabolic_Pathways Downstream Metabolic Pathways Enzymes->Metabolic_Pathways Biosynthesis of: - Nucleotides - Amino Acids - Hexosamines Cellular_Processes Cell Proliferation & Survival Metabolic_Pathways->Cellular_Processes In_Vivo_Dosing_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Post-Dosing Prep_DON Prepare DON Dosing Solution Oral_Gavage Oral Gavage Prep_DON->Oral_Gavage IV_Injection Intravenous Injection Prep_DON->IV_Injection IP_Injection Intraperitoneal Injection Prep_DON->IP_Injection Animal_Prep Animal Preparation (Weighing, Acclimation) Animal_Prep->Oral_Gavage Animal_Prep->IV_Injection Animal_Prep->IP_Injection Monitoring Monitor for Toxicity & Adverse Effects Oral_Gavage->Monitoring IV_Injection->Monitoring IP_Injection->Monitoring Efficacy Assess Therapeutic Efficacy (e.g., Tumor Growth) Monitoring->Efficacy DON_vs_Prodrug cluster_don Standard DON Administration cluster_prodrug DON Prodrug Strategy DON_Admin DON Systemic_Exposure High Systemic Exposure DON_Admin->Systemic_Exposure GI_Toxicity Gastrointestinal Toxicity Systemic_Exposure->GI_Toxicity Tumor_Effect Anti-Tumor Effect Systemic_Exposure->Tumor_Effect Prodrug_Admin DON Prodrug Tumor_Activation Tumor-Specific Activation Prodrug_Admin->Tumor_Activation Reduced_Systemic_DON Reduced Systemic DON Prodrug_Admin->Reduced_Systemic_DON Enhanced_Tumor_Effect Enhanced Anti-Tumor Effect Tumor_Activation->Enhanced_Tumor_Effect Reduced_GI_Toxicity Reduced GI Toxicity Reduced_Systemic_DON->Reduced_GI_Toxicity

References

Application Notes and Protocols for 6-Diazo-5-oxo-L-norleucine (DON) in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1] By mimicking glutamine, DON irreversibly inhibits a range of enzymes dependent on glutamine for the biosynthesis of nucleotides, amino acids, and other essential macromolecules.[2] This broad inhibition of glutamine metabolism makes DON a potent agent against cancers exhibiting "glutamine addiction."[1]

These application notes provide detailed protocols for utilizing DON in xenograft mouse models, a critical step in the preclinical evaluation of its therapeutic potential. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy and toxicity of DON.

Mechanism of Action: Targeting Glutamine Metabolism

DON's primary mechanism of action is the irreversible inhibition of glutamine-utilizing enzymes.[2] As a structural analog of glutamine, DON competitively binds to the glutamine-binding sites of these enzymes. This binding is followed by the formation of a covalent bond, leading to permanent inactivation of the enzyme.[2] This disruption of glutamine metabolism affects multiple critical downstream pathways essential for cancer cell proliferation and survival, including de novo purine (B94841) and pyrimidine (B1678525) synthesis. The widespread metabolic disruption caused by DON highlights its potential as a powerful anticancer agent.

DON inhibits multiple enzymes in the glutamine metabolism pathway. cluster_0 Glutamine Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Nucleotide_Synthesis Nucleotide Synthesis Glutamine->Nucleotide_Synthesis Various Enzymes Amino_Acid_Synthesis Amino Acid Synthesis Glutamine->Amino_Acid_Synthesis Various Enzymes alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutathione_Synthesis Glutathione Synthesis Glutamate->Glutathione_Synthesis TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle DON This compound (DON) DON->Nucleotide_Synthesis DON->Amino_Acid_Synthesis Glutaminase Glutaminase DON->Glutaminase

Fig. 1: Mechanism of Action of DON

Data Presentation: Efficacy of DON in Xenograft Models

The following tables summarize the quantitative data on the efficacy of DON in various xenograft mouse models.

Tumor TypeCell LineMouse StrainDosing RegimenRoute of AdministrationTumor Growth Inhibition (TGI)Reference
GlioblastomaU87Athymic Nude0.8 mg/kg, dailyIntraperitoneal (i.p.)>50% decrease in tumor size[3]
MammaryMX-1Athymic NudeOptimal dose, every 4 days for 3 dosesNot SpecifiedTumor regression below initial size[4]
LungLX-1Athymic NudeOptimal dose, every 4 days for 3 dosesNot SpecifiedTumor regression below initial size[4]
ColonCX-2Athymic NudeOptimal dose, every 4 days for 3 dosesNot SpecifiedTumor regression below initial size[4]
LymphomaEL4C57BL/61 mg/kg, daily for 5 days, then 0.3 mg/kgOral (p.o.)Complete tumor elimination (prodrug)[2]

Experimental Protocols

I. Xenograft Model Establishment

A. Cell Culture and Preparation:

  • Culture the desired human cancer cell line (e.g., U87 for glioblastoma, PANC-1 for pancreatic cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in an incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Determine cell viability using a trypan blue exclusion assay; viability should be >90%.

  • Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration for injection. For some cell lines, resuspension in a mixture of medium and Matrigel may be necessary to enhance tumor take rate.

B. Animal Models:

  • Use immunodeficient mice (e.g., athymic nude, NOD-SCID) that are capable of accepting human tumor xenografts.

  • House the animals in a sterile, controlled environment with access to irradiated food and acidified water ad libitum.

  • All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

C. Tumor Cell Implantation:

  • Subcutaneous (s.c.) Injection:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Inject the prepared cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL) subcutaneously into the flank of the mouse.

    • Monitor the animals for tumor growth.

II. DON Formulation and Administration

A. Formulation:

  • Prepare a stock solution of DON in a sterile vehicle such as PBS.

  • The working solution should be prepared fresh daily by diluting the stock solution in PBS to the final desired concentration for injection.

B. Administration:

  • Intraperitoneal (i.p.) Injection:

    • Properly restrain the mouse.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum.[5]

    • Insert a sterile needle (25-27 gauge) at a 30-45 degree angle.[6]

    • Aspirate to ensure the needle is not in a blood vessel or organ before injecting the DON solution.

    • Administer the appropriate volume based on the mouse's body weight.

III. Monitoring and Efficacy Assessment

A. Tumor Measurement:

  • Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[2]

B. Treatment Initiation:

  • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

C. Efficacy Calculation:

  • Tumor Growth Inhibition (TGI) can be calculated at the end of the study using the following formula: % TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

IV. Toxicity Monitoring and Humane Endpoints

A. Monitoring Schedule:

  • Record the body weight of each mouse at least twice a week.[7]

  • Perform daily clinical observations for signs of toxicity.

B. Clinical Signs of Toxicity:

  • General: Lethargy, hunched posture, rough coat, ptosis (drooping eyelids).[3]

  • Gastrointestinal: Diarrhea, dehydration.

  • Behavioral: Reduced activity, social isolation.

C. Humane Endpoints:

The following criteria should be used to determine when an animal should be humanely euthanized:[8][9]

  • Tumor Burden: Tumor size exceeding 1.2 cm in diameter for a single tumor in a mouse.[8]

  • Body Weight Loss: Sustained or rapid weight loss of 20% or more from baseline.[8]

  • Body Condition Score: A score of less than 2 (emaciation).

  • Ulceration: Tumor necrosis leading to skin rupture or exudation lasting more than 48 hours.[8]

  • Severe Symptoms: Inability to eat or drink, respiratory distress, or moribund state.[8]

cluster_workflow Experimental Workflow start Start cell_culture Cell Culture & Preparation start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment DON or Vehicle Administration randomization->treatment monitoring Tumor & Toxicity Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint data_analysis Data Analysis (TGI) endpoint->data_analysis end End data_analysis->end

Fig. 2: Experimental Workflow for a Xenograft Study

Logical Relationships in Data Analysis

cluster_analysis Data Analysis Logic raw_data Raw Data (Tumor Measurements, Body Weights) calc_tumor_vol Calculate Tumor Volume raw_data->calc_tumor_vol group_data Group Data (Control vs. Treated) raw_data->group_data calc_tumor_vol->group_data calc_tgi Calculate % TGI group_data->calc_tgi stat_analysis Statistical Analysis (e.g., t-test, ANOVA) group_data->stat_analysis calc_tgi->stat_analysis conclusion Conclusion on Efficacy & Toxicity stat_analysis->conclusion

Fig. 3: Logical Flow of Data Analysis

Conclusion

The use of this compound in xenograft mouse models is a valuable approach for the preclinical assessment of this potent glutamine antagonist. Adherence to detailed and standardized protocols for model establishment, drug administration, and monitoring is crucial for obtaining reliable and reproducible data. Careful attention to animal welfare and the implementation of humane endpoints are paramount. The information provided in these application notes is intended to serve as a comprehensive guide for researchers to effectively evaluate the therapeutic potential of DON in vivo. As with any experimental therapeutic, researchers should be aware of the potential for toxicity and design their studies accordingly. The development of prodrugs represents a promising strategy to mitigate the toxicity of DON while maintaining its antitumor efficacy.[1][10]

References

Application Notes and Protocols for Metabolomics Analysis of Cells Treated with 6-diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that acts as an irreversible inhibitor of a wide range of glutamine-utilizing enzymes.[1][2] By mimicking glutamine, DON covalently binds to the active sites of these enzymes, thereby disrupting critical metabolic pathways essential for cancer cell proliferation and survival.[1] These pathways include the biosynthesis of nucleotides (purines and pyrimidines), amino acids, and hexosamines.[2][3] The reliance of many cancer cells on glutamine metabolism, often termed "glutamine addiction," makes DON a compelling agent for cancer therapy research.[3] This document provides detailed application notes and protocols for conducting metabolomics analysis of cells treated with DON, enabling researchers to investigate its metabolic impact.

Rationale for Metabolomics Analysis

Metabolomics is a powerful tool to elucidate the downstream effects of DON on cellular metabolism. By quantifying changes in the levels of various metabolites, researchers can:

  • Confirm the mechanism of action: Observe the expected decrease in products of glutamine-dependent pathways.

  • Identify novel metabolic vulnerabilities: Uncover unexpected metabolic reprogramming in response to DON treatment.

  • Discover potential biomarkers: Identify metabolites that correlate with sensitivity or resistance to DON.

  • Evaluate combination therapies: Assess the metabolic impact of combining DON with other therapeutic agents.[1]

Quantitative Data Summary

MetaboliteCell Line/ModelTreatment ConditionsFold Change vs. ControlReference
GlutamineTumor TissueProdrug of DON~2-fold increase[4]
Formylglycinamide ribonucleotide (FGAR)Tumor TissueProdrug of DON~150-fold increase[4]
Cell ViabilityU251 Glioblastoma Cells10 µM DON~20% decrease[1]
Cell ViabilityHs578T (HALow) Breast Cancer Cells2.5 µM DON for 72h~40% decrease[5]
Cell ViabilityHs578T (HAHigh) Breast Cancer Cells2.5 µM DON for 72h~29% decrease[5]

Note: The increase in glutamine and FGAR is a direct consequence of the inhibition of their downstream processing enzymes by DON.

Experimental Protocols

This section provides detailed protocols for cell culture, DON treatment, and metabolite extraction for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Cell Culture and DON Treatment
  • Cell Seeding: Plate the cancer cell line of interest (e.g., glioblastoma, pancreatic, or breast cancer cell lines) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Culture in standard growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Growth: Allow cells to reach 70-80% confluency.

  • DON Preparation: Prepare a stock solution of DON in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., ranging from 1 µM to 100 µM).

  • DON Treatment:

    • Aspirate the old medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add the medium containing the desired concentration of DON or vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours).

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol is designed to rapidly quench metabolism and efficiently extract intracellular metabolites.

  • Quenching:

    • Place the culture plates on ice.

    • Quickly aspirate the medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well of a 6-well plate.

    • Place the plates on a rocker at 4°C for 10 minutes to ensure complete lysis and extraction.

  • Cell Scraping and Collection:

    • Scrape the cells from the surface of the wells using a cell scraper.

    • Transfer the cell lysate/methanol extract to a microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Sample Storage:

    • Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Normalization

To ensure accurate comparisons between samples, it is crucial to normalize the metabolite data. A common method is to normalize to the total protein content of the cell lysate.

  • Protein Pellet Solubilization: After collecting the supernatant for metabolomics, dissolve the remaining protein pellet in a known volume of a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of the solubilized pellet using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Normalization: Divide the abundance of each metabolite by the total protein content of the corresponding sample.

Protocol 4: LC-MS/MS Analysis

The extracted metabolites are typically analyzed by LC-MS/MS for separation, detection, and quantification. The specific parameters will depend on the instrument and the metabolites of interest.

  • Chromatographic Separation: Employ a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites, to separate the compounds.

  • Mass Spectrometry Detection: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to detect and quantify the metabolites.

  • Data Analysis: Process the raw data using appropriate software to identify and quantify the metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a library of known standards.

Visualizations

Signaling Pathway Diagram

cluster_extracellular Extracellular cluster_cell Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutaminase Glutaminase (GLS) Glutamine_int->Glutaminase Glutamine_Amidotransferases Glutamine Amidotransferases Glutamine_int->Glutamine_Amidotransferases DON This compound (DON) DON->Glutaminase DON->Glutamine_Amidotransferases Glutamate Glutamate Glutaminase->Glutamate Nucleotide_Biosynthesis Nucleotide Biosynthesis (Purines, Pyrimidines) Glutamine_Amidotransferases->Nucleotide_Biosynthesis Amino_Acid_Biosynthesis Amino Acid Biosynthesis Glutamine_Amidotransferases->Amino_Acid_Biosynthesis Hexosamine_Biosynthesis Hexosamine Biosynthesis Glutamine_Amidotransferases->Hexosamine_Biosynthesis TCA_Cycle TCA Cycle Glutamate->TCA_Cycle

Caption: Mechanism of DON action on glutamine metabolism.

Experimental Workflow Diagram

Start Start: Cancer Cell Culture Treatment Treatment with DON or Vehicle Control Start->Treatment Quench Metabolism Quenching (Ice-cold PBS wash) Treatment->Quench Extraction Metabolite Extraction (80% Methanol) Quench->Extraction Centrifugation Centrifugation to Pellet Debris Extraction->Centrifugation Supernatant Collect Supernatant (Metabolite Extract) Centrifugation->Supernatant Normalization Protein Normalization (from pellet) Centrifugation->Normalization Analysis LC-MS/MS Analysis Supernatant->Analysis Data_Processing Data Processing and Statistical Analysis Normalization->Data_Processing Analysis->Data_Processing End End: Metabolic Profile Data_Processing->End

Caption: Workflow for metabolomics analysis of DON-treated cells.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the metabolic effects of this compound. By employing these methods, scientists can gain valuable insights into the mechanism of action of DON and its potential as a therapeutic agent in cancer treatment. The provided diagrams visually summarize the key pathways and experimental steps, facilitating a clear understanding of the scientific approach.

References

Application Notes and Protocols for 6-diazo-5-oxo-L-norleucine (DON) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist originally isolated from Streptomyces.[1][2] As an analogue of glutamine, DON irreversibly inhibits a range of glutamine-utilizing enzymes, thereby disrupting critical metabolic pathways essential for rapidly proliferating cells, such as cancer cells.[2] Its mechanism of action involves the inhibition of nucleotide, amino acid, and hexosamine biosynthesis.[2] These application notes provide detailed protocols for the preparation and use of DON stock solutions for in vitro research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight171.15 g/mol [3]
AppearanceLight-yellow crystalline powder[1][4]
Solubility (DMSO)Up to 10 mg/mL (58.42 mM)[3]
Solubility (PBS, pH 7.2)10 mg/mL (58.42 mM)[5][6]
Solubility (Water)Soluble; a 1 mM stock solution in water has been reported.[1][7][8]
Storage of Powder3 years at -20°C[3]
Storage of Stock Solutions1 year at -80°C in solvent[3]
UV Absorption Maxima (in phosphate (B84403) buffer, pH 7)274 nm and 244 nm[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DON Stock Solution in Sterile PBS

This protocol describes the preparation of a 10 mM stock solution of DON in sterile phosphate-buffered saline (PBS), a common solvent for cell culture experiments.

Materials:

  • This compound (DON) powder

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm the sterile PBS to room temperature.

  • Weigh out the required amount of DON powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.71 mg of DON (Molecular Weight: 171.15 g/mol ).

  • Add the appropriate volume of sterile PBS to the tube containing the DON powder.

  • Vortex the solution thoroughly until the DON is completely dissolved. Gentle warming may be applied if necessary.

  • Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year).[3]

Protocol 2: In Vitro Treatment of Triple-Negative Breast Cancer (TNBC) Cells with DON

This protocol provides a general procedure for treating a triple-negative breast cancer cell line, such as Hs578T, with DON to assess its effects on cell proliferation.

Materials:

  • Hs578T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 10 mM DON stock solution (prepared as in Protocol 1)

  • 24-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Hs578T cells into 24-well plates at a density of approximately 7,000 cells/mL. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.[9]

  • Preparation of Working Solutions: Prepare serial dilutions of DON from the 10 mM stock solution in complete cell culture medium to achieve final concentrations ranging from 0.5 µM to 10 µM.[9] A vehicle control (medium with the same concentration of PBS as the highest DON concentration) should also be prepared.

  • Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of DON or the vehicle control.

  • Incubation: Incubate the cells with DON for 48 to 72 hours.[9]

  • Assessment of Cell Proliferation: After the incubation period, cell proliferation can be assessed using a crystal violet assay.[9]

    • Wash the cells with PBS.

    • Fix the cells with 1% formaldehyde (B43269) in PBS for 15 minutes.[9]

    • Stain the cells with crystal violet solution.

    • After washing and drying, solubilize the dye and measure the absorbance at 590 nm.[9]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment Protocol weigh Weigh DON Powder dissolve Dissolve in Sterile PBS weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot for Single Use filter->aliquot store Store at -80°C aliquot->store prepare_working Prepare DON Working Solutions store->prepare_working Use Stock Solution seed Seed Hs578T Cells seed->prepare_working treat Treat Cells with DON prepare_working->treat incubate Incubate for 48-72h treat->incubate assess Assess Cell Proliferation incubate->assess

Caption: Experimental workflow for the preparation and application of DON.

signaling_pathway cluster_pathways Metabolic Pathways DON This compound (DON) GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibits Glutamine Glutamine Glutamine->GlutamineEnzymes Substrate Nucleotide Nucleotide Biosynthesis GlutamineEnzymes->Nucleotide AminoAcid Amino Acid Biosynthesis GlutamineEnzymes->AminoAcid Hexosamine Hexosamine Biosynthesis GlutamineEnzymes->Hexosamine CellProliferation Cell Proliferation and Growth Nucleotide->CellProliferation AminoAcid->CellProliferation Hexosamine->CellProliferation

Caption: Simplified signaling pathway of DON's inhibitory action.

References

Application Notes and Protocols for Seahorse XF Assay with 6-diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism through the determination of the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). OCR is a key indicator of mitochondrial respiration, while ECAR is predominantly a result of glycolysis. 6-diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist that inhibits multiple enzymes dependent on glutamine, a critical nutrient for cancer cell proliferation and metabolism.[1] By blocking glutamine utilization, DON can significantly impact cellular bioenergetics.[2]

These application notes provide a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic effects of DON on cultured cells. This information is valuable for researchers studying cancer metabolism, drug development professionals screening for metabolic inhibitors, and scientists investigating the role of glutamine in various physiological and pathological processes.

Principle of the Assay

The Seahorse XF Analyzer creates a transient microchamber, allowing for the sensitive measurement of changes in oxygen and proton concentration in the media immediately surrounding the cells. By sequentially injecting metabolic modulators, a comprehensive metabolic profile of the cells can be generated. This protocol focuses on assessing the impact of DON on both mitochondrial respiration and glycolysis. DON, as a glutamine antagonist, is expected to primarily affect metabolic pathways reliant on glutamine as a substrate, such as the TCA cycle and anabolic processes.[2] Inhibition of these pathways can lead to measurable changes in OCR and ECAR. For instance, studies have shown that DON can inhibit glycolysis in certain cancer cell lines.[2]

Data Presentation

The following tables summarize the expected and reported quantitative data from Seahorse XF assays performed with this compound.

Table 1: Effect of this compound (DON) on Extracellular Acidification Rate (ECAR) in Triple-Negative Breast Cancer (TNBC) Cell Lines.

Cell Line VariantTreatmentGlycolytic Rate (mpH/min)Glycolytic Capacity (mpH/min)Percent Decrease in Glycolysis vs. Untreated
HALow Untreated17.9624.43N/A
5 µM DON (24h)10.3417.20~42%
HAHigh Untreated12.9819.31N/A
5 µM DON (24h)5.4311.23~58%

Data adapted from a study on Hs578T TNBC cell variants.[2] The glycolytic rate was measured after the addition of glucose, and glycolytic capacity was measured after the addition of oligomycin.

Table 2: General Expected Effects of this compound (DON) on Seahorse XF Parameters.

ParameterExpected Effect of DONRationale
Basal OCR Variable/DecreaseInhibition of glutamine supply to the TCA cycle may reduce mitochondrial respiration. Some studies also suggest DON can cause mitochondrial damage.[2]
Maximal OCR DecreaseReduced substrate availability from glutamine will likely limit the maximal respiratory capacity of the mitochondria.
Basal ECAR DecreaseInhibition of glutamine-dependent anabolic processes can reduce the demand for glycolytic intermediates, leading to lower glycolysis.
Glycolytic Capacity DecreaseCells may have a reduced ability to upregulate glycolysis to compensate for mitochondrial inhibition when glutamine metabolism is blocked.

Experimental Protocols

This section provides a detailed methodology for performing a Seahorse XF assay to evaluate the metabolic effects of this compound (DON). The protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials
  • Seahorse XF Cell Culture Microplates (e.g., XF96 or XF24)

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM or RPMI), supplemented with glucose, pyruvate, and glutamine as required for the specific assay.

  • This compound (DON)

  • Seahorse XF Analyzers (e.g., XFe96, XFe24)

  • Sterile, multichannel pipettes and tips

  • CO2-free incubator at 37°C

Protocol

Day 1: Cell Seeding

  • Cell Culture: Culture cells under standard conditions to ensure they are in a logarithmic growth phase.

  • Cell Seeding: Harvest and count the cells. Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for your cell line (typically 20,000 - 80,000 cells/well for a 96-well plate).

  • Edge Effect Mitigation: To avoid the "edge effect," do not seed cells in the outer wells of the microplate. Instead, fill these wells with cell-free culture medium or PBS.

  • Incubation: Incubate the cell plate overnight in a humidified 37°C CO2 incubator.

Day 2: Seahorse XF Assay

  • Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Prepare Assay Medium: Warm the Seahorse XF base medium to 37°C and supplement it with substrates (e.g., glucose, pyruvate, glutamine) as required for your experiment. Adjust the pH to 7.4.

  • Prepare DON Stock Solution: Prepare a stock solution of DON in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in the assay medium to the desired working concentrations.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells of the cell plate.

    • Gently wash the cells once with 180 µL of pre-warmed assay medium.

    • Add 180 µL of pre-warmed assay medium to each well. For wells that will receive DON, use the assay medium containing the appropriate concentration of DON.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow the cells to equilibrate with the assay medium.

  • Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with the compounds for the assay (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test, or glucose, oligomycin, 2-DG for a Glycolysis Stress Test). If you are injecting DON during the assay, it would typically be in Port A.

  • Run the Assay:

    • Place the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

    • Start the assay protocol. The instrument will first calibrate the sensors and then begin measuring baseline OCR and ECAR.

    • The instrument will then sequentially inject the compounds from the loaded ports and measure the metabolic response.

  • Data Analysis: Use the Seahorse Wave software to analyze the OCR and ECAR data. The software will automatically calculate key metabolic parameters. Normalize the data to cell number, protein concentration, or another appropriate metric.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_glycolysis Glycolysis (ECAR) Glutamine_ext Glutamine Glutamine_cyto Glutamine Glutamine_ext->Glutamine_cyto SLC1A5 Glutamate_cyto Glutamate Glutamine_cyto->Glutamate_cyto Amidotransferases Glutamine_mito Glutamine Glutamine_cyto->Glutamine_mito Nucleotides Nucleotide Synthesis Glutamate_cyto->Nucleotides Hexosamines Hexosamine Biosynthesis Glutamate_cyto->Hexosamines Amino_Acids Amino Acid Synthesis Glutamate_cyto->Amino_Acids Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito Glutaminase (GLS) aKG α-Ketoglutarate Glutamate_mito->aKG GDH / Transaminases TCA TCA Cycle aKG->TCA ETC Electron Transport Chain (OCR) TCA->ETC DON This compound (DON) DON->Glutamine_cyto Inhibits Amidotransferases DON->Glutamine_mito Inhibits GLS Glucose Glucose Lactate Lactate Glucose->Lactate

Caption: Glutamine metabolism and points of inhibition by DON.

Experimental Workflow Diagram

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Seahorse Assay cluster_data Data Output A Seed cells in Seahorse XF Plate B Incubate overnight (37°C, CO2) A->B C Hydrate sensor cartridge (overnight) D Prepare assay medium +/- DON E Wash and add assay medium to cells D->E F Incubate 1h (37°C, no CO2) E->F H Run Seahorse XF Assay F->H G Load injector ports (e.g., Oligomycin, FCCP, Rot/AA) G->H I Data Analysis H->I J OCR (Mitochondrial Respiration) I->J K ECAR (Glycolysis) I->K

Caption: Seahorse XF assay workflow with DON.

References

Application Notes: Measuring Apoptosis after 6-diazo-5-oxo-L-norleucine (DON) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist originally isolated from Streptomyces.[1] As an analog of glutamine, DON irreversibly inhibits a range of glutamine-utilizing enzymes by covalently binding to their active sites.[1][2] This action disrupts critical metabolic pathways, including de novo purine (B94841) and pyrimidine (B1678525) synthesis, amino acid synthesis, and the hexosamine biosynthetic pathway.[2][3] The inhibition of these pathways, particularly its effect on glutaminase (B10826351) (GLS), disrupts mitochondrial function and can lead to programmed cell death, or apoptosis.[3][4]

The induction of apoptosis by DON has been observed in various cancer cell models, making it a compound of interest in oncology research.[1][2] However, the cytotoxic and apoptotic effects can be cell-type dependent. For instance, while DON induces apoptosis in neuroendocrine and breast cancer cells, one study reported minimal apoptotic effects on rat dermal fibroblasts at analgesic concentrations.[3][4][5] Therefore, robust and accurate measurement of apoptosis is critical to evaluating the efficacy and mechanism of action of DON in specific biological contexts.

This document provides detailed protocols for four standard methods used to measure apoptosis following DON treatment: Annexin V/PI staining, caspase activity assays, TUNEL assays, and Western blot analysis of apoptotic markers.

Mechanism of DON-Induced Apoptosis

DON's primary mechanism involves the widespread inhibition of glutamine metabolism. By blocking enzymes like glutamine:fructose-6-phosphate amidotransferase (GFAT) and glutaminase, DON depletes the building blocks necessary for cell proliferation and energy production.[2][3] This metabolic stress leads to the disruption of the inner mitochondrial membrane, a key event in the intrinsic pathway of apoptosis, ultimately resulting in caspase activation and programmed cell death.[1][4]

DON This compound (DON) Enzymes Glutamine-Utilizing Enzymes (e.g., GFAT, Glutaminase) DON->Enzymes Inihibits Mitochondria Mitochondrial Dysfunction (Inner Membrane Damage) DON->Mitochondria Disrupts Glutamine Glutamine Glutamine->Enzymes Metabolism Disruption of Nucleotide, Amino Acid, & Hexosamine Synthesis Enzymes->Metabolism Metabolism->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: DON inhibits glutamine-utilizing enzymes, leading to metabolic and mitochondrial disruption, which triggers apoptosis.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of DON on cell viability and apoptosis. It is crucial to consider the cell type and experimental conditions when interpreting these results.

Table 1: Effect of DON on Cell Viability and Apoptosis

Cell Line Treatment Duration Assay Key Finding Reference
Rat Dermal Fibroblasts 232.5 µM DON (IC₅₀) 48 hours Annexin V Assay No significant increase in apoptosis compared to control. [5]
Rat Dermal Fibroblasts 232.5 µM DON 48 hours Flow Cytometry (Cell Cycle) No sub-G₁ peak observed, indicating no apoptosis. [5]
CT26.WT Colon Cancer Cells Orlistat + Lonidamine + DON (OLD) combination 72 hours Flow Cytometry (Cell Cycle) ~40% of cells in the sub-G₀ phase, indicating cell death. [6]
CT26.WT Colon Cancer Cells OLD combination 72 hours Annexin V/PI Assay Significant increase in early and late apoptosis. [6]

| Neuroblastoma & Ewing's Sarcoma Cells | Dose-response of DON | 72 hours | CyQuant Assay (Viability) | DON effectively decreased cell viability. |[7] |

Experimental Protocols

A generalized workflow for assessing apoptosis after DON treatment is outlined below. This involves treating the cells, harvesting them at desired time points, preparing them for a specific assay, acquiring data, and finally, analyzing the results.

A 1. Cell Culture & Treatment (e.g., Cancer Cell Line + various DON concentrations) B 2. Harvest Cells (Adherent or Suspension) A->B C 3. Apoptosis Assay Preparation (Staining / Cell Lysis / Fixation) B->C D 4. Data Acquisition (Flow Cytometry / Plate Reader / Western Blot Imaging) C->D E 5. Data Analysis & Interpretation (Quantification of Apoptotic Population) D->E

Caption: General experimental workflow for measuring apoptosis after DON treatment.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This method is a gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) (PS) exposure. In early apoptosis, PS translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[8] Propidium iodide, a fluorescent nucleic acid stain, is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.

Healthy Healthy Cell Annexin V- PI- Early Early Apoptosis Annexin V+ PI- Healthy:f1->Early:f0 Apoptotic Stimulus (DON) PS externalization Late Late Apoptosis / Necrosis Annexin V+ PI+ Early:f1->Late:f0 Membrane Integrity Loss

Caption: Principle of differentiating cell populations using Annexin V and PI staining.

Methodology

  • Induce Apoptosis: Plate cells and allow them to adhere (if applicable). Treat cells with the desired concentrations of DON for a predetermined time course. Include a vehicle-only (e.g., DMSO) negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.[9][10]

  • Harvest Cells:

    • Suspension cells: Collect cells by centrifugation at 300-500 x g for 5 minutes.[10]

    • Adherent cells: Gently detach cells using a non-enzymatic method like EDTA to preserve membrane integrity. Avoid harsh trypsinization. Collect cells by centrifugation.[10]

  • Cell Washing: Wash the cell pellet once with cold 1X PBS, centrifuge, and discard the supernatant.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10][11]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[10]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC).[10][11]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[10][11]

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.[11] Use unstained and single-stained controls to set up compensation and gates correctly.[9]

Protocol 2: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[12][13] This assay quantifies the activity of cleaved caspase-3 using a substrate that becomes fluorescent or colorimetric upon cleavage.

Methodology

  • Induce Apoptosis: Treat cells with DON as described in Protocol 1, including appropriate controls.

  • Cell Lysis:

    • Harvest approximately 1-5 x 10⁶ cells per sample by centrifugation.

    • Wash cells with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[14][15]

    • Incubate on ice for 10-15 minutes.[14][16]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Caspase Assay Reaction:

    • In a 96-well plate (black for fluorescence, clear for colorimetric), add 5-10 µL of cell lysate per well.[16]

    • Add 1X Assay Buffer to bring the volume to 90 µL.[16]

    • To start the reaction, add 10 µL of 2X caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[14][16]

    • Include a control where a caspase-3 inhibitor is added before the substrate.[16]

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

    • Measure the signal using a microplate reader.

      • Colorimetric (pNA): Absorbance at 400-405 nm.[14]

      • Fluorometric (AMC): Excitation at ~380 nm and emission at ~440 nm.[14]

    • The fold-increase in caspase-3 activity can be determined by comparing the readings from DON-treated samples to the untreated control.

Protocol 3: TUNEL (TdT dUTP Nick-End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[17] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, allowing for visualization by fluorescence microscopy or quantification by flow cytometry.[18][19]

Methodology

  • Sample Preparation:

    • Treat and harvest cells as previously described.

    • Fix cells in a fixative solution (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.[20]

    • Wash cells with PBS.

  • Permeabilization: Resuspend cells in a permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate) and incubate on ice for 2-5 minutes to allow the labeling enzymes to access the nucleus.[8][20]

  • TUNEL Reaction:

    • Wash cells to remove the permeabilization buffer.

    • Resuspend cells in 50 µL of TUNEL reaction mixture, which contains TdT enzyme and fluorescently-labeled dUTPs (e.g., FITC-dUTP).[8]

    • Include a "no enzyme" negative control and a positive control (cells treated with DNase I).[8]

    • Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.[8]

  • Washing and Analysis:

    • Stop the reaction by adding wash buffer and centrifuging the cells.

    • Resuspend the cells in buffer for analysis. A DNA counterstain like DAPI or PI can be used to visualize all nuclei.[20]

    • Analyze the samples by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[21]

Protocol 4: Western Blot Analysis of Apoptotic Markers

Western blotting allows for the detection of specific proteins involved in the apoptosis cascade. Key markers include the cleavage of initiator caspases (e.g., Caspase-9 for the intrinsic pathway), executioner caspases (Caspase-3), and key caspase substrates like Poly (ADP-ribose) polymerase (PARP).[13] The appearance of cleaved fragments is a strong indicator of apoptotic pathway activation.

Methodology

  • Cell Lysis and Protein Quantification:

    • Treat and harvest cells as previously described.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

    • Incubate on ice for 30 minutes.[23]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[23]

    • Quantify protein concentration using a BCA or Bradford assay.[23]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[13][23]

    • Separate proteins by size on an SDS-polyacrylamide gel.[23]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[23]

    • Incubate the membrane with a primary antibody targeting an apoptotic marker (e.g., anti-cleaved Caspase-3, anti-PARP) overnight at 4°C. Recommended dilution is typically 1:1000.[13]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[22]

    • Capture the signal using a digital imaging system.[22]

    • Analyze band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[23] An increase in the cleaved forms of Caspase-3 (~17/19 kDa) and PARP (~89 kDa) in DON-treated samples indicates the induction of apoptosis.[22]

References

Troubleshooting & Optimization

Technical Support Center: 6-Diazo-5-oxo-L-norleucine (DON) In Vivo Toxicity and Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary in vivo toxicities and side effects associated with this compound (DON)?

A1: The primary dose-limiting toxicities of DON observed in both preclinical and clinical studies are gastrointestinal and hematological.[1][2][3] As a glutamine antagonist, DON affects rapidly dividing cells that have a high glutamine turnover, such as those in the gastrointestinal tract and bone marrow.

Q2: What are the typical clinical signs of DON-induced toxicity to monitor in animal models?

A2: During in vivo studies, it is crucial to monitor animals for a range of clinical signs that may indicate toxicity. These include:

  • General Health: Weight loss, lethargy, hunched posture, and rough coat.[4]

  • Gastrointestinal Effects: Diarrhea, decreased fecal output, and changes in stool consistency.

  • Behavioral Changes: Reduced activity, social withdrawal, and signs of pain or distress.

  • Hematological Signs (observed through blood analysis): Pale mucous membranes (anemia), petechiae or bruising (thrombocytopenia).

Q3: How can I troubleshoot and manage gastrointestinal toxicity in my animal experiments?

A3: Gastrointestinal toxicity is a common challenge. Here are some troubleshooting strategies:

  • Dose Adjustment: If severe GI toxicity is observed, consider reducing the dose or altering the dosing schedule. Intermittent dosing may be better tolerated than daily administration.[1]

  • Supportive Care: Ensure animals have easy access to food and water. Palatable, soft food can encourage eating. Subcutaneous fluid administration can counteract dehydration from diarrhea.

  • Vehicle Selection: The vehicle used for drug delivery can sometimes contribute to GI upset. Conduct pilot studies with the vehicle alone to rule out any confounding effects.

  • Anti-diarrheal Agents: In some cases, the use of anti-diarrheal medications may be considered, but this should be done in consultation with a veterinarian and with careful consideration of the potential impact on experimental results.

Q4: What should I do if I observe significant weight loss in my study animals?

A4: Significant weight loss (typically >15-20% of baseline body weight) is a key indicator of toxicity and a common endpoint in in vivo studies.

  • Confirm Food and Water Intake: Ensure that the weight loss is not simply due to dehydration or difficulty accessing food.

  • Assess for Other Clinical Signs: Evaluate the animal for other signs of distress or toxicity.

  • Consider Dose Reduction or Euthanasia: If weight loss is severe and progressive, and the animal shows other signs of poor health, a dose reduction or humane euthanasia according to your institution's animal care and use committee (IACUC) guidelines is warranted.

Q5: Are there any known issues with the formulation and administration of DON for in vivo studies?

A5: DON is a water-soluble compound. However, ensuring consistent and accurate dosing is critical.

  • Fresh Preparation: Prepare solutions fresh for each administration, as the stability of DON in solution over time may vary.

  • Route of Administration: The route of administration (e.g., intraperitoneal, oral, intravenous) can significantly impact the toxicity profile. Ensure the chosen route is appropriate for your experimental question and be consistent across all animals.

  • Dose Calculation: Double-check all dose calculations, especially when converting from mg/kg to other units.

Quantitative Toxicity Data

The following tables summarize key quantitative data on the in vivo toxicity of this compound (DON) and its prodrugs.

Table 1: Genotoxicity of this compound in Mice

AssaySpeciesRoute of AdministrationDoses Tested (mg/kg)ResultsReference
In Vivo Micronucleus AssayMouseIntravenous0.1, 1, 10, 100, 500Statistically significant positive response for micronucleus formation at 10, 100, and 500 mg/kg.[5]

Table 2: Preclinical and Clinical Dose-Limiting Toxicities of this compound

SpeciesStudy TypeAdministration RouteDoseMajor Side EffectsReference
MurinePreclinicalIntraperitoneal262 mg/kg (LD50 of prodrug azotomycin)Lethality[1]
HumanPhase I Trial24-hour infusionUp to 600 mg/m²Acute nausea, vomiting, diarrhea, and thrombocytopenia.[6]
HumanPhase I Trial5-day courses (IV)> 52.5 mg/m²/daySevere nausea, vomiting, malaise, and anorexia.[7]
HumanPhase II Trial-50 mg/m²Mild leukopenia.[1]
HumanClinical TrialsOral0.2–1.1 mg/kg/dayPrimarily gastrointestinal toxicity.[1]

Experimental Protocols

Key Experiment: In Vivo Micronucleus Assay in Rodents

This protocol is a generalized guide based on the principles of in vivo genotoxicity testing. Researchers should adapt it to their specific laboratory conditions and institutional guidelines.

  • Animal Selection and Acclimatization:

    • Use healthy, young adult rodents (e.g., mice or rats) from a reputable supplier.

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.

    • House animals in appropriate caging with free access to food and water.

  • Dose Preparation and Administration:

    • Prepare fresh solutions of DON in a suitable vehicle (e.g., sterile saline) on the day of administration.

    • Divide animals into at least three dose groups and a vehicle control group.

    • Administer the test substance, typically via intraperitoneal or oral gavage, at a volume appropriate for the animal's weight. A positive control group (e.g., cyclophosphamide) should also be included.

  • Animal Observation:

    • Monitor the animals for clinical signs of toxicity at regular intervals after dosing (e.g., 1, 4, and 24 hours post-dose).

  • Sample Collection:

    • At appropriate time points (e.g., 24 and 48 hours after dosing), euthanize the animals using an approved method.

    • Collect bone marrow from the femur.

  • Slide Preparation and Analysis:

    • Prepare bone marrow smears on microscope slides.

    • Stain the slides with an appropriate dye (e.g., Giemsa) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

    • Score at least 2000 PCEs per animal for the presence of micronuclei.

    • Calculate the frequency of micronucleated PCEs (MN-PCEs).

    • Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

  • Data Analysis:

    • Statistically analyze the data to determine if there is a significant increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Glutamine-Dependent Pathways

This compound exerts its cytotoxic effects by acting as a competitive inhibitor of several enzymes that utilize glutamine as a substrate. This disrupts key metabolic pathways essential for cell proliferation, particularly the de novo synthesis of purines and pyrimidines.

DON_Mechanism_of_Action cluster_purine De Novo Purine (B94841) Synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_glutaminolysis Glutaminolysis PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase IMP IMP PRA->IMP GMP GMP IMP->GMP GMP Synthetase Glutamine_py Glutamine_py Carbamoyl_P Carbamoyl_P Glutamine_py->Carbamoyl_P Carbamoyl Phosphate Synthetase II UTP UTP CTP CTP UTP->CTP CTP Synthetase Glutamine_gln Glutamine_gln Glutamate Glutamate Glutamine_gln->Glutamate Glutaminase DON This compound (DON) Amidophosphoribosyltransferase Amidophosphoribosyltransferase DON->Amidophosphoribosyltransferase GMP Synthetase GMP Synthetase DON->GMP Synthetase Carbamoyl Phosphate\nSynthetase II Carbamoyl Phosphate Synthetase II DON->Carbamoyl Phosphate\nSynthetase II CTP Synthetase CTP Synthetase DON->CTP Synthetase Glutaminase Glutaminase DON->Glutaminase

Caption: Inhibition of key enzymes in metabolic pathways by DON.

Experimental Workflow: In Vivo Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vivo toxicity of a compound like DON.

InVivo_Toxicity_Workflow start Test Compound (DON) Administration dose_ranging Dose Range-Finding Study (e.g., Acute Toxicity) start->dose_ranging main_study Definitive Toxicity Study (e.g., Repeated Dose) dose_ranging->main_study monitoring In-life Monitoring (Clinical Signs, Body Weight) main_study->monitoring sampling Terminal Sample Collection (Blood, Tissues) monitoring->sampling analysis Sample Analysis sampling->analysis hematology Hematology analysis->hematology clin_chem Clinical Chemistry analysis->clin_chem histopath Histopathology analysis->histopath data_analysis Data Analysis and Interpretation hematology->data_analysis clin_chem->data_analysis histopath->data_analysis

References

Technical Support Center: Improving the Therapeutic Index of 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the therapeutic index of 6-diazo-5-oxo-L-norleucine (DON). This resource provides troubleshooting guidance and answers to frequently asked questions related to the experimental use of DON and its prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound (DON) as a therapeutic agent?

The primary challenge with DON is its dose-limiting gastrointestinal (GI) toxicity.[1][2][3][4][5][6] While DON shows significant efficacy as a glutamine antagonist in preclinical and early clinical studies, its development has been hindered by severe side effects such as nausea, vomiting, and diarrhea.[4][7] This toxicity is due to the high dependence of the GI system on glutamine for normal growth and repair.[1][2]

Q2: What is the main strategy being employed to improve the therapeutic index of DON?

The principal strategy to enhance the therapeutic index of DON is the development of tissue-targeted prodrugs.[1][2][3] These prodrugs are chemically modified versions of DON that are inactive in circulation and are designed to be preferentially activated to release the active drug within the tumor microenvironment.[8][9] This approach aims to increase the concentration of DON in tumor tissues while minimizing its exposure to healthy tissues, particularly the GI tract.[1][2]

Q3: How are DON prodrugs designed for tumor-specific activation?

DON prodrugs are designed to be activated by enzymes that are overexpressed in the tumor microenvironment.[9] For example, some prodrugs are engineered to be sequentially activated by histone deacetylases (HDAC) and cathepsin L (CTSL), which are known to be enriched in tumor cells.[7] Another approach involves adding chemical groups, called promoieties, to DON that render it inactive until they are cleaved off by enzymes abundant in the tumor.[9]

Q4: What is DRP-104 (sirpiglenastat) and what is its significance?

DRP-104, also known as sirpiglenastat, is a tumor-targeted prodrug of DON.[8][9] It is designed to be bio-activated in cancer cells while being bio-inactivated in healthy tissues like the gut.[8] Preclinical studies in mice have shown that DRP-104 leads to a significantly higher concentration of active DON in tumors compared to the gastrointestinal tract, resulting in tumor elimination without the severe gut toxicity observed with DON itself.[8][9] DRP-104 is currently in early-stage clinical trials for patients with advanced solid tumors.[8][9][10]

Q5: Are there strategies other than prodrugs to mitigate DON toxicity?

While prodrugs are the most prominent strategy, historical studies have suggested that the dosing schedule of DON could also influence its therapeutic index.[3][11][12] Early clinical studies in the 1950s using low daily doses showed some antitumor activity, whereas later trials with intermittent high doses were hampered by toxicity.[3][11][12] This suggests that a low, continuous dosing regimen might be more suitable for a metabolic inhibitor like DON.[3] However, the main focus of current research is on targeted delivery through prodrugs.

Troubleshooting Guides

Problem 1: High variability in the in vivo efficacy of my DON prodrug.

  • Possible Cause 1: Inappropriate animal model. The metabolism of ester-based prodrugs can differ significantly between species. For instance, mouse plasma has high levels of carboxylesterases that can prematurely hydrolyze the prodrug, whereas human plasma has lower levels.[7]

    • Troubleshooting Tip: Consider using a carboxylesterase 1 (CES1) knockout mouse model. This model has been shown to better mimic human prodrug metabolism.[4][5][6][7]

  • Possible Cause 2: Chemical instability of the prodrug. Some simple alkyl ester-based DON prodrugs have been found to be chemically unstable, cyclizing to form an inactive diazo-imine.[13]

    • Troubleshooting Tip: Masking both the amine and carboxylate functionalities of DON can impart greater chemical stability.[13] Evaluate the stability of your prodrug in plasma, liver, and intestinal homogenates from the relevant species before in vivo studies.[4][5][6]

  • Possible Cause 3: Inconsistent dosing and formulation. The solubility and stability of the prodrug in the vehicle can affect its bioavailability.

    • Troubleshooting Tip: Ensure your prodrug is fully solubilized and stable in the chosen vehicle for the duration of the experiment. Perform a pilot pharmacokinetic study to determine the optimal formulation and dosing regimen.

Problem 2: My DON prodrug shows good in vitro activity but poor in vivo tumor targeting.

  • Possible Cause 1: Suboptimal lipophilicity. The lipophilicity of the prodrug affects its cell penetration and tissue distribution.

    • Troubleshooting Tip: Systematically modify the lipophilic groups on the promoiety to optimize cell penetration and efficacy. For example, incorporating adamantyl moieties can enhance lipophilicity and potentially increase prodrug stability by sterically hindering hydrolytic enzymes.[7]

  • Possible Cause 2: Inefficient prodrug activation at the tumor site. The activating enzymes may not be sufficiently overexpressed or active in your specific tumor model.

    • Troubleshooting Tip: Confirm the expression and activity of the target enzymes (e.g., HDAC, cathepsins) in your tumor cell line and in tumor xenografts. Consider using a tumor model known to have high levels of these enzymes.

Problem 3: Difficulty in quantifying DON and its prodrug in biological matrices.

  • Possible Cause: Analytical method limitations. DON and its prodrugs can be challenging to quantify due to their chemical nature and potential instability.

    • Troubleshooting Tip: Develop a robust and sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the simultaneous quantification of the prodrug and the released DON. Ensure proper sample handling and storage to prevent degradation. Use stable isotope-labeled internal standards for both the prodrug and DON to ensure accurate quantification.

Data Presentation

Table 1: In Vivo Performance of a Tumor-Targeted DON Prodrug (Compound 6)

ParameterTumor (Target Tissue)Jejunum (Toxicity Site)PlasmaReference
DON Exposure (AUC0-t) 5.1 nmol h/g0.45 nmol h/g1.1 nmol h/mL[4][5][6][7]
Tumor-to-Jejunum Exposure Ratio 11-fold higher in tumor--[4][5][6][7]
Tumor-to-Plasma Exposure Ratio ~5-fold higher in tumor--[4][7]
Intact Prodrug (AUC) MinimalBelow limit of quantification0.4 nmol h/mL[4]

Table 2: In Vitro Performance of DON Prodrugs

ProdrugKey FeaturePerformance MetricValueReference
Prodrug 6 Isopropyl ester with ε-acetylated lysine (B10760008) and adamantane-1-carboxamido groupTumor cell-to-plasma ratio enhancement vs. DON55-fold[4][5][6][14]
Prodrug 2 Not specified in detailTumor cell/plasma ratio enhancement vs. DON90-fold[15]
Prodrug 2 Not specified in detailDON liberation in pig GI homogenate (60 min)20%[15]
DRP-104 Tumor-targeted prodrugTumor-to-GI tract active drug ratio in mice11-fold higher in tumor[8][9]
methyl-POM-DON-isopropyl-ester (5c) Dual moiety prodrug for CNS deliveryCSF-to-plasma ratio enhancement vs. DON (in monkeys)10-fold[13]

Experimental Protocols

Protocol 1: Evaluation of DON Prodrug Stability in Biological Homogenates

  • Preparation of Homogenates:

    • Harvest fresh tissues (e.g., plasma, liver, intestine) from the appropriate species (e.g., human, monkey, CES1-/- mouse).

    • Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) on ice.

    • Determine the protein concentration of the homogenates using a standard assay (e.g., BCA assay).

  • Incubation:

    • Dilute the homogenates to a final protein concentration of 1 mg/mL.

    • Pre-warm the homogenates to 37°C.

    • Add the DON prodrug to the homogenates at a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

  • Sampling and Analysis:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formation of DON.

  • Data Analysis:

    • Calculate the percentage of the prodrug remaining at each time point.

    • Determine the half-life (t1/2) of the prodrug in each homogenate.

Protocol 2: In Vivo Pharmacokinetic and Tissue Distribution Study in Mice

  • Animal Model:

    • Use an appropriate mouse strain (e.g., C57BL/6 or CES1-/- mice if applicable).

    • For tumor models, subcutaneously implant tumor cells (e.g., P493B lymphoma cells) and allow tumors to reach a specified size.

  • Drug Administration:

    • Formulate the DON prodrug in a suitable vehicle.

    • Administer the prodrug to the mice via the desired route (e.g., intravenous, oral).

  • Sample Collection:

    • At predetermined time points post-administration, collect blood samples via cardiac puncture or tail vein bleeding.

    • Euthanize the mice and harvest tissues of interest (e.g., tumor, jejunum, liver, plasma).

    • Wash the tissues, blot dry, weigh, and snap-freeze in liquid nitrogen.

  • Sample Processing and Analysis:

    • Process plasma and tissue homogenates as described in Protocol 1.

    • Analyze the samples by LC-MS/MS to determine the concentrations of the prodrug and DON.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 for both the prodrug and DON in plasma and tissues.

    • Determine the tumor-to-tissue exposure ratios.

Visualizations

Glutamine_Metabolism_Inhibition_by_DON cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Intracellular Glutamine Glutamine_transporter ASCT2/ BOAT2 Glutamine_ext->Glutamine_transporter Uptake Glutaminase Glutaminase Glutamine_int->Glutaminase GAT Glutamine Amidotransferases Glutamine_int->GAT Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GS Glutamine Synthetase Glutamate->GS TCA TCA Cycle alpha_KG->TCA Nucleotides Nucleotides Amino_Acids Other Amino Acids Hexosamines Hexosamines Glutaminase->Glutamate GAT->Nucleotides GAT->Amino_Acids GAT->Hexosamines GS->Glutamine_int Glutamine_transporter->Glutamine_int DON DON (this compound) DON->Glutaminase DON->GAT DON->GS DON_Prodrug_Strategy cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_gi Gastrointestinal Tract Prodrug_circ Inactive DON Prodrug (e.g., DRP-104) Prodrug_tumor Inactive DON Prodrug Prodrug_circ->Prodrug_tumor Tumor Targeting Prodrug_gi Inactive DON Prodrug Prodrug_circ->Prodrug_gi Enzymes Tumor-Enriched Enzymes (e.g., HDAC, Cathepsins) Prodrug_tumor->Enzymes Activation DON_active Active DON Enzymes->DON_active Tumor_Effect Anti-Tumor Effect (Inhibition of Glutamine Metabolism) DON_active->Tumor_Effect GI_Toxicity Reduced GI Toxicity Prodrug_gi->GI_Toxicity Minimal Activation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prodrug_Design Prodrug Design & Synthesis Stability_Assay Stability Assays (Plasma, Liver, GI Homogenates) Prodrug_Design->Stability_Assay Cell_Prolif Cell Proliferation Assays (Tumor Cell Lines) Stability_Assay->Cell_Prolif Animal_Model Animal Model Selection (e.g., CES1-/- Mice) Cell_Prolif->Animal_Model Lead Candidate Selection PK_Study Pharmacokinetic & Tissue Distribution Study Efficacy_Study Tumor Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment (e.g., Body Weight, GI Histology) Efficacy_Study->Toxicity_Study

References

Navigating the Development of 6-Diazo-5-Oxo-L-norleucine (DON) Prodrugs: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

The potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has long been a compound of interest in oncology. Its broad-spectrum inhibition of glutamine-utilizing enzymes presents a powerful strategy to disrupt the metabolism of cancer cells, which are often highly dependent on glutamine for survival and proliferation.[1][2] However, the clinical advancement of DON has been historically hindered by significant dose-limiting toxicities, particularly to the gastrointestinal (GI) tract, a tissue with high glutamine turnover.[1][3]

To overcome this limitation, researchers have focused on developing prodrugs of DON. These innovative strategies aim to mask the activity of DON until it reaches the tumor microenvironment, thereby minimizing systemic exposure and reducing off-target toxicity.[1][4] This technical support center provides researchers, scientists, and drug development professionals with a centralized resource of frequently asked questions, troubleshooting guides, experimental protocols, and key data to aid in their own investigations of DON prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale behind developing prodrugs of this compound (DON)?

The primary goal is to mitigate the systemic toxicity of DON, particularly its severe gastrointestinal side effects, which have historically limited its clinical use.[1][3] Prodrugs are designed to be inactive in circulation and become activated to release DON preferentially within the tumor microenvironment.[5][6] This targeted delivery enhances the therapeutic index by increasing the concentration of the active drug at the tumor site while minimizing exposure to healthy tissues.[1][2]

Q2: What are the main strategies for designing tumor-activated DON prodrugs?

The main strategies involve masking the carboxylic acid and amino groups of DON with "promoieties".[7] These promoieties are designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment.[6] For example, DRP-104 (sirpiglenastat) is a prodrug designed to be bioactivated to DON in tumors while being bio-inactivated to a harmless metabolite in healthy tissues like the gut.[6][8] Another approach involves creating dual-moiety prodrugs that mask both the amine and carboxylate functionalities to improve chemical stability and delivery, particularly to the central nervous system.[9]

Q3: What are some of the key DON prodrugs currently under investigation?

Two of the most prominent DON prodrugs are DRP-104 (sirpiglenastat) and JHU-083.[10] DRP-104 is a tumor-targeted prodrug that has shown significant efficacy in preclinical models and is currently in clinical trials.[11][12][13] JHU-083 is another prodrug of DON that is selectively activated in the tumor microenvironment and has demonstrated potent anti-tumor activity and the ability to modulate the immune system.[5][14]

Q4: How do DON prodrugs affect tumor metabolism and the immune system?

DON, the active form of the prodrugs, is a broad-spectrum glutamine antagonist. It inhibits multiple enzymes involved in glutamine metabolism, thereby disrupting various metabolic pathways crucial for cancer cell growth, including nucleotide and protein synthesis.[7][15] This metabolic disruption can lead to reduced tumor cell proliferation and induction of apoptosis.[16] Furthermore, by altering the metabolic landscape of the tumor microenvironment, DON prodrugs can enhance anti-tumor immunity. For instance, JHU-083 has been shown to decrease immunosuppressive myeloid cells and increase the activity of effector T-cells.[14][16] DRP-104's anti-tumor effect is also dependent on CD8+ T cells and can create a robust immunological memory.[8][17]

Q5: What are the known resistance mechanisms to DON prodrug therapy?

Tumor cells can develop resistance to glutamine antagonism. One observed mechanism is the upregulation of compensatory metabolic pathways. For example, in pancreatic ductal adenocarcinoma (PDAC), tumors can adapt to DON treatment by upregulating asparagine synthesis or activating the MEK/ERK signaling pathway.[11][18] This suggests that combination therapies, such as co-administering DON prodrugs with asparaginase (B612624) or MEK inhibitors, could be a promising strategy to overcome resistance.[11][18]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
High systemic toxicity (e.g., weight loss, GI distress) in animal models. 1. Poor prodrug stability in plasma, leading to premature release of DON.[19] 2. Off-target activation of the prodrug in healthy tissues. 3. Inappropriate dosing regimen (e.g., high intermittent doses instead of lower daily doses).[7]1. Synthesize and screen prodrugs with different promoieties to enhance plasma stability.[19][20] 2. Characterize the expression of activating enzymes in both tumor and healthy tissues to select for tumor-specific activation. 3. Test a low daily dosing regimen, which has been shown to be more effective and less toxic for metabolic inhibitors.[7]
Lack of anti-tumor efficacy in vitro or in vivo. 1. Inefficient conversion of the prodrug to DON within the target cancer cells.[19] 2. The cancer cell line or tumor model is not "glutamine-addicted".[7] 3. Development of metabolic resistance.[10][11]1. Measure the intracellular concentration of DON in treated cells to confirm prodrug activation.[19] 2. Screen cancer cell lines for glutamine dependence before in vivo studies. Biomarkers of glutamine dependence can also be explored.[7] 3. Investigate potential resistance pathways (e.g., MEK/ERK, asparagine synthesis) and consider combination therapies.[11][18]
Inconsistent results in cell-based assays. 1. Chemical instability of the prodrug in culture media.[9] 2. Variability in the metabolic activity of the cells.1. Assess the stability of the prodrug in the specific cell culture medium used over the time course of the experiment. 2. Ensure consistent cell passage number and seeding density. Monitor cell health and metabolic activity.
Difficulty in synthesizing stable DON prodrugs. Simple alkyl ester-based prodrugs can be chemically unstable and cyclize to form a diazo-imine.[9][21]Masking both the amine and carboxylate functionalities of DON can impart greater chemical stability.[9][21]

Quantitative Data Summary

Table 1: In Vivo Tumor-to-Tissue Distribution of DON and its Prodrugs

Compound Animal Model Tumor Type Tumor vs. GI Tissue DON Exposure (AUC) Reference
DRP-104MiceImplanted Tumors11-fold higher in tumor[8][13]
Prodrug 6CES1-/- MiceP493B Lymphoma11-fold higher in tumor[3][19]

Table 2: Enhanced CNS Delivery of DON Prodrugs

Compound Animal Model Metric Fold Enhancement vs. DON Reference
Prodrug 1SwineCSF/plasma ratio15-fold[4]
Prodrug 1SwineBrain/plasma ratio9-fold[4]
5c (methyl-POM-DON-isopropyl-ester)MonkeysCSF/plasma ratio10-fold[9][21]

Experimental Protocols

General Protocol for In Vitro Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the DON prodrug and a DON control in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT, MTS, or a commercial luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

General Protocol for Western Blot Analysis of mTOR Signaling
  • Cell Lysis: Treat cells with the DON prodrug for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6, S6) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

General Protocol for Synthesis of a Peptide-Based DON Prodrug (Conceptual)

Disclaimer: This is a conceptual protocol based on general peptide synthesis principles and information from the provided search results. Specific reaction conditions, purification methods, and characterization would need to be optimized.

  • Protection of DON: Protect the carboxylic acid of DON as an ester (e.g., isopropyl ester) to allow for amide bond formation at the amino group.

  • Peptide Coupling: Couple the N-terminus of the ester-protected DON with the C-terminus of a protected amino acid or dipeptide (the "promoieties"). This is typically done using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).

  • Deprotection (if necessary): If the promoiety contains protecting groups, they would be removed under appropriate conditions (e.g., acid-labile groups removed with TFA).

  • Purification: Purify the final prodrug product using techniques such as flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the synthesized prodrug using methods like ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.

Visualizations

DON_Prodrug_Strategy cluster_Systemic_Circulation Systemic Circulation cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Healthy_Tissue Healthy Tissue (e.g., GI Tract) Inactive_Prodrug Inactive DON Prodrug Tumor_Enzymes Tumor-Specific Enzymes Inactive_Prodrug->Tumor_Enzymes Delivery to Tumor Minimal_Activation Minimal Activation & Rapid Inactivation Inactive_Prodrug->Minimal_Activation Delivery to Healthy Tissue Active_DON Active DON Tumor_Enzymes->Active_DON Activation Tumor_Cell_Death Tumor Cell Death Active_DON->Tumor_Cell_Death Inhibits Glutamine Metabolism

Caption: General strategy for tumor-targeted delivery of DON prodrugs.

DON_Mechanism_of_Action Glutamine Glutamine Glutamine_Utilizing_Enzymes Glutamine-Utilizing Enzymes (e.g., GLS, CTPS, GMPS) Glutamine->Glutamine_Utilizing_Enzymes Substrate DON This compound (DON) DON->Glutamine_Utilizing_Enzymes Irreversible Inhibition Biosynthesis Nucleotide Synthesis Protein Synthesis Hexosamine Biosynthesis Glutamine_Utilizing_Enzymes->Biosynthesis Provides Nitrogen Anaplerosis TCA Cycle Anaplerosis Glutamine_Utilizing_Enzymes->Anaplerosis Provides Carbon Tumor_Growth Tumor Growth & Proliferation Biosynthesis->Tumor_Growth Anaplerosis->Tumor_Growth Signaling_Pathways_DON_Prodrugs DON_Prodrug DON Prodrug (e.g., JHU-083, DRP-104) Glutamine_Metabolism_Inhibition Inhibition of Glutamine Metabolism DON_Prodrug->Glutamine_Metabolism_Inhibition mTOR_Signaling mTOR Signaling Glutamine_Metabolism_Inhibition->mTOR_Signaling Disrupts MEK_ERK_Signaling MEK/ERK Signaling (Resistance Pathway) Glutamine_Metabolism_Inhibition->MEK_ERK_Signaling Upregulates (in some cancers) Immune_Modulation Anti-Tumor Immune Response Glutamine_Metabolism_Inhibition->Immune_Modulation Enhances Cell_Growth_Proliferation Reduced Cell Growth & Proliferation mTOR_Signaling->Cell_Growth_Proliferation Inhibits Immune_Modulation->Cell_Growth_Proliferation Contributes to

References

stability of 6-diazo-5-oxo-L-norleucine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-diazo-5-oxo-L-norleucine (DON) in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful use of DON in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of DON in aqueous solutions?

A1: this compound is known to be unstable in aqueous solutions. Its diazo ketone moiety is susceptible to degradation, particularly under non-optimal pH conditions and elevated temperatures.[1][2] For this reason, it is crucial to prepare fresh solutions before use and to handle them with care. The inherent instability of DON has been a driving factor in the development of more stable prodrugs for in vivo applications.[3][4]

Q2: What is the optimal pH for aqueous solutions of DON?

A2: To maximize its stability, aqueous solutions of DON should be maintained within a pH range of 4.5 to 6.5.[1][5] Outside of this range, the rate of degradation is expected to increase.

Q3: How does temperature affect the stability of DON?

A3: DON is sensitive to heat.[1] It is recommended to store stock solutions at low temperatures (-20°C or -80°C) and to keep aqueous solutions on ice during experiments whenever possible.[6] One study on a bioanalytical method for DON involved an incubation step at 60°C for derivatization, a process designed to create a more stable, quantifiable molecule, which further indicates the parent compound's thermal lability.[2]

Q4: What is the half-life of DON?

A4: Detailed in vitro stability data for DON in various aqueous buffers is not extensively available in the peer-reviewed literature. However, in vivo pharmacokinetic studies in mice have been conducted. After intravenous administration, DON exhibited a plasma half-life of 1.2 hours.[2] It is important to note that this in vivo half-life reflects metabolic clearance and excretion in addition to any chemical degradation.

Q5: How should I prepare and store stock solutions of DON?

A5: DON is a light-yellow crystalline powder that is soluble in water.[7][8] For stock solutions, it is recommended to dissolve DON in a suitable solvent like DMSO or water and store them at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (up to one month).[6] When preparing aqueous solutions for experiments, it is best to make them fresh and use them immediately.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of DON in aqueous solution.Prepare fresh solutions of DON for each experiment. Ensure the pH of your buffer is between 4.5 and 6.5. Keep solutions on ice as much as possible.
Difficulty dissolving DON powder. Use of an inappropriate solvent.DON is freely soluble in water.[5] For higher concentrations, DMSO can be used, followed by dilution into your aqueous experimental buffer. Sonication may aid in dissolution.[6]
Precipitation of DON in the final experimental medium. The concentration of DON exceeds its solubility in the final buffer, or the solvent used for the stock solution is incompatible with the final medium.Check the final concentration of any organic solvent (e.g., DMSO) in your experimental setup to ensure it is not causing precipitation. Ensure the final concentration of DON does not exceed its solubility in the specific medium.

Quantitative Stability Data

The available quantitative data on the stability of DON is limited. The following table summarizes the key findings from in vivo studies.

Parameter Matrix Species Value Reference
Half-life (t½)PlasmaMouse1.2 hours[2]

Note: This in vivo half-life is influenced by metabolism and excretion, not solely by chemical degradation in an aqueous environment.

Experimental Protocols

Protocol: Assessment of DON Stability in Aqueous Buffer

This protocol provides a general framework for determining the stability of DON in a specific aqueous buffer. It is based on a derivatization method previously described for the quantification of DON in biological samples.[2]

Objective: To determine the degradation rate of DON in a selected aqueous buffer at a specific temperature over time.

Materials:

  • This compound (DON)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • n-Butanol containing 3N HCl

  • Water bath or incubator

  • Nitrogen evaporator

  • LC-MS/MS system

  • Low retention micro-centrifuge tubes

Procedure:

  • Preparation of DON Solution:

    • Prepare a stock solution of DON in water or DMSO.

    • Dilute the stock solution in the desired aqueous buffer to the final experimental concentration.

  • Incubation:

    • Aliquot the DON-containing buffer into several low-retention micro-centrifuge tubes.

    • Place the tubes in a water bath or incubator set to the desired temperature (e.g., 25°C or 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube for analysis. The t=0 sample should be processed immediately.

  • Derivatization:

    • To 50 µL of the sample from each time point, add 250 µL of n-butanol containing 3N HCl.

    • Vortex the mixture and centrifuge at 16,000 x g for 5 minutes to precipitate any proteins (if applicable).

    • Transfer 200 µL of the supernatant to a new tube.

    • Incubate at 60°C for 30 minutes in a shaking water bath to complete the derivatization reaction.

  • Sample Preparation for LC-MS/MS:

    • Dry the derivatized sample under a stream of nitrogen at 45°C.

    • Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 70:30 water/acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the derivatized DON.

  • Data Analysis:

    • Plot the concentration of the derivatized DON versus time.

    • Calculate the degradation rate constant and the half-life of DON in the tested buffer and temperature conditions.

Visualizations

Factors Affecting DON Stability in Aqueous Solution DON This compound (DON) in Aqueous Solution Factors Key Stability Factors DON->Factors pH pH (Optimal: 4.5-6.5) Factors->pH Temp Temperature (Heat Sensitive) Factors->Temp Time Time (Degrades over time) Factors->Time Degradation Degradation Products pH->Degradation Temp->Degradation Time->Degradation

Caption: Factors influencing the stability of DON in aqueous solutions.

Workflow for DON Aqueous Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare DON Solution in Test Buffer Incubate Incubate at Defined Temperature Prep_Sol->Incubate Sample Sample at Time Points Incubate->Sample Derivatize Derivatize with HCl in Butanol Sample->Derivatize LCMS LC-MS/MS Quantification Derivatize->LCMS Data_Analysis Calculate Half-Life and Degradation Rate LCMS->Data_Analysis

Caption: Experimental workflow for assessing the aqueous stability of DON.

Troubleshooting Inconsistent Experimental Results with DON Start Inconsistent Results Observed Check_Sol Was the DON solution prepared fresh? Start->Check_Sol Check_pH Is the buffer pH between 4.5 and 6.5? Check_Sol->Check_pH Yes Sol_Fresh Prepare a fresh DON solution Check_Sol->Sol_Fresh No Check_Temp Were solutions kept cold during the experiment? Check_pH->Check_Temp Yes Adjust_pH Adjust buffer pH to the optimal range Check_pH->Adjust_pH No Control_Temp Maintain low temperature (e.g., on ice) Check_Temp->Control_Temp No Re_Run Re-run Experiment Check_Temp->Re_Run Yes Sol_Fresh->Re_Run Adjust_pH->Re_Run Control_Temp->Re_Run

Caption: Troubleshooting decision tree for experiments involving DON.

References

Technical Support Center: Optimizing Deoxynivalenol (DON) Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing deoxynivalenol (B1670258) (DON) concentration in in vitro experiments. It includes frequently asked questions, troubleshooting advice, data summaries, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for DON in in vitro experiments?

A1: The effective concentration of DON is highly dependent on the cell type and the endpoint being measured.[1] For initial cytotoxicity screening, a broad range is recommended, typically from 0.1 µM to 50 µM. For studies on specific signaling pathways or inflammatory responses, lower, non-cytotoxic concentrations in the range of 0.1 µM to 5 µM are often used.[2] For example, studies in bovine mammary epithelial cells have used concentrations from 1 to 10 µM to investigate effects on cell proliferation and signaling pathways.[3]

Q2: How does the choice of cell line affect the optimal DON concentration?

A2: Different cell lines exhibit varying sensitivity to DON. Immune cells, such as lymphocytes and macrophages, are generally very sensitive to DON's effects.[4] In contrast, some cancer cell lines or immortalized cell lines like hamster kidney-derived BHK21 and mouse hepatoma MH-22a have shown less sensitivity.[1] Therefore, it is crucial to perform a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) for the specific cell line being used in your experiment.

Q3: What are the primary cellular effects of DON I should be looking for?

A3: DON primarily acts as a protein synthesis inhibitor by binding to the 60S subunit of the eukaryotic ribosome.[3][5] This triggers a "ribotoxic stress response," leading to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK.[4][6][7] Consequently, DON can induce a range of cellular effects including:

  • Cytotoxicity and Apoptosis: At higher concentrations, DON induces programmed cell death.[1][4]

  • Inflammatory Response: At lower, non-cytotoxic concentrations, DON can upregulate the expression of pro-inflammatory cytokines and chemokines, such as IL-8.[4][8][9]

  • Cell Cycle Arrest: DON can halt the progression of the cell cycle in mammalian cells.[10]

  • Disruption of Intestinal Barrier Function: In intestinal epithelial cells, DON can decrease transepithelial electrical resistance (TEER) and alter the expression of tight junction proteins.[7]

Q4: How long should I expose my cells to DON?

A4: The duration of exposure depends on the specific cellular event being studied. Activation of MAPK signaling pathways can be very rapid, with phosphorylation of p38 and ERK peaking as early as 30 minutes to 1 hour after DON treatment.[6] For cytotoxicity assays (e.g., MTT), incubation periods of 24, 48, or 72 hours are common to assess effects on cell viability and proliferation.[11] For gene expression or cytokine secretion studies, exposure times typically range from 3 to 24 hours.[4][12]

Section 2: Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death in All Treated Groups (Even at Low Concentrations) The selected cell line is extremely sensitive to DON.Perform a wider, lower-range dose-response curve (e.g., starting from nanomolar concentrations). Consider using a more resistant cell line if the current one is not suitable for the experimental goals.
Error in DON stock solution concentration.Verify the concentration of your DON stock solution. Prepare a fresh stock from a reliable source if necessary.
No Observable Effect at Expected Concentrations The selected cell line is resistant to DON.Confirm the cell line's sensitivity. Some cell lines, like certain cancer lines, may require higher concentrations to elicit a response.[1] Increase the concentration range in your dose-response experiment.
Inactivation of DON in the culture medium.Ensure the stability of DON in your specific culture medium over the experiment's duration. Minimize exposure of stock solutions to light.
The chosen endpoint is not modulated by DON in this cell line.Investigate alternative endpoints. For example, if apoptosis is not observed, assess the activation of MAPK pathways or cytokine production.[4][13]
High Variability Between Replicates Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding and use calibrated pipettes for accuracy.
Edge effects in the multi-well plate.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium.
Fluctuation in incubation conditions.Maintain stable temperature and CO2 levels in the incubator. Ensure consistent incubation times for all plates.

Section 3: Quantitative Data Summary

Table 1: Reported IC50 Values of DON in Various Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 Value (µM)
HCT-116Human Colon CarcinomaCytotoxicity AssayNot Specified40 - 200
HTB-26Human Breast CancerCrystal VioletNot Specified10 - 50
PC-3Human Prostate CancerCrystal VioletNot Specified10 - 50
HepG2Human Liver CarcinomaCrystal VioletNot Specified10 - 50
K562Human Myelogenous LeukemiaMTT48 hours> 84 (25 µg/mL)

Note: IC50 values can vary significantly between laboratories due to differences in methodology, cell passage number, and compound purity.[14]

Table 2: Effective DON Concentrations for Modulation of Specific Endpoints

Cell LineEndpointEffective ConcentrationExposure TimeReference
IPEC-J2MAPK (p44/42) Activation20 µM1 hour[7]
IPEC-J2TEER Decrease5 - 20 µM24 - 72 hours[7]
Caco-2IL-8 Secretion1.6 - 16 µM48 hours[9]
Porcine PBMCIncreased IL-1β & IL-8100 ng/mL (~0.34 µM)18 hours[15]
Bovine MAC-TReduced Proliferation1 - 10 µMNot Specified[3]

Section 4: Key Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of DON on adherent cells in a 96-well format.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DON in culture medium. Remove the old medium from the wells and add 100 µL of the DON dilutions (and a vehicle control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17]

  • Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[16][18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[16]

Protocol 2: Cytokine Quantification (ELISA for IL-8)

This protocol outlines the general steps for measuring IL-8 secretion from cell culture supernatants.

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells/mL per well in 12-well plates.[12] Treat cells with the desired concentrations of DON for the specified time (e.g., 24, 48, or 72 hours).[12]

  • Supernatant Collection: After incubation, collect the culture supernatants. Centrifuge at 350 x g for 5 minutes to pellet any cells or debris.[12]

  • ELISA Procedure: Perform the ELISA for IL-8 on the clarified supernatants according to the manufacturer's protocol for the specific ELISA kit being used (e.g., R&D Systems).[12] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a substrate solution for color development.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis: Calculate the concentration of IL-8 in the samples by comparing their absorbance values to the standard curve.

Section 5: Visual Guides

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis N1 Select Cell Line N2 Determine Seeding Density N1->N2 N3 Broad-Range Dose-Response (e.g., 0.1 - 50 µM) N2->N3 N4 Assess Cytotoxicity (MTT Assay) Determine IC50 N3->N4 N5 Select Sub-Lethal Concentrations (e.g., < IC50) N4->N5 N6 Perform Mechanism-Specific Assays (e.g., Western Blot, ELISA, qPCR) N5->N6 N7 Data Analysis & Interpretation N6->N7

Caption: Workflow for optimizing DON concentration in vitro.

G cluster_mapk MAPK Activation cluster_effects Cellular Effects DON Deoxynivalenol (DON) Ribosome Ribosome Binding (60S Subunit) DON->Ribosome RTS Ribotoxic Stress Response Ribosome->RTS p38 p38 RTS->p38 JNK JNK RTS->JNK ERK ERK RTS->ERK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (e.g., IL-8 ↑) p38->Inflammation JNK->Apoptosis Prolif ↓ Proliferation ERK->Prolif

Caption: Simplified DON-induced MAPK signaling pathway.

References

off-target effects of 6-diazo-5-oxo-L-norleucine in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 6-diazo-5-oxo-L-norleucine (DON) in research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DON?

This compound (DON) is a broad-spectrum glutamine antagonist.[1][2][3] It functions as a structural analog of L-glutamine, allowing it to bind to the active sites of various glutamine-utilizing enzymes.[1][3] Following competitive binding, DON forms an irreversible covalent adduct with the enzyme, leading to its inactivation.[1][3] This inhibition disrupts numerous metabolic pathways reliant on glutamine.[1][3]

Q2: What are the primary "on-target" pathways affected by DON?

As a glutamine antagonist, DON's primary "on-target" effects involve the inhibition of enzymes that utilize glutamine. These are crucial for rapidly proliferating cells, including cancer cells, which often exhibit glutamine addiction.[4][5][6] Key pathways inhibited by DON include:

  • De novo purine (B94841) and pyrimidine (B1678525) synthesis: Essential for DNA and RNA replication.[1][3]

  • Hexosamine biosynthesis pathway (HBP): Involved in the production of UDP-GlcNAc for glycosylation.[1][7]

  • Glutaminolysis: The conversion of glutamine to glutamate, which can then enter the TCA cycle.[3]

  • Amino acid and coenzyme synthesis. [1]

Q3: What are the most commonly observed off-target effects and toxicities of DON in research?

The broad activity of DON, while therapeutically relevant, also leads to significant off-target effects and toxicities, particularly in non-target tissues with high glutamine turnover.

  • Gastrointestinal (GI) Toxicity: This is the most significant dose-limiting toxicity.[1][5][8] Symptoms include nausea, vomiting, diarrhea, and mucositis.[3][9] This is due to the high dependence of the GI tract's epithelial cells on glutamine for proliferation and energy.[8]

  • Myelosuppression: Inhibition of bone marrow cell proliferation can lead to reduced levels of blood cells.[1][3]

  • Hepatotoxicity and Nephrotoxicity: Effects on the liver and kidneys have been observed, especially at higher doses.[1][9]

  • Genotoxicity: DON has been shown to cause chromosomal aberrations and micronucleus formation in vitro and in vivo, indicating it is a genotoxic compound.[10] However, it has tested negative in the Ames mutagenicity assay.[10]

  • Mitochondrial Disruption: DON can induce mitochondrial damage, leading to apoptosis in some cell types.[7][11]

Troubleshooting Guide

Problem 1: High level of cell death in my in vitro experiment, even at low DON concentrations.

  • Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying degrees of dependence on glutamine metabolism. Cells that are highly "glutamine addicted" will be more sensitive to DON.

  • Troubleshooting 1:

    • Titrate DON concentration: Perform a dose-response curve to determine the IC50 for your specific cell line. The half-maximal inhibitory concentration (IC50) for DON on rat dermal fibroblasts was found to be 232.5 μM in one study.[9]

    • Check culture medium: Ensure the glutamine concentration in your cell culture medium is consistent. Variations can affect cellular response to DON.

    • Consider a different glutamine antagonist: If off-target effects are a major concern, consider more specific inhibitors, such as the glutaminase (B10826351) inhibitor CB-839, though this may lead to metabolic adaptation by the tumor cells.[3]

  • Possible Cause 2: Off-target mitochondrial effects. DON can cause mitochondrial damage, leading to apoptosis.[11]

  • Troubleshooting 2:

    • Assess mitochondrial health: Use assays such as MTT or Seahorse XF to measure mitochondrial function in the presence of DON.[7][11]

    • Measure apoptosis: Utilize techniques like Annexin V staining to quantify apoptotic cells.[9]

Problem 2: Inconsistent anti-tumor effects in my in vivo animal model.

  • Possible Cause 1: Dosing regimen. The dosing schedule of DON significantly impacts its efficacy and toxicity. High intermittent doses have been associated with severe GI toxicity and limited therapeutic success in past clinical trials.[1][3] Low daily dosing has shown more promise.[1]

  • Troubleshooting 1:

    • Optimize dosing schedule: Based on preclinical studies, a daily low-dose regimen may be more effective and better tolerated than intermittent high doses.[1]

    • Consider prodrugs: Novel prodrugs of DON, such as DRP-104, have been developed to improve tumor-specific delivery and reduce peripheral toxicity.[12][13][14] These prodrugs are designed to be activated preferentially within the tumor microenvironment.[6][13]

  • Possible Cause 2: Tumor microenvironment (TME). The TME can influence tumor cell metabolism and response to therapy. Stromal cells within the TME can produce glutamine, potentially counteracting the effects of DON.[3]

  • Troubleshooting 2:

    • Analyze the TME: Characterize the metabolic profile of the tumor and its surrounding stroma.

    • Combination therapies: Consider combining DON with other agents that target different metabolic pathways or the TME. For example, combining DON with a drug that blocks the ERK signaling pathway has shown improved survival in pancreatic cancer models.[13]

Problem 3: Unexpected changes in gene or protein expression unrelated to glutamine metabolism.

  • Possible Cause: Genotoxic stress response. As a genotoxic agent, DON can induce cellular responses to DNA damage.[10]

  • Troubleshooting:

    • Assess DNA damage: Perform assays to detect DNA strand breaks or the activation of DNA damage response pathways (e.g., phosphorylation of H2AX, ATM, or Chk2).

    • Gene expression analysis: Use RNA-seq or qPCR to investigate the upregulation of genes involved in DNA repair, cell cycle arrest, and apoptosis.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 232.5 μMRat Dermal Fibroblasts[9]
Plasma Half-life (mice) 1.2 hours (1.6 mg/kg, i.v.)Mice[15]
Brain to Plasma Ratio (mice) ~0.1 (1 hour post 0.6 mg/kg, i.p.)Mice[15]
In vivo Micronucleus Formation Positive at 10, 100, and 500 mg/kg (i.v.)Male Mice[10]
In vitro Chromosomal Aberrations Dose-dependent increaseChinese Hamster Ovary (CHO) cells[10]

Experimental Protocols

1. Cell Viability Assay (CyQUANT® Assay)

This protocol is adapted from a study evaluating the toxicity of DON on rat dermal fibroblasts.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose cells to a range of DON concentrations (e.g., 0.1 μM to 1000 μM) in the appropriate cell culture medium for a specified duration (e.g., 48 hours). Include a vehicle control.

  • Lysis: After the incubation period, remove the treatment media and lyse the cells by freezing the plate at -80°C for at least one hour (or up to 72 hours).

  • Staining: Thaw the plate and add CyQUANT® GR dye/cell-lysis buffer solution to each well. Incubate in the dark at room temperature for 2-5 minutes.

  • Measurement: Measure fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control.

2. In Vivo Micronucleus Assay

This protocol is a generalized procedure based on the description of an in vivo clastogenic activity study of DON.[10]

  • Animal Model: Use male mice of a standard strain.

  • Dosing: Administer DON intravenously at various doses (e.g., 0.1, 1, 10, 100, 500 mg/kg). Include a vehicle control group.

  • Sample Collection: Collect bone marrow from the femur at 24 and 48 hours post-dose.

  • Slide Preparation: Prepare bone marrow smears on glass slides.

  • Staining: Stain the slides with a suitable dye (e.g., Giemsa) to differentiate polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.

  • Statistical Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical tests.

Visualizations

DON_Metabolic_Inhibition cluster_pathways Purine_Synth De Novo Purine Synthesis Pyrimidine_Synth De Novo Pyrimidine Synthesis Hexosamine_Bio Hexosamine Biosynthesis Glutaminolysis Glutaminolysis DON This compound (DON) DON->Purine_Synth DON->Pyrimidine_Synth DON->Hexosamine_Bio DON->Glutaminolysis Experimental_Workflow_Cell_Viability start Seed Cells in 96-well Plate treatment Treat with DON (various concentrations) start->treatment incubation Incubate for 48 hours treatment->incubation lysis Lyse Cells (Freezing) incubation->lysis staining Add CyQUANT® Dye lysis->staining measurement Measure Fluorescence staining->measurement analysis Analyze Data (IC50) measurement->analysis Troubleshooting_Logic issue High In Vitro Cell Death cause1 Cell Line Sensitivity? issue->cause1 cause2 Mitochondrial Toxicity? issue->cause2 solution1a Titrate DON Concentration cause1->solution1a solution1b Standardize Glutamine in Media cause1->solution1b solution2a Assess Mitochondrial Health (e.g., MTT) cause2->solution2a solution2b Measure Apoptosis (e.g., Annexin V) cause2->solution2b

References

Technical Support Center: Navigating the Clinical Translation of DON

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical evaluation of DON and its prodrugs.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your in vitro and in vivo experiments with DON.

In Vitro Experiments

Question 1: I am observing inconsistent or lower-than-expected efficacy of DON in my cell culture experiments. What could be the cause?

Answer: Inconsistent results with DON in cell culture can stem from several factors. Here's a troubleshooting guide:

  • DON Stability: DON is a water-soluble yellowish powder.[1] While generally stable, its stability in aqueous solutions can be a concern over time, especially at neutral or alkaline pH.[2]

    • Recommendation: Prepare fresh stock solutions of DON in an appropriate solvent (e.g., sterile water or PBS) for each experiment and avoid repeated freeze-thaw cycles.[3] For longer-term storage, aliquoting and storing at -80°C is recommended. Consider performing a stability study of DON in your specific cell culture medium under your experimental conditions (37°C, 5% CO2) using methods like UPLC-MS/MS to quantify its concentration over time.[3]

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying degrees of "glutamine addiction" and, consequently, different sensitivities to DON.

    • Recommendation: If you are not seeing the expected effect, confirm the glutamine dependency of your cell line. You can do this by assessing cell viability in glutamine-deprived media. Also, consider that some cancer cells can adapt to glutamine unavailability by reprogramming their metabolism.[4]

  • Off-Target Effects: While DON primarily targets glutamine-utilizing enzymes, it can have other effects. It has been shown to induce apoptosis through mitochondrial damage and DNA single-strand breaks.[1]

    • Recommendation: To confirm that the observed effects are due to glutamine metabolism inhibition, you can perform rescue experiments by supplementing the culture medium with downstream metabolites like nucleosides or alpha-ketoglutarate.

  • Experimental Variability: Standard cell culture variables can also contribute to inconsistent results.

    • Recommendation: Ensure consistent cell passage numbers, seeding densities, and media formulations across experiments.

Question 2: I am seeing significant cytotoxicity in my non-cancerous control cell lines when treated with DON. How can I address this?

Answer: DON's mechanism of targeting a fundamental metabolic pathway means it can also affect healthy, rapidly dividing cells, which is a primary reason for its dose-limiting toxicities in clinical trials.[5][6]

  • Dose-Response: The toxicity of DON is dose-dependent.

    • Recommendation: Perform a careful dose-response study to determine the therapeutic window for your specific cell lines. The IC50 for DON can vary significantly between cell types. For example, the IC50 in rat dermal fibroblasts was found to be 232.5 μM, while in some cancer cell lines, it is in the low micromolar range.[7]

  • Prodrug Strategy: One of the most effective strategies to mitigate off-target toxicity is the use of tumor-targeted prodrugs of DON.[5][6] These prodrugs are designed to be activated preferentially in the tumor microenvironment.

    • Recommendation: If you are working with a model system that allows for it, consider using a DON prodrug like DRP-104, which has been shown to have an 11-fold higher concentration in tumors compared to the gastrointestinal tract in mice.[8][9]

In Vivo Experiments

Question 3: My in vivo xenograft study with a DON prodrug is showing high variability in tumor growth and response. How can I improve the consistency of my results?

Answer: High variability in xenograft studies is a common challenge. Here are some specific considerations for experiments with DON and its prodrugs:

  • Animal Model and Tumor Implantation: The choice of mouse strain and the technique for tumor cell implantation are critical.

    • Recommendation: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts. Ensure a consistent number of viable tumor cells are injected subcutaneously or orthotopically. For subcutaneous tumors, consistent measurement using calipers is key. The formula Volume = (Length x Width²)/2 is commonly used.[10]

  • Prodrug Formulation and Administration: The formulation and route of administration can significantly impact the bioavailability and efficacy of the prodrug.

    • Recommendation: Ensure the prodrug is properly formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). For example, for intraperitoneal injection, a vehicle of 20% DMSO and 80% propylene (B89431) glycol has been used.[10] Prepare fresh formulations for each dosing to avoid degradation.

  • Dosing Schedule: The dosing regimen for a metabolic inhibitor like DON is crucial.

    • Recommendation: Low, daily dosing regimens have been shown to be more effective and less toxic than intermittent high doses for DON prodrugs.[11] For example, a regimen of 1 mg/kg orally for 5 days followed by 0.3 mg/kg for 9 days has been shown to be effective in a mouse lymphoma model.[11]

  • Monitoring for Toxicity: Gastrointestinal toxicity is a known side effect of DON.

    • Recommendation: Closely monitor the animals for signs of toxicity, including weight loss, lethargy, and changes in behavior.[12] Adjust the dose or schedule if significant toxicity is observed.

Question 4: I am not observing the expected tumor growth inhibition with my DON prodrug, even at doses that are causing some toxicity.

Answer: This can be a frustrating situation. Here are a few things to investigate:

  • Prodrug Activation in the Tumor: The efficacy of a DON prodrug depends on its conversion to active DON within the tumor.

    • Recommendation: If possible, measure the concentration of both the prodrug and free DON in the tumor tissue and plasma to confirm that the prodrug is being delivered to the tumor and activated.[13] This can help you understand if the issue is with drug delivery or target engagement.

  • Tumor Heterogeneity: Patient-derived xenografts (PDXs) can be more heterogeneous than cell line-derived xenografts (CDXs), which might lead to variable responses.

    • Recommendation: Ensure that your experimental groups are sufficiently large to account for this variability.

  • Metabolic Adaptation: Tumors can develop resistance to glutamine antagonists.

    • Recommendation: Consider combination therapies. For example, combining DON with other metabolic inhibitors or with immunotherapy has shown promise in preclinical studies.[14]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of DON?

DON is a glutamine antagonist. It structurally mimics glutamine and irreversibly inhibits a wide range of glutamine-utilizing enzymes.[1] This disrupts several key metabolic pathways in cancer cells that are "addicted" to glutamine, including nucleotide synthesis, amino acid synthesis, and the tricarboxylic acid (TCA) cycle.[5]

Why was the clinical development of DON halted, and how are researchers addressing these challenges?

The clinical development of DON was halted primarily due to its significant dose-limiting gastrointestinal (GI) toxicities, such as nausea, vomiting, and diarrhea.[5][6] This is because the rapidly dividing cells of the GI tract are also highly dependent on glutamine. To overcome this, researchers have developed tumor-targeted prodrugs of DON.[5][6] These prodrugs are designed to be inactive in circulation and preferentially activated to release DON within the tumor microenvironment, thereby increasing the therapeutic index.[6]

What are some key considerations for designing a preclinical study for a new DON prodrug?

  • In vitro characterization: Assess the stability of the prodrug in plasma and its conversion to DON in cancer cells.[15]

  • In vivo pharmacokinetics: Determine the plasma and tissue (especially tumor and GI tract) concentrations of the prodrug and DON after administration.[16][17]

  • Efficacy studies: Use appropriate xenograft models (cell line-derived or patient-derived) to evaluate the anti-tumor activity of the prodrug.[11]

  • Toxicity assessment: Carefully monitor for signs of toxicity, particularly GI-related side effects.[18] This can include monitoring body weight, clinical signs, and performing histopathological analysis of key organs.[18][19]

Where can I find information on the stability of DON in different solutions?

DON's stability is pH-dependent. It is known to be acid-labile but can also degrade at neutral pH over time.[2] Studies have shown that DON is relatively stable in aqueous buffer solutions over a pH range of 1-10 under ambient conditions for a limited time, but degradation increases with higher temperatures.[20][21] For experimental purposes, it is always recommended to prepare fresh solutions.

Quantitative Data Summary

The following table summarizes key quantitative data for DON and its prodrugs from various studies.

ParameterValueCell Line / Animal ModelReference
IC50 (DON) 232.5 µMRat Dermal Fibroblasts[7]
> 1000 µMMouse Embryonic Fibroblasts[7]
10.0 ± 0.11 µMP493B Lymphoma Cells[22]
EC50 (DON Prodrug 6) 5.0 ± 0.12 µMP493B Lymphoma Cells[22]
Maximum Tolerated Dose (DON - Phase I Trial) 50 mg/m²/day x 5Human[7]
Pharmacokinetics (DNR-GA3 Prodrug in mice)
DNR Peak Plasma (from DNR)12.18 µMOVCAR-3 xenograft[13]
DNR Peak Plasma (from prodrug)28-fold lowerOVCAR-3 xenograft[13]
DNR Peak Tumor (from DNR)2.05 nmol x g⁻¹OVCAR-3 xenograft[13]
DNR Peak Tumor (from prodrug)3.45 nmol x g⁻¹OVCAR-3 xenograft[13]
Pharmacokinetics (DON Prodrug 1 in swine)
CSF/Plasma Ratio Enhancement15-foldSwine[11]
Brain/Plasma Ratio Enhancement9-foldSwine[11]
Pharmacokinetics (DON Prodrug DRP-104 in mice)
Tumor/GI Tract DON Ratio11-fold higher in tumorMice with implanted tumors[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Glutaminase (B10826351) Activity Assay

This protocol is a general guideline for a fluorometric glutaminase activity assay. Specific details may vary depending on the commercial kit used.

  • Sample Preparation:

    • Cells: Homogenize 4 x 10⁵ cells in 100 µL of assay buffer on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Tissues: Homogenize 10 mg of tissue in 1 mL of assay buffer on ice. Centrifuge at 8000g for 10 minutes at 4°C. Collect the supernatant.

  • Standard Curve Preparation:

  • Reaction Setup:

    • Add samples to a 96-well plate.

    • Prepare a reaction mix containing the glutaminase substrate and developer.

    • Add the reaction mix to each well.

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the glutaminase activity based on the standard curve.

Seahorse XF Cell Mito Stress Test

This protocol outlines the general steps for assessing mitochondrial respiration using a Seahorse XF Analyzer.

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • Assay Preparation:

    • The day before the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Loading:

    • Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.

  • Data Analysis:

    • Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

In Vivo Xenograft Study with a DON Prodrug

This is a representative protocol for a subcutaneous xenograft study in mice.

  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

    • Inject the cell suspension (e.g., 2.5 x 10⁶ cells in 100 µL) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Drug Administration:

    • Prepare the DON prodrug formulation and administer it to the treatment group according to the planned dosing schedule (e.g., daily oral gavage). The control group should receive the vehicle.

  • Toxicity Monitoring:

    • Monitor the body weight of the mice 2-3 times per week.

    • Observe the animals daily for any clinical signs of toxicity.

  • Efficacy Assessment:

    • Continue monitoring tumor growth until the tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of the DON prodrug.

Visualizations

Signaling Pathway

DON_Signaling_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Glutamine->Nucleotide_Synthesis Amidotransferases Amino_Acid_Synthesis Other Amino Acid Synthesis Glutamine->Amino_Acid_Synthesis Amidotransferases DON DON (this compound) DON->Glutamate Inhibits DON->Nucleotide_Synthesis Inhibits DON->Amino_Acid_Synthesis Inhibits alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Cell_Growth Cancer Cell Growth & Proliferation TCA_Cycle->Cell_Growth Nucleotide_Synthesis->Cell_Growth Amino_Acid_Synthesis->Cell_Growth

Caption: Mechanism of action of DON in cancer cells.

Experimental Workflow

DON_Prodrug_Workflow start Start: New DON Prodrug Candidate in_vitro In Vitro Characterization start->in_vitro stability Plasma & Media Stability Assay in_vitro->stability conversion Conversion to DON in Cancer Cells in_vitro->conversion ic50 IC50 Determination in_vitro->ic50 in_vivo In Vivo Evaluation stability->in_vivo conversion->in_vivo ic50->in_vivo pk Pharmacokinetics Study (Plasma & Tissue Levels) in_vivo->pk xenograft Xenograft Efficacy Study in_vivo->xenograft toxicity Toxicity Assessment in_vivo->toxicity data_analysis Data Analysis & Go/No-Go Decision pk->data_analysis xenograft->data_analysis toxicity->data_analysis data_analysis->start No-Go (Redesign) end Advance to Clinical Trials data_analysis->end Go

Caption: Preclinical workflow for a novel DON prodrug.

References

Technical Support Center: Enhancing 6-Diazo-5-oxo-L-norleucine (DON) Delivery to Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) to tumor tissues.

Frequently Asked Questions (FAQs)

Q1: What is the primary historical challenge that has limited the clinical use of DON as an anticancer therapeutic?

A1: The primary challenge has been the dose-limiting gastrointestinal (GI) toxicities, such as severe nausea and vomiting.[1][2] This is because rapidly proliferating healthy cells, particularly in the GI tract, are highly dependent on glutamine metabolism, similar to cancer cells.[1][3] Early clinical trials using high, intermittent doses of DON were halted due to these unacceptable side effects.[2][4]

Q2: What is the main strategy being employed to overcome the GI toxicity of DON and improve its therapeutic index?

A2: The main strategy is the development of prodrugs .[1][2][4] A prodrug is an inactive or less active form of a drug that is metabolized (activated) in the body to release the active parent drug.[5] For DON, prodrugs are designed to be stable and inert in general circulation and in the GI tract but are preferentially activated to release DON within the tumor microenvironment.[2][6][7] This targeted activation increases the concentration of active DON in the tumor while minimizing exposure to healthy tissues.[8][9]

Q3: How are DON prodrugs designed for tumor-specific activation?

A3: DON prodrugs are designed by masking its carboxylic acid and amino groups with chemical "promoieties."[2][4] These promoieties are engineered to be cleaved off by enzymes that are overexpressed in the tumor microenvironment but not in healthy tissues like the gut.[7][8] This strategy leads to the preferential release of active DON at the tumor site.[2] For example, the prodrug DRP-104 (sirpiglenastat) was designed with promoieties that are clipped off by enzymes abundant in tumors.[7][8][10]

Q4: My DON prodrug is stable in plasma but shows low efficacy in vivo. What are potential troubleshooting steps?

A4: If your DON prodrug shows good stability but poor in vivo efficacy, consider the following:

  • Inefficient Activation at the Tumor Site: The specific enzymes required to cleave the promoieties may not be sufficiently abundant or active in your tumor model. Verify the expression and activity of target enzymes (e.g., specific proteases, esterases) in your chosen cancer cell line or tumor tissue.

  • Poor Tumor Penetration: The physicochemical properties of the prodrug might prevent it from effectively penetrating the tumor tissue to reach the cancer cells.[11] Strategies to improve this include optimizing lipophilicity or utilizing nanoparticle-based delivery systems.[6][12]

  • Rapid Clearance: The prodrug may be cleared from circulation too quickly to accumulate in the tumor. Pharmacokinetic studies are essential to determine the prodrug's half-life.[13]

  • Tumor Microenvironment Factors: The unique microenvironment of some tumors, including nutrient availability and the presence of stromal cells, can impact drug efficacy.[2][4] For instance, stromal cells can sometimes supply glutamine, potentially counteracting DON's effect.[2][4]

Q5: What are the advantages of DON's broad mechanism of action compared to more specific glutaminase (B10826351) inhibitors like CB-839?

A5: DON is a broad-spectrum glutamine antagonist that inhibits multiple glutamine-utilizing enzymes, not just glutaminase.[2][14] These include glutamine amidotransferases involved in the synthesis of purines, pyrimidines, and other essential molecules.[2] This broad inhibition makes it more difficult for cancer cells to develop resistance by rerouting metabolic pathways.[2][14] In contrast, resistance to specific glutaminase inhibitors like CB-839 can emerge as tumors adapt by upregulating alternative metabolic pathways to compensate.[14][15][16]

Q6: Can DON-based therapies be combined with other treatments like immunotherapy?

A6: Yes, combining DON prodrugs with other therapies, particularly immunotherapy, is a promising strategy.[9][17] Cancer cells consume large amounts of glutamine, creating a nutrient-depleted tumor microenvironment that suppresses immune cells like T cells.[9] By blocking glutamine metabolism in cancer cells, DON prodrugs can restore nutrient availability for immune cells, making the tumor microenvironment more favorable for an effective anti-tumor immune response.[9][17] This can enhance the efficacy of immunotherapies like anti-PD-1 drugs.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of DON prodrugs, demonstrating their enhanced tumor targeting and improved therapeutic index.

Table 1: Comparative Tumor Delivery of DON Prodrugs vs. DON

Prodrug NameAnimal ModelFold Increase in DON Exposure (Tumor vs. GI Tract)Reference
DRP-104 Mice11-fold higher[6][7][8][18]
Prodrug 6 Mice (Carboxylesterase 1 KO)11-fold higher[6]

Table 2: Enhanced Tissue-to-Plasma Ratios of DON Prodrugs

| Prodrug Name | Target Tissue | Animal Model | Fold Enhancement in Tissue/Plasma Ratio (vs. DON) | Reference | | :--- | :--- | :--- | :--- | | Prodrug 1 | Brain (CSF) | Swine | 15-fold |[4] | | Prodrug 1 | Brain (Tissue) | Swine | 9-fold |[4] | | Prodrug 6 | Tumor Cells (in vitro) | P493B Lymphoma Cells | 55-fold (Tumor cell-to-plasma ratio) |[6] |

Experimental Protocols

Protocol 1: General Workflow for In Vivo Evaluation of a Novel DON Prodrug

This protocol outlines the key steps for assessing the efficacy and toxicity of a new DON prodrug in a preclinical tumor model.

  • Animal Model Selection:

    • Select an appropriate mouse model, such as nude mice bearing human tumor xenografts (e.g., P493B lymphoma, pancreatic ductal adenocarcinoma models).[6][15]

    • For studies mimicking human metabolism, consider using specialized models like carboxylesterase 1 knockout mice.[6]

  • Dosing and Administration:

    • Determine the appropriate dosing regimen. Low, daily doses are often more effective and less toxic for metabolic inhibitors like DON.[1][3]

    • Administer the prodrug, the parent DON compound (as a control), and a vehicle control via a relevant route (e.g., intravenous, subcutaneous).[13]

  • Efficacy Assessment:

    • Monitor tumor volume regularly using caliper measurements.[19]

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Toxicity Assessment:

    • Monitor animal body weight throughout the study as a general indicator of health.[19]

    • Collect blood samples for complete blood counts (CBC) and serum chemistry analysis to assess organ function.

    • Perform histological examination of major organs, especially the gastrointestinal tract, to look for signs of toxicity.[6][8]

  • Pharmacokinetic (PK) and Biodistribution Analysis:

    • At selected time points after administration, collect blood and tissue samples (tumor, GI tract, liver, brain, etc.).[13][20]

    • Process the samples and quantify the concentration of both the intact prodrug and the released active DON using a validated analytical method like HPLC or LC-MS/MS.[20]

    • Calculate key PK parameters, such as area under the curve (AUC), to determine drug exposure in different tissues.[6]

Visualizations

Below are diagrams illustrating key concepts in DON delivery and mechanism of action.

G cluster_0 DON Prodrug Strategy Rationale DON Active DON Systemic Systemic Circulation (Blood, GI Tract) DON->Systemic Direct Admin. Efficacy Anti-Tumor Efficacy DON->Efficacy Prodrug Inactive DON Prodrug (Masked) Prodrug->Systemic Prodrug Admin. Tumor Tumor Microenvironment (High Enzyme Activity) Systemic->Tumor Circulation Toxicity High GI Toxicity Systemic->Toxicity LowToxicity Minimal Systemic Toxicity Systemic->LowToxicity Tumor->DON Enzymatic Activation

Caption: Rationale for using a prodrug to enhance DON's therapeutic index.

G cluster_pathways Downstream Metabolic Pathways Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS GAT Glutamine Amidotransferases Glutamine->GAT GS Glutamine Synthetase Glutamine->GS DON DON (this compound) DON->GLS Inhibits DON->GAT Inhibits DON->GS Inhibits TCA TCA Cycle Anaplerosis GLS->TCA NucSyn De Novo Purine & Pyrimidine Synthesis GAT->NucSyn AASyn Amino Acid Synthesis GAT->AASyn HexSyn Hexosamine Synthesis GAT->HexSyn

Caption: DON broadly inhibits multiple glutamine-utilizing enzymes.

G cluster_invitro cluster_invivo start Prodrug Design & Synthesis invitro In Vitro Validation start->invitro stability Stability Assays (Plasma, Homogenates) invitro->stability cleavage Cleavage Assays (Tumor Cells/Lysates) invitro->cleavage proliferation Cell Proliferation Assay (IC50) invitro->proliferation invivo In Vivo Evaluation cleavage->invivo proliferation->invivo pk Pharmacokinetics & Biodistribution invivo->pk efficacy Tumor Xenograft Efficacy Study invivo->efficacy toxicity Toxicity Assessment invivo->toxicity end Lead Candidate Identified pk->end efficacy->end toxicity->end

References

Technical Support Center: Mitigating Gastrointestinal Toxicity of 6-Diazo-5-oxo-L-norleucine (DONQ)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing the gastrointestinal (GI) toxicity associated with the glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DONQ).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (DONQ)-induced gastrointestinal toxicity?

A1: DONQ is a glutamine antagonist, meaning it inhibits enzymes that are dependent on the amino acid glutamine. The cells of the gastrointestinal tract have a high rate of proliferation and are heavily reliant on glutamine for energy and as a building block for proteins and nucleotides.[1][2] By blocking glutamine metabolism, DONQ disrupts the normal function and integrity of the GI mucosa, leading to toxicity.[1][2]

Q2: What are the common clinical and preclinical signs of DONQ-induced gastrointestinal toxicity?

A2: In both clinical and preclinical studies, the dose-limiting toxicities of DONQ are primarily gastrointestinal.[2] These include nausea, vomiting, diarrhea, and mucositis.[2] In animal models, researchers may observe weight loss, diarrhea, and histological changes in the intestinal epithelium.

Q3: What are the primary strategies to mitigate the gastrointestinal toxicity of DONQ?

A3: The leading strategy to reduce the GI toxicity of DONQ is the use of prodrugs.[1] Prodrugs are inactive forms of the drug that are designed to be preferentially activated at the tumor site, thereby minimizing exposure of healthy tissues like the GI tract to the active drug.[1] Additionally, optimizing the dosing schedule, such as using lower daily doses instead of intermittent high doses, may help manage toxicity.

Q4: How do DONQ prodrugs selectively target tumor tissue?

A4: DONQ prodrugs are engineered to be activated by enzymes that are overexpressed in the tumor microenvironment. This targeted activation leads to a higher concentration of the active drug in the tumor compared to healthy tissues. For example, the prodrug DRP-104 is preferentially bioactivated to DONQ in the tumor while being bioinactivated to an inert metabolite in GI tissues.[3][4]

Q5: Are there specific patient populations or tumor types that are more suitable for DONQ-based therapies?

A5: Tumors that exhibit "glutamine addiction," a high dependency on glutamine for their growth and survival, are considered the most promising targets for DONQ-based therapies. Identifying biomarkers for glutamine dependence in tumors can help in selecting patients who are most likely to respond to treatment, potentially allowing for lower, less toxic doses.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during preclinical experiments with DONQ and its prodrugs.

Issue 1: Excessive body weight loss in animal models.

  • Possible Cause: The dose of DONQ or its prodrug may be too high, leading to severe GI toxicity and reduced food and water intake.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dose of the compound and perform a dose-response study to find a better-tolerated dose.

    • Supportive Care: Provide supportive care to the animals, including fluid supplementation (e.g., subcutaneous saline) and nutritional support with highly palatable and easily digestible food.

    • Monitor Closely: Increase the frequency of monitoring for clinical signs of distress.

    • Evaluate Prodrug Stability: If using a prodrug, ensure its stability in the formulation and confirm its intended preferential activation in tumor tissue through pharmacokinetic analysis.

Issue 2: Inconsistent anti-tumor efficacy at well-tolerated doses.

  • Possible Cause: The tumor model may not be sufficiently dependent on glutamine, or the prodrug may not be efficiently activated within the tumor.

  • Troubleshooting Steps:

    • Characterize Tumor Metabolism: Confirm the glutamine dependence of your tumor model through in vitro or in vivo metabolic studies.

    • Assess Prodrug Activation: Measure the levels of active DONQ in tumor tissue and plasma to confirm that the prodrug is being activated as expected.

    • Optimize Dosing Schedule: Explore different dosing schedules (e.g., more frequent lower doses) that might improve the therapeutic index.

    • Combination Therapy: Consider combining the DONQ prodrug with other agents that may synergize with its mechanism of action.

Issue 3: Difficulty in assessing the degree of gastrointestinal toxicity.

  • Possible Cause: Lack of standardized and quantitative methods for evaluating GI toxicity.

  • Troubleshooting Steps:

    • Implement a Scoring System: Use a standardized clinical scoring system for diarrhea and monitor body weight daily.

    • Histopathological Analysis: At the end of the study, collect sections of the small and large intestine for histopathological analysis. Key parameters to evaluate include villus length, crypt depth, and signs of inflammation or cellular damage.

    • Intestinal Permeability Assay: Consider performing an in vivo intestinal permeability assay to functionally assess the integrity of the gut barrier.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mitigation of DONQ's gastrointestinal toxicity through the use of prodrugs.

Table 1: Preclinical Efficacy and Tumor Targeting of DONQ Prodrugs

ProdrugAnimal ModelKey FindingReference
DRP-104 (sirpiglenastat) Mouse11-fold greater exposure of DONQ in tumor vs. GI tissues.[3][4][5][3][4][5]
DRP-104 vs. JHU-083 Mouse>3-fold improved tumor/GI tissue partitioning ratio for DRP-104.[5][5]
Prodrug 6 Mouse (carboxylesterase 1 knockout)11-fold higher DONQ exposure in tumor (AUC = 5.1 nmol h/g) vs. GI tissues (AUC = 0.45 nmol h/g).[6][7][6][7]

Experimental Protocols

Protocol 1: In Vivo Assessment of Gastrointestinal Toxicity in a Murine Model

Objective: To evaluate the gastrointestinal toxicity of DONQ or its prodrugs in a murine tumor xenograft model.

Materials:

  • Tumor-bearing mice

  • DONQ or DONQ prodrug

  • Vehicle control

  • Scale for daily body weight measurement

  • Calipers for tumor measurement

  • Diarrhea scoring chart (see below)

  • Formalin for tissue fixation

  • Microscope and histology supplies

Procedure:

  • Animal Acclimation and Tumor Implantation: Acclimate animals for at least one week before tumor cell implantation. Once tumors reach a predetermined size, randomize animals into treatment and control groups.

  • Dosing: Administer DONQ, its prodrug, or vehicle control according to the planned dosing schedule and route of administration.

  • Daily Monitoring:

    • Record the body weight of each animal daily.

    • Measure tumor volume with calipers every 2-3 days.

    • Observe each animal for clinical signs of toxicity, including changes in posture, activity, and fur texture.

    • Assess and score diarrhea daily using a standardized scoring system (see Table 2).

  • Endpoint: At the end of the study (or if humane endpoints are reached), euthanize the animals.

  • Tissue Collection: Collect samples of the small intestine (duodenum, jejunum, ileum) and large intestine.

  • Histopathological Analysis:

    • Fix intestinal tissues in 10% neutral buffered formalin.

    • Embed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine sections under a microscope to assess for signs of toxicity, such as villus blunting, crypt atrophy, inflammation, and epithelial necrosis.

Table 2: Diarrhea Scoring System

ScoreDescription
0 Normal, well-formed pellets
1 Soft, but still formed pellets
2 Very soft, unformed pellets
3 Watery diarrhea

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the study of DONQ and its prodrugs.

Glutamine_Metabolism_Inhibition Glutamine Glutamine Glutamine_Utilizing_Enzymes Glutamine-Utilizing Enzymes Glutamine->Glutamine_Utilizing_Enzymes Nucleotide_Synthesis Nucleotide Synthesis Glutamine_Utilizing_Enzymes->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis Glutamine_Utilizing_Enzymes->Amino_Acid_Synthesis Hexosamine_Biosynthesis Hexosamine Biosynthesis Glutamine_Utilizing_Enzymes->Hexosamine_Biosynthesis DONQ This compound (DONQ) DONQ->Glutamine_Utilizing_Enzymes Cell_Proliferation Cell Proliferation & Survival Nucleotide_Synthesis->Cell_Proliferation Amino_Acid_Synthesis->Cell_Proliferation Hexosamine_Biosynthesis->Cell_Proliferation Preclinical_Workflow Prodrug_Design Prodrug Design & Synthesis In_Vitro_Screening In Vitro Screening Prodrug_Design->In_Vitro_Screening Stability_Assays Stability Assays (Plasma, GI homogenates) In_Vitro_Screening->Stability_Assays Activation_Assays Activation Assays (Tumor homogenates) In_Vitro_Screening->Activation_Assays Cell_Viability Cell Viability Assays (Cancer cell lines) In_Vitro_Screening->Cell_Viability In_Vivo_Studies In Vivo Animal Studies Stability_Assays->In_Vivo_Studies Activation_Assays->In_Vivo_Studies Cell_Viability->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (Tumor vs. GI tissue) In_Vivo_Studies->Pharmacokinetics Efficacy_Toxicity Efficacy & Toxicity (Tumor growth inhibition, GI toxicity) In_Vivo_Studies->Efficacy_Toxicity Lead_Candidate Lead Candidate Selection Pharmacokinetics->Lead_Candidate Efficacy_Toxicity->Lead_Candidate

References

Validation & Comparative

A Comparative Guide to 6-diazo-5-oxo-L-norleucine and Other Glutamine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutamine, the most abundant amino acid in the bloodstream, is a critical nutrient for rapidly proliferating cells, including cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and plays a vital role in maintaining redox homeostasis. The dependence of many tumors on glutamine, often termed "glutamine addiction," has made the enzymes involved in its metabolism attractive targets for cancer therapy. This guide provides a comprehensive comparison of the archetypal glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON), with other prominent glutamine antagonists, offering insights into their mechanisms, potency, and the experimental methodologies used for their evaluation.

Executive Summary

This guide categorizes glutamine antagonists into two main classes: broad-spectrum inhibitors that mimic glutamine and target multiple enzymes, and selective inhibitors that target specific enzymes in the glutamine metabolic pathway.

  • Broad-Spectrum Glutamine Antagonists: This class includes this compound (DON), azaserine, and acivicin. These molecules are structural analogs of glutamine and act as irreversible inhibitors of a wide range of glutamine-utilizing enzymes. While potent, their clinical utility has been hampered by significant off-target toxicities, particularly gastrointestinal issues. The development of prodrugs of DON, such as JHU-083 and DRP-104 (sirpiglenastat), represents a key strategy to mitigate these toxicities by enabling tumor-selective activation.

  • Selective Glutaminase (B10826351) Inhibitors: This class primarily targets glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate. The most clinically advanced example is CB-839 (Telaglenastat), a selective, reversible, allosteric inhibitor of GLS1. By targeting a single enzyme, these inhibitors aim to offer a more favorable safety profile compared to broad-spectrum antagonists.

This guide will delve into a detailed comparison of these agents, presenting quantitative data on their performance, outlining experimental protocols for their evaluation, and visualizing key metabolic pathways and experimental workflows.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the in vitro potency of various glutamine antagonists against different cancer cell lines and their inhibitory activity against key enzymes. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and duration of exposure.

Table 1: Comparative in vitro Potency (IC50) of Glutamine Antagonists in Cancer Cell Lines

AntagonistClassCancer Cell LineIC50 (µM)Reference(s)
This compound (DON) Broad-SpectrumKPC (Pancreatic)~1-9[1]
PaTu 8988T (Pancreatic)~4-100[1]
Neuroblastoma Cell Lines~0.178-0.297[2]
Ewing's Sarcoma Cell Lines~0.178-0.297[2]
Azaserine Broad-SpectrumHCT116 (Colorectal)22.4[3]
A549 (Lung)~25[3]
Various Leukemia Cell LinesLimited direct data[4]
Acivicin Broad-SpectrumL1210 (Leukemia)Ki ~2-420 (for various enzymes)[5]
JHU-083 (DON Prodrug) Broad-SpectrumGBM6, U251, SB28 (Glioblastoma)~6-11[6]
CB-839 (Telaglenastat) Selective GLS1 InhibitorHCC1806 (TNBC)0.049[7][8]
MDA-MB-231 (TNBC)0.026[7][8]
T47D (ER+)> 1[7][8]
A549 (NSCLC)0.026[9]

Table 2: Enzyme Inhibition Data for Glutamine Antagonists

AntagonistTarget Enzyme(s)Inhibition TypeKi/IC50Reference(s)
This compound (DON) Multiple glutamine-utilizing enzymes (e.g., GLS, amidotransferases)Irreversible, CovalentLow micromolar[10]
Azaserine Multiple glutamine-utilizing enzymes (e.g., glutamine-PRPP amidotransferase)Irreversible, Covalent-[4][11]
Acivicin Multiple glutamine-utilizing enzymes (e.g., GMP synthetase, CTP synthetase)Irreversible, CovalentKi values from 2 to 420 µM[5]
CB-839 (Telaglenastat) Glutaminase 1 (GLS1) - KGA and GAC isoformsReversible, AllostericIC50 < 50 nM for GAC, > 1000 nM for GLS2[7][8]

Table 3: Comparative Pharmacokinetics of DON and its Prodrugs

CompoundKey Pharmacokinetic FeatureFindingReference(s)
DRP-104 vs. JHU-083 Tumor-to-Plasma and Tumor-to-GI Tissue Partitioning RatioDRP-104 showed a >2.5-fold improved tumor/plasma and >3-fold improved tumor/GI tissue partitioning ratio compared to JHU-083.[7][7]
DRP-104 Tumor-Specific ActivationPreferentially bioactivated to DON in the tumor while being bioinactivated in GI tissues.[7][7][12]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of glutamine antagonists. Below are protocols for key experiments cited in the evaluation of these compounds.

Enzyme Inhibition Assay (Glutaminase Activity)

This assay determines the inhibitory potential of a compound against glutaminase.

Materials:

  • Recombinant human glutaminase (GAC isoform)

  • Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, 2 mM NADP+, 0.01% Triton X-100

  • L-glutamine (substrate)

  • Glutamate dehydrogenase (GDH) for a coupled reaction

  • Test compounds (e.g., CB-839) dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of fluorescence measurement (Ex340/Em460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, GDH, and the test compound dilutions.

  • Add L-glutamine to each well.

  • Initiate the reaction by adding the recombinant glutaminase to each well.

  • Immediately begin monitoring the increase in fluorescence at 340 nm excitation and 460 nm emission, which corresponds to the production of NADPH in the GDH-coupled reaction.

  • Record fluorescence readings every minute for 15-30 minutes.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response equation to determine the IC50 value.[9][13]

Cell Viability and Proliferation Assays

These assays measure the cytotoxic or cytostatic effects of glutamine antagonists on cancer cells.

a) MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Glutamine antagonist (e.g., DON, azaserine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the glutamine antagonist for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the IC50 value.[14][15]

b) Resazurin (B115843) (alamarBlue) Assay

This assay is similar to the MTT assay but uses the reduction of resazurin to the fluorescent resorufin (B1680543) as an indicator of metabolic activity.

Procedure:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • After the treatment period, add 10 µL of resazurin solution to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence with an appropriate filter set (e.g., excitation 560 nm, emission 590 nm).

  • Calculate cell viability as described for the MTT assay.

Metabolic Flux Analysis using 13C-labeled Glutamine

This technique traces the fate of glutamine-derived carbons through various metabolic pathways.

Materials:

  • Cancer cell line

  • Culture medium with and without glutamine

  • 13C-labeled glutamine (e.g., [U-13C5]glutamine)

  • Cold extraction solvent (e.g., 80% methanol, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Replace the standard medium with a medium containing 13C-labeled glutamine and incubate for a time course to allow for isotopic labeling of downstream metabolites.

  • Rapidly quench metabolism by aspirating the medium and adding the cold extraction solvent.

  • Scrape the cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Analyze the extracted metabolites by LC-MS to determine the mass isotopologue distribution (MID) for key metabolites in pathways such as the TCA cycle and lipogenesis.

  • The fractional enrichment of 13C in these metabolites provides a quantitative measure of the flux through glutamine-dependent pathways.[8][16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes related to glutamine antagonism.

Glutamine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int SLC1A5/ASCT2 Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Nucleotides Nucleotides (Purines, Pyrimidines) Glutamine_int->Nucleotides Amidotransferases Amino_Acids Other Amino Acids Glutamine_int->Amino_Acids Various Enzymes alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases GSH Glutathione (GSH) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle DON DON / Azaserine / Acivicin DON->Glutamine_int Broad-Spectrum Inhibition CB839 CB-839 (Telaglenastat) CB839->Glutamate Selective GLS1 Inhibition

Caption: Glutamine metabolism and points of inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate treatment 2. Treat with Glutamine Antagonist (Dose-Response) cell_seeding->treatment incubation 3. Incubate for Specified Duration (e.g., 72 hours) treatment->incubation reagent_addition 4. Add Viability Reagent (e.g., MTT, Resazurin) incubation->reagent_addition readout 5. Measure Absorbance or Fluorescence reagent_addition->readout calculation 6. Calculate % Viability vs. Control readout->calculation ic50 7. Determine IC50 Value calculation->ic50

Caption: Workflow for a cell viability assay.

Prodrug_Activation cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_gi Gastrointestinal Tract Prodrug DON Prodrug (e.g., JHU-083, DRP-104) (Inactive) DON_active DON (Active) Prodrug->DON_active Tumor-Specific Enzymes Inert_Metabolite Inert Metabolite Prodrug->Inert_Metabolite GI Enzymes Inhibition Inhibition of Glutamine Metabolism DON_active->Inhibition

Caption: Prodrug strategy for tumor-targeted DON delivery.

Conclusion

The landscape of glutamine antagonist development has evolved significantly. While the potent, broad-spectrum activity of this compound established the therapeutic potential of targeting glutamine metabolism, its clinical translation was hindered by toxicity. The advent of selective glutaminase inhibitors like CB-839 offers a more targeted approach with a potentially improved safety profile. Furthermore, the development of sophisticated prodrug strategies for DON, exemplified by JHU-083 and DRP-104, represents a promising avenue to harness the broad anti-tumor efficacy of DON while minimizing its detrimental side effects. The choice of a glutamine antagonist for research or clinical development will depend on the specific context, including the cancer type, the desired breadth of metabolic inhibition, and the therapeutic window. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to make informed decisions in this dynamic and promising field of cancer metabolism.

References

A Researcher's Guide to Validating the On-Target Effects of 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist, with other inhibitors of glutamine metabolism. It details experimental methodologies for validating on-target effects and presents quantitative data to facilitate objective comparison, aiding researchers in the strategic design of their investigations into cancer metabolism and other glutamine-dependent pathologies.

Introduction to Glutamine Antagonism and this compound (DON)

Glutamine is a critical nutrient for highly proliferative cells, serving as a key carbon and nitrogen source for the synthesis of nucleotides, amino acids, and lipids, as well as replenishing the TCA cycle (anaplerosis).[1][2] This "glutamine addiction" makes glutamine metabolism an attractive target for cancer therapy.[1][3]

This compound (DON) is a natural product isolated from Streptomyces that acts as a powerful, broad-spectrum glutamine antagonist.[4][5] It functions as an irreversible inhibitor by covalently binding to the active sites of numerous glutamine-utilizing enzymes.[2][4] While DON has shown robust anti-tumor efficacy in preclinical and early clinical studies, its development was historically hindered by dose-limiting gastrointestinal toxicities, as normal intestinal cells are also highly dependent on glutamine.[1][4] Renewed interest has been fueled by the development of prodrugs like JHU-083 and DRP-104 (sirpiglenastat), which aim to improve tumor-specific delivery and minimize systemic side effects.[4][6][7]

Validating that the observed effects of DON are due to the inhibition of its intended targets is crucial for preclinical and clinical development. This guide outlines the key experimental approaches to confirm on-target engagement and compares DON to other notable glutamine metabolism inhibitors.

Comparative Analysis of Glutamine Metabolism Inhibitors

DON's broad activity profile distinguishes it from more selective inhibitors. While this can be advantageous in overcoming metabolic escape pathways, it also contributes to its toxicity profile.[8] The table below compares DON with CB-839 (Telaglenastat), a selective, allosteric inhibitor of glutaminase (B10826351) (GLS), the enzyme that catalyzes the first step in glutaminolysis.

Table 1: Comparison of Glutamine Metabolism Inhibitors

FeatureThis compound (DON) CB-839 (Telaglenastat)
Mechanism of Action Covalent, irreversible inhibitor of the glutamine binding site.[2][4]Allosteric, reversible inhibitor of Glutaminase (GAC isoform).[9][10]
Target(s) Broad-spectrum: Glutaminase (GLS), CTP synthetase, GMP synthetase, GFAT, and other glutamine amidotransferases.[3][5][11]Selective for Glutaminase (GLS1), particularly the GAC isoform.[9][12]
Potency (IC50) Potent, with activity in the low micromolar to nanomolar range depending on the enzyme and cell type.[13]Potent against GAC (IC50 ≈ 2-300 nmol/L in sensitive TNBC cell lines).[9][14]
Key Cellular Effects Inhibition of nucleotide synthesis, hexosamine biosynthesis, TCA cycle anaplerosis, and mTOR signaling.[4][15][16]Blocks conversion of glutamine to glutamate, depleting TCA cycle intermediates and increasing oxidative stress.[14][17]
Advantages Broad inhibition profile may prevent metabolic reprogramming and resistance.[8] Prodrugs (e.g., JHU-083) enhance tumor targeting.[15]Orally bioavailable with a better-tolerated safety profile due to target selectivity.
Limitations High potential for on-target toxicity in normal tissues (e.g., GI tract) due to broad activity.[1][6]Cancer cells can develop resistance by upregulating alternative metabolic pathways.[8]

Experimental Protocols for On-Target Validation

Confirming that DON's effects are a direct result of inhibiting glutamine-dependent enzymes requires a multi-faceted experimental approach.

Directly measuring the inhibition of key target enzymes in the presence of DON is a fundamental validation step.

Protocol: Fluorometric Glutaminase (GLS) Activity Assay

This protocol is adapted from commercially available kits and measures the production of ammonia, a byproduct of the glutaminase reaction.[18][19]

  • Sample Preparation: Homogenize cells or tissue (~10 mg or 4x10^5 cells) in 100 µL of cold GLS Assay Buffer.[20]

  • Lysis: Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C.[20] Collect the supernatant (lysate).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reaction Setup: In a 96-well plate, add sample lysate to wells. Include a positive control (recombinant GLS enzyme) and a negative control (assay buffer).

  • Inhibitor Treatment: Add varying concentrations of DON to the appropriate wells.

  • Reaction Initiation: Prepare a working reagent containing L-glutamine substrate and o-phthalaldehyde (B127526) (OPA) probe. Add the working reagent to all wells to start the reaction.[18]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[21]

  • Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of approximately 415/475 nm.[19] The increase in fluorescence is proportional to glutaminase activity.

  • Analysis: Calculate the rate of reaction and determine the IC50 value of DON by plotting activity versus inhibitor concentration.

This powerful technique tracks the fate of labeled nutrients to quantify their contribution to various metabolic pathways, providing a direct readout of target engagement.[22]

Protocol: ¹³C-Glutamine Tracing to Validate Inhibition of Glutaminolysis [23][24]

  • Cell Culture: Culture cells in standard glutamine-containing medium until they reach the exponential growth phase.

  • Media Switch: Remove the standard medium, wash cells twice with pre-warmed PBS, and switch to a medium where standard glutamine is replaced with uniformly labeled L-Glutamine-¹³C₅.[23]

  • Inhibitor Treatment: Treat cells with DON or a vehicle control for a predetermined time (e.g., 4-24 hours).

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Quench metabolism by adding ice-cold 80% methanol (B129727) (-80°C).[24]

    • Scrape the cells and collect the cell/methanol mixture.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet debris.[23]

  • Sample Analysis: Analyze the supernatant containing the extracted metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: On-target inhibition of glutamine metabolism by DON will result in a significant decrease in the abundance of ¹³C-labeled TCA cycle intermediates (e.g., glutamate, α-ketoglutarate, malate) compared to vehicle-treated cells.[22][25]

Inhibition of glutamine metabolism impacts critical signaling pathways, most notably the mTORC1 pathway, which senses amino acid availability.[16] Validating changes in these pathways provides evidence of the downstream consequences of on-target DON activity.

Protocol: Western Blot for mTORC1 Pathway Activity [26][27]

  • Cell Lysis: After treatment with DON, aspirate the media and immediately lyse cells in cold NP-40 or RIPA lysis buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[27]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key mTORC1 pathway proteins. Recommended targets include:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-S6 Ribosomal Protein (Ser240/244)

    • Total S6 Ribosomal Protein

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[16]

  • Analysis: On-target activity of DON is expected to decrease the ratio of phosphorylated S6K and S6 to their total protein levels, indicating suppression of mTORC1 signaling.[15][28][29]

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex interactions involved in glutamine metabolism and the experimental strategies used for validation.

G cluster_0 Extracellular Space cluster_1 Cytoplasm & Mitochondria Glutamine_ext Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) Glutamine_int->Nucleotides Amidotransferases Hexosamine Hexosamine Biosynthesis Glutamine_int->Hexosamine GFAT mTORC1 mTORC1 Signaling Glutamine_int->mTORC1 Amino Acid Sensing aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA DON DON DON->Glutamate DON->Nucleotides DON->Hexosamine CB839 CB-839 CB839->Glutamate

Caption: Glutamine metabolism pathways and sites of inhibitor action.

G start Hypothesis: DON inhibits glutamine metabolism enz_assay 1. Enzyme Activity Assay (e.g., Glutaminase Assay) start->enz_assay Direct Target? flux_analysis 2. Metabolic Flux Analysis (¹³C-Glutamine Tracing) enz_assay->flux_analysis Functional Impact on Pathway? western_blot 3. Downstream Signaling (Western Blot for mTORC1) flux_analysis->western_blot Downstream Consequence? phenotype 4. Cellular Phenotype (Proliferation/Viability Assays) western_blot->phenotype Biological Outcome? validation Conclusion: On-Target Effect Validated phenotype->validation

Caption: Experimental workflow for validating the on-target effects of DON.

Conclusion

Validating the on-target effects of this compound is a critical step in its preclinical and clinical evaluation. Due to its broad inhibitory profile, a combination of direct enzyme assays, metabolic flux analysis, and assessment of downstream signaling pathways is required for comprehensive validation. By employing the methodologies outlined in this guide, researchers can rigorously confirm that the observed anti-proliferative and metabolic effects of DON are a direct consequence of its intended mechanism of action, thereby strengthening the rationale for its therapeutic use. The development of next-generation prodrugs continues to mitigate the historical toxicity concerns, positioning DON and its derivatives as promising agents in the landscape of metabolic cancer therapies.[1][4]

References

Unveiling the Cellular Impact of Deoxynivalenol: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the activity of deoxynivalenol (B1670258) (DON), a prevalent mycotoxin, within a cellular context is paramount. This guide provides an objective comparison of key biochemical assays, supported by experimental data, to effectively measure the cellular response to DON exposure.

Deoxynivalenol, a trichothecene (B1219388) mycotoxin produced by Fusarium species, contaminates a wide range of cereal grains and poses a significant threat to human and animal health. Its primary mechanism of action involves binding to the 60S ribosomal subunit, leading to the inhibition of protein synthesis, a phenomenon known as the ribotoxic stress response. This initial insult triggers a cascade of downstream cellular events, including the activation of mitogen-activated protein kinases (MAPKs), induction of apoptosis, and alterations in cell viability and proliferation.[1][2][3] This guide will delve into the various biochemical assays available to researchers to dissect and quantify these cellular responses to DON.

Comparing the Arsenal: Assays to Measure DON's Cellular Effects

A variety of assays are available to measure the multifaceted impact of DON on cells. The choice of assay depends on the specific cellular process being investigated. Below is a comparative summary of commonly used assays, with quantitative data on their sensitivity to DON.

Assay CategorySpecific AssayPrincipleEndpoint MeasuredTypical DON Concentration RangeReference Cell Lines
Cell Viability & Cytotoxicity MTT AssayMitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan (B1609692) product.Metabolic activity0.1 - 100 µMIPEC-J2, HepG2, MDBK[4][5][6]
WST-1 AssaySimilar to MTT, cleavage of WST-1 by mitochondrial dehydrogenases in viable cells produces a soluble formazan.Metabolic activity0.9 - 10 µMIPEC-1, IPEC-J2[7]
Sulforhodamine B (SRB) AssaySRB binds to basic amino acids of cellular proteins in a stoichiometric manner.Total protein content (cell mass)10 - 40 µmol/LRTgill-W1[7]
Neutral Red (NR) AssayUptake of the supravital dye Neutral Red into the lysosomes of viable cells.Lysosomal integrity20 - 40 µmol/LRTgill-W1[7]
Lactate Dehydrogenase (LDH) AssayMeasurement of LDH released from cells with damaged plasma membranes.Membrane integrity (cytotoxicity)≥ 2.25 µg/mLMDBK[5]
Protein Synthesis Inhibition [³H]-Leucine Incorporation AssayMeasurement of the incorporation of radiolabeled leucine (B10760876) into newly synthesized proteins.Rate of protein synthesisIC₅₀ values vary by cell type (e.g., 6600 nM in HepG2 for cycloheximide, a known inhibitor)[8][9][10]HepG2, Primary Rat Hepatocytes[8][9][10]
Apoptosis Caspase-3 Activity AssayColorimetric or fluorometric detection of the activity of caspase-3, a key executioner caspase in apoptosis.Caspase-3 enzymatic activityIC₅₀ dose (e.g., 1.135 µg/mL in Hela cells)Hela, Chang liver cells[11]
Annexin V/Propidium Iodide (PI) StainingFlow cytometry or fluorescence microscopy detection of phosphatidylserine (B164497) externalization (Annexin V) and loss of membrane integrity (PI).Apoptotic and necrotic cell populationsNot explicitly quantified in the provided context, but widely used to confirm apoptosis.[12][13][14][15][16]Jurkat, A375[13]
MAPK Pathway Activation Western BlottingDetection of phosphorylated forms of key MAPK proteins (p38, JNK, ERK) using specific antibodies.Phosphorylation status of target proteins0.5 µMJurkat T-cells
ELISAEnzyme-linked immunosorbent assay to quantify the levels of phosphorylated MAPK proteins.Concentration of phosphorylated target proteinsNot explicitly quantified in the provided context, but a common method for MAPK analysis.[17]Various
Flow CytometryIntracellular staining with phospho-specific antibodies to quantify MAPK activation at the single-cell level.Phosphorylation status in individual cellsNot explicitly quantified in the provided context, but a powerful tool for this analysis.[18]Various

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments cited in this guide.

MTT Assay for Cell Viability

This protocol is adapted from studies on various cell lines exposed to DON.[4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • DON Treatment: Prepare serial dilutions of DON in complete medium. Remove the old medium from the wells and add 100 µL of the DON dilutions. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for MAPK Activation

This protocol is a standard method for analyzing protein phosphorylation.[12][19]

  • Cell Lysis: After treating cells with DON for the desired time, wash them twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK overnight at 4°C with gentle agitation. Also, probe separate membranes with antibodies for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

Annexin V/PI Staining for Apoptosis by Flow Cytometry

This protocol is a standard method for quantifying apoptosis.[12][20]

  • Cell Preparation: Following DON treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Pathways and Processes

To better understand the mechanisms of DON activity and the experimental approaches, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

DON_Signaling_Pathway DON Deoxynivalenol (DON) Ribosome 60S Ribosomal Subunit DON->Ribosome Binds to RSR Ribotoxic Stress Response Ribosome->RSR Induces Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Inhibits MAPK MAPK Activation (p38, JNK, ERK) RSR->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Leads to

Caption: Simplified signaling pathway of Deoxynivalenol (DON) in cells.

Experimental_Workflow Cell_Culture Cell Culture (e.g., IPEC-J2, HepG2) DON_Treatment DON Treatment (Dose- and Time-response) Cell_Culture->DON_Treatment Assays Biochemical Assays DON_Treatment->Assays Viability Cell Viability/Cytotoxicity (MTT, WST-1, LDH) Assays->Viability Protein_Synth Protein Synthesis ([³H]-Leucine) Assays->Protein_Synth Apoptosis Apoptosis (Caspase-3, Annexin V/PI) Assays->Apoptosis MAPK MAPK Activation (Western Blot, ELISA) Assays->MAPK Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Protein_Synth->Data_Analysis Apoptosis->Data_Analysis MAPK->Data_Analysis

References

Synergistic Cytotoxicity of Deoxynivalenol with Metabolic Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic cytotoxic effects of Deoxynivalenol (B1670258) (DON), a prevalent mycotoxin, when combined with other metabolic inhibitors. Understanding these interactions is crucial for assessing the toxicological risks of co-contaminants in food and feed and for exploring potential therapeutic applications in oncology. This document summarizes quantitative data from experimental studies, details relevant methodologies, and visualizes key cellular pathways to offer a comprehensive resource for the scientific community.

Introduction to Synergistic Effects of Deoxynivalenol

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene (B1219388) mycotoxin produced by fungi of the Fusarium genus, which commonly contaminate cereals like wheat, barley, and corn. At the cellular level, DON is a potent inhibitor of protein synthesis through its binding to the 60S ribosomal subunit. This action triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent downstream effects, including apoptosis, cell cycle arrest, and modulation of immune responses.

In real-world scenarios, exposure to DON often occurs concurrently with other mycotoxins and xenobiotics. The combined toxicological effects of these mixtures can be additive, synergistic, or antagonistic. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is of particular concern as it can lead to adverse health outcomes even at low concentrations of individual toxins. This guide focuses on the synergistic cytotoxicity observed when DON is combined with other mycotoxins that also act as metabolic disruptors.

Comparative Analysis of Cytotoxicity

The synergistic cytotoxicity of DON with other mycotoxins, particularly other trichothecenes like Nivalenol (NIV), has been documented in various cell lines. The degree of synergism is often dependent on the cell type, the ratio of the combined toxins, and the specific endpoint being measured. The Combination Index (CI) method, based on the Chou-Talalay median-effect principle, is a widely used quantitative method to assess drug or toxin interactions, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Comparative Cytotoxicity (IC50) of DON and Other Mycotoxins in Various Cell Lines

MycotoxinCell LineIncubation Time (h)IC50 (µM)Reference
Deoxynivalenol (DON) Caco-2246.17 ± 0.93[1]
Caco-2482.91 ± 0.65[1]
Caco-2721.46 ± 0.42[1]
HepG224~ 5[1]
HepG248~ 2.5[1]
HepG272~ 1[1]
IPEC-1-1.2 - 3.6[2]
GES-124< 6 ppm[3]
Nivalenol (NIV) Caco-2-1.19 ± 0.06[4]
IPEC-1-0.8 - 1.0[2]
GES-124< 2 ppm[3]
Zearalenone (ZEN) Caco-224>100[5]
Caco-248~80[5]
Caco-272~60[5]
HepG224>100[6]
HepG24826.0 ± 2.1[6]
HepG27220.6 ± 2.9[6]
Fumonisin B1 (FB1) HT-2972>8.6[7]
Caco-2-20[7]

Table 2: Synergistic Cytotoxicity of Deoxynivalenol (DON) in Combination with Nivalenol (NIV)

Cell LineCombination Ratio (DON:NIV)Effect LevelCombination Index (CI)InteractionReference
Caco-2Dietary Exposure RatiosIC10 - IC90< 1 (most fractions)Synergism[8]
IPEC-1-10% cytotoxicity< 1Synergism[9][10]
GES-1-IC10 - IC80< 1Synergism[3]

Signaling Pathways and Mechanisms of Synergism

The synergistic cytotoxicity of DON with other metabolic inhibitors often involves the potentiation of shared or convergent signaling pathways, primarily leading to the induction of apoptosis.

Ribotoxic Stress and MAPK Activation

Both DON and NIV are potent inducers of the ribotoxic stress response. Their combined action leads to a more pronounced and sustained activation of MAPK pathways, including ERK, JNK, and p38. This amplified signaling cascade overwhelms cellular defense mechanisms, pushing the cell towards apoptosis.

DON Deoxynivalenol (DON) Ribosome Ribosome DON->Ribosome NIV Nivalenol (NIV) NIV->Ribosome RSR Ribotoxic Stress Response Ribosome->RSR MAPK MAPK Activation (JNK, p38, ERK) RSR->MAPK Apoptosis Apoptosis MAPK->Apoptosis

DON and NIV induce apoptosis via the ribotoxic stress response.
Mitochondrial Dysfunction and Oxidative Stress

Co-exposure to DON and other mycotoxins can exacerbate mitochondrial damage, leading to a decrease in mitochondrial membrane potential, impaired ATP synthesis, and increased production of reactive oxygen species (ROS). The resulting oxidative stress further damages cellular components and amplifies apoptotic signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours.

  • Toxin Treatment: The culture medium is replaced with fresh medium containing various concentrations of the individual toxins or their combinations. Control wells with untreated cells and solvent controls are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used for background correction.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values (the concentration that inhibits 50% of cell viability) are determined from dose-response curves.

Calculation of Combination Index (CI)

The Chou-Talalay method is used to quantify the interaction between two or more drugs/toxins. The CI is calculated using the following equation:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (x% inhibition), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect. Software such as CompuSyn can be used for these calculations.[4][11]

cluster_0 Data Input cluster_1 Analysis cluster_2 Output Dose_Effect_A Dose-Effect Data (Compound A) CompuSyn CompuSyn Software (or manual calculation) Dose_Effect_A->CompuSyn Dose_Effect_B Dose-Effect Data (Compound B) Dose_Effect_B->CompuSyn Dose_Effect_AB Dose-Effect Data (Combination A+B) Dose_Effect_AB->CompuSyn CI_Value Combination Index (CI) CompuSyn->CI_Value Interaction_Type Interaction Type (Synergism, Additive, Antagonism) CI_Value->Interaction_Type

References

A Head-to-Head Comparison of DON and JHU-083: Potent Glutamine Antagonists in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent glutamine antagonists: 6-Diazo-5-oxo-L-norleucine (DON) and its prodrug, JHU-083. By objectively presenting experimental data, detailed methodologies, and visualizing key pathways, this document serves as a valuable resource for selecting the appropriate antagonist for preclinical and clinical cancer research.

Introduction: The Role of Glutamine in Cancer and the Advent of Antagonists

Cancer cells exhibit a heightened dependence on glutamine for their rapid proliferation and survival, a phenomenon termed "glutamine addiction."[1] This metabolic vulnerability has made the inhibition of glutamine metabolism a promising therapeutic strategy. DON, a broad-spectrum glutamine antagonist, has long been recognized for its potent anti-tumor activity.[2] However, its clinical utility has been hampered by significant gastrointestinal toxicity.[2] To address this limitation, JHU-083 was developed as a prodrug of DON, designed for preferential activation within the tumor microenvironment, thereby minimizing systemic side effects.[3][4]

Mechanism of Action: Broad Inhibition of Glutamine-Utilizing Enzymes

Both DON and its active form derived from JHU-083 function as glutamine mimics, irreversibly inhibiting a wide range of enzymes that utilize glutamine as a substrate.[5] This broad-spectrum inhibition disrupts multiple critical metabolic pathways essential for cancer cell growth, including:

  • Nucleotide Synthesis: Purine and pyrimidine (B1678525) synthesis, crucial for DNA and RNA replication.

  • Amino Acid Synthesis: Production of other non-essential amino acids.

  • Hexosamine Biosynthesis: Synthesis of precursors for glycosylation.

  • Glutaminolysis: The conversion of glutamine to glutamate, a key step in replenishing the tricarboxylic acid (TCA) cycle.[6]

This multi-pronged attack on cancer cell metabolism makes these compounds potent anti-proliferative agents.

dot

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_inhibition Glutamine_ext Glutamine Glutamine_in Glutamine Glutamine_ext->Glutamine_in SLC1A5/ASCT2 Glutamate Glutamate Glutamine_in->Glutamate Glutaminase (GLS) and other amidotransferases Nucleotides Nucleotide Synthesis Glutamine_in->Nucleotides Amino_Acids Amino Acid Synthesis Glutamine_in->Amino_Acids Hexosamines Hexosamine Biosynthesis Glutamine_in->Hexosamines Glutaminase Glutaminase (GLS) and other amidotransferases alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase (GDH) / Transaminases TCA TCA Cycle alpha_KG->TCA DON_JHU083 DON / JHU-083 DON_JHU083->Nucleotides DON_JHU083->Amino_Acids DON_JHU083->Hexosamines DON_JHU083->Glutaminase

Caption: Glutamine metabolism pathway and points of inhibition by DON/JHU-083.

Quantitative Performance Data: A Head-to-Head Comparison

The in vitro potency of DON and JHU-083 has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes available IC50 data, providing a comparative overview of their anti-proliferative activity.

AntagonistClassTarget(s)Cancer Cell LineIC50 (µM)
DON Broad-SpectrumMultiple Glutamine-Utilizing EnzymesKPC (Pancreatic)~1-9[7]
PaTu 8988T (Pancreatic)~4-100[7]
JHU-083 Broad-Spectrum (DON Prodrug)Multiple Glutamine-Utilizing EnzymesMDA-MB-231 (Breast)Not explicitly stated, but showed dose-dependent growth inhibition[1]
D425MED (Medulloblastoma)Showed dose-dependent growth inhibition[8]
Glioma Cell Lines (e.g., BT142, Br23c)Showed dose-dependent reduction in cell viability[9]

Note: IC50 values can vary depending on the specific cell line, assay conditions, and incubation time. The data presented here is compiled from multiple studies to provide a comparative overview.

Experimental Protocols: Methodologies for Key Experiments

In Vitro Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol outlines a standard procedure for determining the IC50 values of DON and JHU-083 in adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DON and JHU-083 stock solutions (dissolved in a suitable solvent like DMSO or sterile water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of DON and JHU-083 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stocks).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[10]

dot

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with DON/JHU-083 dilutions incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan in DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining IC50 values using an MTT assay.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of DON and JHU-083 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Matrigel (optional, for subcutaneous injection)

  • DON and JHU-083 formulations for in vivo administration (e.g., dissolved in PBS)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, DON, JHU-083).

  • Drug Administration: Administer the compounds to the respective groups according to the planned dosing schedule and route (e.g., intraperitoneal, oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Plot the average tumor volume over time for each treatment group. Statistically analyze the differences in tumor growth between the groups.

Signaling Pathway Analysis: Disruption of mTOR Signaling

A key downstream effect of glutamine antagonism by DON and JHU-083 is the disruption of the mTOR (mammalian target of rapamycin) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. By inhibiting glutamine metabolism, DON and JHU-083 lead to a reduction in the levels of key metabolites that are required for mTORC1 activation. This, in turn, leads to decreased phosphorylation of downstream targets of mTORC1, such as S6 kinase and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell cycle progression.[11][12]

dot

Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis TCA_Intermediates TCA Cycle Intermediates Glutaminolysis->TCA_Intermediates mTORC1 mTORC1 TCA_Intermediates->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth DON_JHU083 DON / JHU-083 DON_JHU083->Glutaminolysis

Caption: Inhibition of glutamine metabolism by DON/JHU-083 disrupts mTORC1 signaling.

Conclusion: A Promising Prodrug Strategy for Cancer Therapy

The development of JHU-083 represents a significant advancement in the field of glutamine antagonist therapy. By acting as a prodrug of DON, JHU-083 retains the potent, broad-spectrum anti-tumor activity of its parent compound while offering a potentially improved safety profile through tumor-targeted activation.[3] Preclinical studies have consistently demonstrated its efficacy in a variety of cancer models, highlighting its potential as a valuable therapeutic agent.[4][13][14] Further research and clinical trials are warranted to fully elucidate the therapeutic potential of JHU-083 in the treatment of human cancers.

References

Assessing Target Engagement of 6-Diazo-5-oxo-L-norleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to assess the target engagement of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist, with alternative metabolic inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Executive Summary

This compound (DON) is a powerful, irreversible inhibitor of a broad range of glutamine-utilizing enzymes, making it a compound of significant interest in cancer metabolism research.[1] However, its clinical development has been hampered by dose-limiting toxicities.[1][2] This has led to the development of tumor-targeted prodrugs, such as DRP-104 (sirpiglenastat) and JHU-083, designed to improve the therapeutic index.[2][3] Assessing the target engagement of DON and its analogues is crucial for understanding their efficacy and safety profiles. This guide compares DON and its prodrugs with other glutamine metabolism inhibitors, such as the glutaminase (B10826351) (GLS) inhibitor CB-839 (Telaglenastat), and provides an overview of experimental approaches to quantify their interaction with their intended targets.

Comparative Analysis of Glutamine Metabolism Inhibitors

The following tables summarize the performance of DON, its prodrug DRP-104, and the alternative glutaminase inhibitor CB-839.

Table 1: In Vivo Efficacy and Toxicity Comparison of DON and DRP-104

CompoundDoseAdministrationEfficacy (Tumor Growth)Toxicity (Body Weight Loss)Reference
DON1 mg/kgIntravenous, 5 days/week for 2 weeksComplete tumor regression~20-30% reduction[1][4]
DRP-1041 mg/kg (DON equivalent)Intravenous, 5 days/week for 2 weeksComplete tumor regressionMaintained body weight[1][4]
DRP-1040.1, 0.3, 1 mg/kg (DON equivalent)Subcutaneous, 5 days/weekDose-dependent tumor growth inhibition; complete regression at 0.3 and 1 mg/kgMinimal effects on body weight[4]

Table 2: In Vitro Potency of Glutamine Metabolism Inhibitors

CompoundTarget(s)Cell LineAssayEC50 / IC50Reference
DONBroad glutamine antagonistP493B lymphomaCell viability4.0 ± 0.6 µM[4]
DRP-104Prodrug of DONP493B lymphomaCell viability10 ± 1.9 µM[4]
CB-839 (Telaglenastat)Glutaminase 1 (GLS1)Recombinant human GACEnzymatic activity24 nM[5]
CB-839 (Telaglenastat)Endogenous mouse kidney glutaminaseMouse kidney homogenateEnzymatic activity23 nM[5]
CB-839 (Telaglenastat)Endogenous mouse brain glutaminaseMouse brain homogenateEnzymatic activity28 nM[5]

Experimental Protocols for Assessing Target Engagement

Accurate assessment of target engagement is critical for the development of drugs like DON and its alternatives. Below are detailed methodologies for key experimental approaches.

LC-MS/MS for Quantifying Glutamine and Glutamate (B1630785)

A primary method for assessing the target engagement of glutamine antagonists is to measure the downstream metabolic consequences of enzyme inhibition, specifically the ratio of glutamine to its product, glutamate.

Objective: To quantify the levels of glutamine and glutamate in plasma, tumor tissue, or cell culture media to determine the extent of target inhibition.

Materials:

  • Biological sample (plasma, tissue homogenate, or cell media)

  • Internal standards (e.g., deuterated glutamine and glutamate)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Heptafluorobutyric acid (HFBA) (as an ion-pairing agent)

  • LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS)[6]

  • C18 reverse-phase column

Protocol:

  • Sample Preparation:

    • For plasma or cell media: To 100 µL of sample, add 200 µL of ice-cold acetonitrile containing internal standards.[6]

    • For tissue: Homogenize the tissue in an appropriate ice-cold extraction solvent (e.g., 80% methanol).

    • Vortex the mixture vigorously and centrifuge to precipitate proteins.

    • Collect the supernatant and dilute with water before analysis.[6]

  • Liquid Chromatography:

    • Use a C18 column for separation.

    • Mobile Phase A: Water with 0.5% formic acid and 0.3% HFBA.[6]

    • Mobile Phase B: Acetonitrile with 0.5% formic acid and 0.3% HFBA.[6]

    • Run a gradient elution to separate glutamine and glutamate. A critical consideration is the potential for in-source cyclization of glutamine and glutamate to pyroglutamic acid, which can be minimized by optimizing chromatographic separation and mass spectrometry source conditions.[7][8][9][10]

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer in positive ionization mode.[6]

    • Set up Multiple Reaction Monitoring (MRM) to detect specific parent and daughter ion transitions for glutamine, glutamate, and their internal standards.

  • Data Analysis:

    • Quantify the concentrations of glutamine and glutamate by comparing the peak areas of the analytes to their corresponding internal standards.

    • Calculate the glutamine-to-glutamate ratio as a biomarker of target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To determine if DON or its alternatives bind to and stabilize their target enzymes in intact cells.

Materials:

  • Cultured cells

  • Drug of interest (DON, CB-839, etc.)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Apparatus for heating cell suspensions (e.g., PCR cycler)

  • Apparatus for cell lysis (e.g., freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target enzyme

Protocol:

  • Cell Treatment:

    • Treat cultured cells with the drug of interest at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells to allow for drug uptake and binding.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).[11]

  • Cell Lysis and Separation:

    • Lyse the cells using freeze-thaw cycles.[11]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.

    • A shift in the melting temperature (Tm) between the vehicle- and drug-treated groups indicates target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that covalently react with the active site of enzymes to profile their functional state. This technique can be used in a competitive format to identify the targets of an inhibitor.

Objective: To identify the enzyme targets of DON and to assess the selectivity of the inhibitor across the proteome.

Materials:

  • Cell or tissue lysate

  • Inhibitor of interest (DON)

  • Broad-spectrum activity-based probe for the target enzyme class (e.g., a fluorophosphonate probe for serine hydrolases)[12]

  • SDS-PAGE and in-gel fluorescence scanning equipment or LC-MS for proteomic analysis

Protocol:

  • Competitive Inhibition:

    • Pre-incubate the proteome (cell or tissue lysate) with the inhibitor of interest (DON) or a vehicle control.

    • Add the broad-spectrum activity-based probe to the proteome and incubate to allow for labeling of active enzymes.

  • Analysis:

    • Gel-based: Separate the proteins by SDS-PAGE and visualize the probe-labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor is binding to that protein.[12]

    • MS-based: Use a biotinylated probe to enrich the labeled proteins, followed by tryptic digestion and identification and quantification by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins that show reduced labeling in the presence of the inhibitor. These are the potential targets of the compound.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the assessment of DON's target engagement.

G cluster_0 Glutamine Metabolism cluster_1 Inhibitors Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) Nucleotides Nucleotides Glutamine->Nucleotides Amidotransferases Amino_Acids Other Amino Acids Glutamine->Amino_Acids Transaminases Hexosamines Hexosamines Glutamine->Hexosamines GFAT alpha_KG alpha-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase (GDH) TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle DON DON / DRP-104 Glutaminase (GLS) Glutaminase (GLS) DON->Glutaminase (GLS) Amidotransferases Amidotransferases DON->Amidotransferases Transaminases Transaminases DON->Transaminases GFAT GFAT DON->GFAT CB839 CB-839 CB839->Glutaminase (GLS) G cluster_0 In Vitro / In Vivo cluster_1 Sample Processing cluster_2 Analysis cluster_3 Outcome start Treat Cells/Animal with Inhibitor sample Collect Sample (Cells, Plasma, Tissue) start->sample process Metabolite Extraction / Protein Lysis sample->process lcms LC-MS/MS Analysis (Gln/Glu Ratio) process->lcms cetsa CETSA (Thermal Stability) process->cetsa abpp ABPP (Probe Competition) process->abpp end Target Engagement Quantified lcms->end cetsa->end abpp->end G cluster_0 Compound cluster_1 Properties cluster_2 Alternative DON This compound (DON) Efficacy High Efficacy DON->Efficacy Toxicity High Systemic Toxicity DON->Toxicity DRP104 DRP-104 (Prodrug) DRP104->DON releases Targeting Improved Tumor Targeting DRP104->Targeting Reduced_Toxicity Reduced Systemic Toxicity DRP104->Reduced_Toxicity CB839 CB-839 (Telaglenastat) Specificity Specific GLS1 Inhibitor CB839->Specificity

References

A Comparative Guide to the in vivo Efficacy of DON (6-Diazo-5-oxo-L-norleucine) and its Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) has long been a compound of interest in oncology due to its potent inhibition of glutamine-dependent metabolic pathways crucial for cancer cell proliferation. However, its clinical development has been hampered by significant gastrointestinal toxicity.[1][2] To mitigate these toxicities and improve the therapeutic index, several prodrugs of DON have been developed. This guide provides an objective comparison of the in vivo efficacy, safety, and pharmacokinetic profiles of DON and its prominent prodrugs, including JHU-083, DRP-104 (sirpiglenastat), and JHU395, supported by experimental data.

Comparative Efficacy and Safety

The development of DON prodrugs has been driven by the need to enhance its tumor-targeting capabilities while minimizing systemic exposure and associated toxicities. Preclinical studies have demonstrated that these prodrugs can achieve comparable or superior anti-tumor efficacy to DON with a significantly improved safety profile.

JHU-083: A Brain-Penetrant DON Prodrug

JHU-083 is a prodrug of DON designed to have increased oral bioavailability and brain penetration.[3] In preclinical models of brain tumors, JHU-083 has shown significant efficacy. In an orthotopic IDH1R132H glioma model, a high dose of JHU-083 (25 mg/kg) significantly improved survival compared to the control group.[4] In mice with MYC-expressing medulloblastoma, oral administration of JHU-083 led to increased median survival in both immune-deficient (from 21 to 28 days) and immune-competent (from 16 to 25 days) mice.[3][5]

DRP-104 (Sirpiglenastat): A Tumor-Targeted Metabolic Inhibitor

DRP-104 is a novel prodrug designed for preferential activation to DON within the tumor microenvironment. This tumor-targeted approach has resulted in impressive anti-tumor activity and a favorable safety profile in various preclinical models. In the MC38 syngeneic colon cancer model, DRP-104 demonstrated dose-dependent tumor growth inhibition (TGI) and complete tumor regression at higher doses, with minimal impact on body weight.[6] Notably, DRP-104's efficacy is dependent on a functional immune system, with significantly greater TGI observed in immunocompetent mice compared to immunodeficient mice.[6] This highlights the dual mechanism of action of DRP-104: direct tumor cell metabolism inhibition and immune system stimulation.

JHU395: A Nervous Tissue-Penetrant Prodrug

JHU395 is another DON prodrug designed for enhanced delivery to nervous tissue.[7] In a murine model of malignant peripheral nerve sheath tumor (MPNST), chronic oral administration of JHU395 significantly decreased tumor growth without overt gastrointestinal or neurotoxicities.[8] This prodrug delivered over two-fold higher concentrations of DON to the tumor compared to plasma.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of DON prodrugs.

Table 1: In Vivo Efficacy of DON Prodrugs in Various Cancer Models

ProdrugCancer ModelAnimal ModelDosing RegimenKey Efficacy MetricResult
JHU-083 IDH1R132H GliomaOrthotopic Xenograft (Nude Mice)25 mg/kg, i.p., 2 days/weekImproved SurvivalP = 0.027 vs. control[4]
JHU-083 MYC-driven MedulloblastomaOrthotopic Xenograft (Immune-deficient)20 mg/kg, p.o., twice weeklyIncreased Median Survival28 days vs. 21 days in control[3]
JHU-083 MYC-driven MedulloblastomaOrthotopic Xenograft (Immune-competent)20 mg/kg, p.o., twice weeklyIncreased Median Survival25 days vs. 16 days in control[3]
DRP-104 MC38 Colon CarcinomaSyngeneic (C57BL/6 Mice)1 mg/kg, s.c., 5 days/weekTumor Growth InhibitionComplete tumor regression[6]
DRP-104 MC38 Colon CarcinomaSyngeneic (C57BL/6 Mice)1 mg/kg, s.c., 5 days/weekBody Weight ChangeMinimal effect[6]
DRP-104 MC38 Colon CarcinomaSyngeneic (C57BL/6 Mice)Combination with anti-PD-1Improved SurvivalSignificant improvement vs. monotherapies[6]
JHU395 Malignant Peripheral Nerve Sheath TumorFlank Xenograft (Murine)1.2 mg/kg transitioning to 0.5 mg/kg, p.o., dailyDecreased Tumor GrowthSignificant decrease compared to vehicle[7]

Table 2: Bioavailability and Toxicity Profile of DON and its Prodrugs

CompoundKey FeatureMetricResult
DON Gastrointestinal ToxicityDose-limiting toxicity observed in clinical trials.[1][2]High incidence of nausea, vomiting, and diarrhea.[2]
JHU-083 Brain PenetrationBrain-to-plasma ratio of DON10-fold higher with JHU-083 compared to DON administration.[9]
DRP-104 Tumor-Targeted DeliveryTumor vs. GI tissue exposure to DON11-fold greater exposure in tumor.[6]
DRP-104 Gastrointestinal ToxicityHistopathologyNo adverse effects at lower doses; mild lymphocytic infiltration at the highest dose.[6]
JHU395 Tumor-Targeted DeliveryTumor-to-plasma exposure of DONOver 2-fold higher in tumor.[8]
JHU395 Systemic ToxicityOvert toxicitiesNo overt GI or neuro-toxicities observed.[8]

Experimental Protocols

Orthotopic Glioma Xenograft Model (for JHU-083 efficacy)
  • Cell Line: BT142 IDH1R132H glioma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Intracranial injection of tumor cells into the brain parenchyma.[10][11][12]

  • Drug Administration: JHU-083 administered intraperitoneally (i.p.) at the indicated doses and schedule.

  • Efficacy Assessment: Survival was monitored, and statistical analysis was performed using the log-rank test.

experimental_workflow_glioma cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis cell_culture BT142 IDH1R132H Cell Culture implantation Intracranial Tumor Cell Implantation cell_culture->implantation animal_prep Nude Mice Acclimatization animal_prep->implantation treatment JHU-083 or Vehicle Administration (i.p.) implantation->treatment monitoring Monitor Survival treatment->monitoring data_analysis Statistical Analysis (Log-rank test) monitoring->data_analysis

Caption: Workflow for in vivo efficacy testing in an orthotopic glioma model.

Syngeneic Colon Carcinoma Model (for DRP-104 efficacy)
  • Cell Line: MC38 murine colon adenocarcinoma cells.

  • Animal Model: C57BL/6 mice (immunocompetent).

  • Tumor Implantation: Subcutaneous (s.c.) injection of MC38 cells into the flank of the mice.[13][14][15]

  • Drug Administration: DRP-104 administered subcutaneously at the indicated doses and schedule.

  • Efficacy Assessment: Tumor volumes were measured regularly using calipers. Body weight was monitored as a measure of toxicity. Survival was also assessed.

experimental_workflow_colon cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis cell_culture MC38 Cell Culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_prep C57BL/6 Mice Acclimatization animal_prep->implantation treatment DRP-104 or Vehicle Administration (s.c.) implantation->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring survival Survival Monitoring treatment->survival

Caption: Workflow for in vivo efficacy testing in a syngeneic colon cancer model.

Signaling Pathways

DON and its prodrugs exert their anti-cancer effects by broadly inhibiting glutamine-utilizing enzymes. This disrupts multiple metabolic pathways, including the synthesis of nucleotides and non-essential amino acids, and anaplerosis of the TCA cycle. One of the key signaling pathways affected is the mTOR pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.

Glutamine Metabolism Pathway

The following diagram illustrates the central role of glutamine in cancer cell metabolism and the points of inhibition by DON.

glutamine_metabolism Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase Nucleotides Nucleotide Synthesis Glutamine_int->Nucleotides NEAA Non-Essential Amino Acid Synthesis Glutamine_int->NEAA aKG alpha-Ketoglutarate Glutamate->aKG TCA TCA Cycle (Anaplerosis) aKG->TCA DON DON DON->Glutamine_int Inhibits multiple glutamine-utilizing enzymes

Caption: Simplified diagram of glutamine metabolism and DON's mechanism of action.

mTOR Signaling Pathway

The mTOR signaling pathway is a critical regulator of cell growth and is influenced by nutrient availability, including glutamine. By depleting intracellular glutamine, DON and its prodrugs can lead to the downregulation of mTOR signaling, further contributing to their anti-proliferative effects.[4]

mTOR_pathway Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT PI3K_AKT->mTORC1 Protein_Synth Protein Synthesis mTORC1->Protein_Synth Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy DON_Prodrugs DON & Prodrugs DON_Prodrugs->Nutrients Depletes Glutamine

Caption: Overview of the mTOR signaling pathway and its inhibition by DON prodrugs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist used in research. Due to its cytotoxic, toxic, and potentially explosive nature, strict adherence to the following procedures is mandatory to ensure the safety of all personnel and compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance and is toxic if swallowed, inhaled, or in contact with skin.[1][2] Diazo compounds as a class are known to be toxic, irritant, and potentially explosive, especially when in pure or concentrated form, or when exposed to heat or sharp surfaces.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All handling of DON must be conducted within a certified chemical fume hood.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or PVC gloves.To prevent dermal absorption of the toxic compound.[2]
Eye Protection Chemical splash goggles and a full-face shield.To protect eyes and face from splashes and potential explosions.[1]
Lab Coat Flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Dust respirator for handling the solid powder.To prevent inhalation of the toxic powder.[2]

Incompatible Materials: Avoid all contact with oxidizing agents (e.g., nitrates, perchlorates, permanganates) as this may result in ignition or explosion.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently dampen the spilled powder with water to prevent dust generation.[2]

    • Carefully sweep the dampened material into a designated, clearly labeled hazardous waste container.

    • Use dry clean-up procedures; avoid creating dust.[2]

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert institutional safety personnel and emergency responders.[2]

    • Prevent entry into the contaminated area.

    • Allow only trained hazardous materials personnel to conduct the cleanup.

Disposal Procedures: A Two-Tiered Approach

The primary and universally accepted method for the final disposal of cytotoxic waste, including DON, is incineration by a licensed hazardous waste management service. However, chemical deactivation is an essential preliminary step for treating liquid waste streams and residual amounts of the compound to render them less hazardous before collection.

This is the required procedure for all solid waste and grossly contaminated materials.

  • Segregation: At the point of generation, meticulously separate all DON-contaminated waste from other laboratory waste streams.

  • Containment: Place all solid DON waste (e.g., unused compound, contaminated vials, PPE, absorbent pads) into a dedicated, puncture-resistant, and leak-proof hazardous waste container. The container must be clearly labeled with:

    • "Hazardous Waste - Cytotoxic"

    • "this compound"

    • The appropriate hazard symbols.

  • Storage: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor for final disposal via incineration.

This protocol is based on the established principle that acids decompose diazo compounds, rendering them harmless.[1] This procedure should be performed in a chemical fume hood with constant monitoring.

Objective: To hydrolyze the diazo functional group, releasing nitrogen gas and yielding a less hazardous organic molecule.

Experimental Protocol:

  • Preparation:

    • Don appropriate PPE as detailed in the safety table.

    • Ensure the reaction will be conducted in a clean, appropriately sized glass vessel (e.g., an Erlenmeyer flask) equipped with a magnetic stir bar.

    • Place the reaction vessel in an ice-water bath to control any potential exothermic reaction.

  • Dilution:

    • If you have a concentrated aqueous solution of DON, dilute it with cold water to a concentration not exceeding 10 mg/mL.

  • Acidification (Quenching):

    • While vigorously stirring the diluted DON solution in the ice bath, add a 1 M solution of acetic acid dropwise. The slow, controlled addition is critical to manage the rate of nitrogen gas evolution and prevent excessive foaming or temperature increase.

    • Continue adding acetic acid until the pH of the solution is between 3 and 4. Use pH paper or a calibrated pH meter to monitor. A general rule is to add a significant excess of acid relative to the molar amount of DON.

  • Reaction and Verification:

    • Allow the solution to stir in the ice bath for a minimum of one hour after the final acid addition.

    • Remove the ice bath and allow the solution to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the decomposition is complete. The cessation of gas bubbles is an indicator, but not a confirmation, of reaction completion.

  • Final Neutralization:

    • After the reaction is complete, neutralize the solution. Slowly add a saturated solution of sodium bicarbonate or a 1 M solution of sodium hydroxide (B78521) while stirring. Be cautious as this will generate carbon dioxide gas if bicarbonate is used.

    • Adjust the final pH to be within the neutral range (6.0 - 8.0).

  • Disposal of Treated Effluent:

    • The resulting neutralized aqueous solution, now free of the reactive diazo group, can be disposed of as chemical waste through your institution's EHS office. It should be collected in a properly labeled aqueous waste container. Do not pour down the drain unless explicitly permitted by local regulations and your EHS department for this specific, treated waste stream.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start: DON Waste Generation cluster_assess Waste Assessment cluster_incinerate Pathway 1: Incineration cluster_deactivate Pathway 2: Chemical Deactivation start Generate DON Waste (Solid or Liquid) assess Is waste solid, bulk powder, or grossly contaminated? start->assess segregate Segregate into Labeled, Puncture-Proof Container assess->segregate Yes dilute Dilute with Cold Water (<10 mg/mL) in Fume Hood assess->dilute No (Aqueous Solution/ Trace Residue) store_incin Store in Designated Hazardous Waste Area segregate->store_incin collect_incin Arrange EHS Pickup for Incineration store_incin->collect_incin quench Slowly Add Acetic Acid (1M) to pH 3-4 in Ice Bath dilute->quench react Stir for 1hr Cold, then 2-4 hrs at RT quench->react neutralize Neutralize to pH 6-8 with Base (e.g., NaHCO3) react->neutralize collect_aqueous Collect in Labeled Aqueous Waste Container neutralize->collect_aqueous arrange_pickup Arrange EHS Pickup collect_aqueous->arrange_pickup

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 6-diazo-5-oxo-L-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling of 6-diazo-5-oxo-L-norleucine (DON), a potent cytotoxic and potentially explosive compound. Adherence to these protocols is mandatory to ensure personnel safety and mitigate environmental risks.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following personal protective equipment. Double gloving is recommended.

PPE CategorySpecification
Eye Protection ANSI-approved, tight-fitting safety goggles. A face shield should also be worn.[1]
Hand Protection Two pairs of nitrile gloves.[1]
Body Protection A flame-resistant laboratory coat, preferably made of anti-static material, must be worn over long pants.[1]
Footwear Closed-toe and closed-heel shoes are required.[1]
Respiratory A fit-tested N95 or higher-level respirator is required when handling the powder form of the compound to prevent inhalation of airborne particles.

Operational Plan: Handling and Storage

This compound is a light-yellow crystalline powder that is toxic if swallowed, in contact with skin, or if inhaled. It should be handled with extreme caution in a designated area.

  • Engineering Controls : All manipulations of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[1]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.

  • Avoidance : Avoid generating dust. Use of a spatula for transfer is preferred over pouring. Do not use scratched or chipped glassware, as rough surfaces can potentially initiate decomposition.[1]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don appropriate PPE B Work within a certified chemical fume hood A->B C Use spark-proof tools B->C D Carefully weigh and handle solid C->D E Prepare solution D->E F Decontaminate work surfaces E->F G Quench excess material F->G H Dispose of waste properly G->H

Figure 1. Experimental workflow for handling this compound.

Spill Management

In the event of a spill, evacuate the area and prevent entry. For a minor spill, trained personnel wearing appropriate PPE may proceed with cleanup.

  • Containment : Cover the spill with an absorbent material, such as vermiculite (B1170534) or sand.

  • Cleanup : Carefully sweep the absorbent material into a designated hazardous waste container. Avoid raising dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination : Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Disposal : All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan: Deactivation (Quenching) and Disposal

Due to its potential instability, all waste containing this compound must be chemically deactivated (quenched) before disposal. The primary method for neutralization is the addition of a weak acid, such as acetic acid, which converts the reactive diazo group into a more stable acetate (B1210297) ester.[1][2]

Experimental Protocol: Quenching of this compound Waste

This protocol is adapted from established procedures for quenching diazo compounds.[1][2]

Materials:

  • Waste containing this compound (solid or in a compatible solvent).

  • Glacial acetic acid.

  • A suitable reaction vessel (e.g., an Erlenmeyer flask) equipped with a stir bar.

  • Stir plate.

  • Chemical fume hood.

Procedure:

  • Preparation : Conduct the entire procedure in a certified chemical fume hood.[1] Ensure an ANSI-approved safety shower and eyewash station are immediately accessible.[1] Wear all prescribed PPE.

  • Dilution : If the waste is a concentrated solution or solid, dilute it with a compatible solvent (e.g., diethyl ether, tetrahydrofuran) in the reaction vessel. The concentration should be kept low to control the reaction rate.

  • Cooling : Place the reaction vessel in an ice bath to dissipate any heat generated during the reaction.

  • Quenching : While stirring the diluted waste solution, slowly add glacial acetic acid dropwise. The addition should be done cautiously, as the reaction will evolve nitrogen gas. The rate of addition should be controlled to prevent excessive foaming or a rapid increase in temperature.

  • Monitoring : Continue adding acetic acid until the evolution of nitrogen gas ceases and the characteristic yellow color of the diazo compound disappears.

  • Neutralization : After the quenching reaction is complete, the resulting solution can be neutralized with a suitable base (e.g., sodium bicarbonate solution) if necessary, before being collected for disposal as hazardous chemical waste.

  • Final Disposal : The neutralized waste, along with any contaminated materials, must be placed in a clearly labeled hazardous waste container for collection by certified waste management personnel.

A Hazardous Waste (this compound) B Dilute with compatible solvent A->B C Cool in ice bath B->C D Slowly add gacial acetic acid C->D E Observe for cessation of N2 evolution D->E F Neutralize if necessary E->F G Collect for hazardous waste disposal F->G

Figure 2. Step-by-step logical relationship for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-diazo-5-oxo-L-norleucine
Reactant of Route 2
Reactant of Route 2
6-diazo-5-oxo-L-norleucine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。